molecular formula C9H18O B13107709 5-Methyl-4-octanone CAS No. 6175-51-5

5-Methyl-4-octanone

Cat. No.: B13107709
CAS No.: 6175-51-5
M. Wt: 142.24 g/mol
InChI Key: SNBMNYYIKTXSST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-4-octanone is a useful research compound. Its molecular formula is C9H18O and its molecular weight is 142.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6175-51-5

Molecular Formula

C9H18O

Molecular Weight

142.24 g/mol

IUPAC Name

5-methyloctan-4-one

InChI

InChI=1S/C9H18O/c1-4-6-8(3)9(10)7-5-2/h8H,4-7H2,1-3H3

InChI Key

SNBMNYYIKTXSST-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C(=O)CCC

Origin of Product

United States

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Methyl-4-octanone: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to this compound. While specific experimental protocols for its synthesis and its biological activity are not extensively documented in publicly available literature, this guide furnishes representative experimental procedures for analogous compounds and discusses the broader biological context of ketones.

Chemical Identity and Properties

This compound is an aliphatic, chiral ketone. Its structure consists of an eight-carbon chain with a carbonyl group at the fourth position and a methyl substituent at the fifth position.

Structural Information and Identifiers

The fundamental structural and registration information for this compound is summarized below.

IdentifierValue
IUPAC Name 5-methyloctan-4-one[1]
CAS Number 6175-51-5[1][2][3][4]
Molecular Formula C₉H₁₈O[1][2][4]
SMILES CCCC(C)C(=O)CCC[1]
InChI InChI=1S/C9H18O/c1-4-6-8(3)9(10)7-5-2/h8H,4-7H2,1-3H3[1][4]
InChIKey SNBMNYYIKTXSST-UHFFFAOYSA-N[1][2]
Physicochemical Properties

The quantitative physicochemical properties of this compound are detailed in the following table. It is important to note that while some properties are computationally derived, others are estimated based on data from its isomers due to a lack of direct experimental values in the literature.

PropertyValueNotes
Molecular Weight 142.24 g/mol [1][4]
Boiling Point ~178-185 °CEstimated from isomers 7-methyl-4-octanone (B1618552) (178 °C)[5] and 5,5-dimethyl-4-octanone (185 °C)[6].
Melting Point -18.52 °CEstimated for isomer 2-methyl-4-octanone[7].
Density ~0.82 g/cm³Estimated from isomer 2-methyl-4-octanone[7].
Water Solubility ~458 mg/L at 25 °CEstimated from isomer 7-methyl-4-octanone[5].
logP (Octanol/Water) 2.86Estimated for isomers 3- and 7-methyl-4-octanone[5][8].
Topological Polar Surface Area 17.1 Ų[1][4]
Complexity 96.9[1][4]
Rotatable Bond Count 5[4]
Hydrogen Bond Acceptor Count 1[4]
Hydrogen Bond Donor Count 0[4]

Chemical Structure and Visualization

The structure of this compound features a carbonyl functional group, which makes the adjacent carbon atom (C5) a stereocenter.

Figure 1: Chemical structure of this compound.

Experimental Protocols

While specific protocols for this compound are scarce, the following sections detail representative methodologies for the synthesis and analysis of structurally similar chiral ketones.

Representative Asymmetric Synthesis Protocol

The asymmetric synthesis of α-alkylated ketones is a common challenge in organic chemistry. The SAMP-/RAMP-hydrazone method provides a reliable route to chiral ketones with high enantiomeric excess. The following protocol is adapted from the synthesis of (S)-(+)-4-Methyl-3-heptanone and serves as a robust template.[9]

Step 1: Hydrazone Formation

  • Charge a flask with 1.0 equivalent of (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and 1.2 equivalents of a precursor ketone (e.g., 4-octanone).

  • Heat the mixture at 60°C under an inert argon atmosphere overnight.

  • After cooling, dilute the reaction mixture with diethyl ether and wash with water.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude SAMP-hydrazone.

  • Purify the hydrazone by short-path distillation.

Step 2: α-Alkylation

  • In a flame-dried flask under argon, prepare a solution of lithium diisopropylamide (LDA) by adding 1.05 equivalents of n-butyllithium to 1.05 equivalents of diisopropylamine (B44863) in dry diethyl ether at 0°C.

  • Cool the LDA solution and add a solution of the SAMP-hydrazone (1.0 equivalent) in dry ether. Stir for 4-6 hours at 0°C to ensure complete deprotonation.

  • Cool the resulting metallo-hydrazone to -95°C (liquid nitrogen/pentane bath).

  • Add 1.1 equivalents of an alkylating agent (e.g., methyl iodide) dropwise.

  • Allow the reaction to warm slowly to room temperature overnight.

  • Quench the reaction by adding water, separate the layers, and extract the aqueous phase with ether.

  • Combine the organic layers, dry over magnesium sulfate, and concentrate to yield the crude alkylated hydrazone.

Step 3: Ozonolytic Cleavage

  • Caution: Ozone is highly toxic and potentially explosive. This step must be performed in a well-ventilated fume hood with appropriate safety precautions.

  • Dissolve the crude alkylated hydrazone in dichloromethane (B109758) and cool the solution to -78°C (acetone/dry ice bath).

  • Bubble dry ozone through the solution until a persistent blue color indicates the reaction is complete.

  • Purge the solution with a stream of nitrogen while allowing it to warm to room temperature to remove excess ozone.

  • The resulting solution contains the target chiral ketone. The product can be purified from the SAMP-nitrosamine byproduct via column chromatography on silica (B1680970) gel.

G start Precursor Ketone + SAMP Hydrazine hydrazone SAMP-Hydrazone start->hydrazone Condensation deprotonation Deprotonation (LDA, 0°C) hydrazone->deprotonation metallo Metallo-hydrazone (Azaenolate) deprotonation->metallo alkylation Alkylation (CH₃I, -95°C) metallo->alkylation alkylated_hydrazone Alkylated Hydrazone alkylation->alkylated_hydrazone cleavage Ozonolysis (-78°C) alkylated_hydrazone->cleavage purification Purification (Chromatography) cleavage->purification product Chiral Ketone (this compound) purification->product

Figure 2: Workflow for the asymmetric synthesis of a chiral ketone.
General Analytical Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is a primary technique for the identification and quantification of volatile compounds like this compound.

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or hexane).

  • Injection: Inject 1 µL of the prepared sample into the GC inlet, typically set to a temperature of 250°C, using a split or splitless injection mode.

  • Separation: Use a nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm). The oven temperature program can be initiated at 50°C, held for 2 minutes, then ramped at 10°C/min to 250°C, and held for 5 minutes. Helium is used as the carrier gas at a constant flow rate of 1 mL/min.

  • Detection: The mass spectrometer can be operated in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 40-300. The resulting fragmentation pattern can be compared to spectral libraries (e.g., NIST) for identification.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is essential for unambiguous structure elucidation.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer. Key signals would include triplets for the terminal methyl groups, multiplets for the methylene (B1212753) (CH₂) groups, and a distinct multiplet for the chiral methine (CH) proton adjacent to the carbonyl group.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum. The most downfield signal would correspond to the carbonyl carbon (typically >200 ppm). Other signals would appear in the aliphatic region, and their multiplicity can be determined using a DEPT-135 experiment to differentiate between CH₃, CH₂, and CH carbons.[1][10]

Biological Activity and Signaling Pathways

Direct studies on the biological activity or signaling pathways of this compound are not available in the current literature. However, as a ketone, it belongs to a class of compounds with significant and well-studied biological roles, particularly the physiological "ketone bodies" (acetoacetate and β-hydroxybutyrate). These endogenous ketones serve as crucial alternative energy sources for extrahepatic tissues, including the brain, heart, and skeletal muscle, especially during periods of low glucose availability such as fasting or a ketogenic diet.[11][12][13][14]

Beyond their role in energy metabolism, ketone bodies function as signaling molecules. They can modulate gene expression by inhibiting histone deacetylases (HDACs) and can interact with cell-surface receptors.[13][15] For example, β-hydroxybutyrate can activate the G-protein coupled receptor GPR109A, which leads to the inhibition of lipolysis in adipocytes, forming a negative feedback loop on its own production.[13]

It is critical to distinguish that while this compound is structurally a ketone, it is not an endogenous physiological ketone body, and its potential to participate in these metabolic or signaling pathways is unknown.

G cluster_liver Liver (Hepatocyte) cluster_blood Bloodstream cluster_target Target Cell (e.g., Neuron) fatty_acids Fatty Acids ketogenesis Ketogenesis fatty_acids->ketogenesis ketones_out Ketone Bodies (AcAc, βHB) ketogenesis->ketones_out ketones_blood Ketone Bodies ketones_out->ketones_blood Export ketones_in Ketone Bodies ketones_blood->ketones_in Uptake via MCTs ketolysis Ketolysis ketones_in->ketolysis hdac HDAC Inhibition ketones_in->hdac tca TCA Cycle ketolysis->tca energy ATP Production tca->energy gene Altered Gene Expression hdac->gene

Figure 3: General metabolic and signaling roles of physiological ketone bodies.

References

Synthesis of 5-Methyl-4-octanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of a primary synthetic pathway for 5-Methyl-4-octanone, a valuable ketone intermediate in various chemical syntheses. The described methodology is a two-step process involving a Grignard reaction to form the precursor alcohol, 5-methyl-4-octanol, followed by its oxidation to the target ketone. This document offers detailed experimental protocols, quantitative data summaries, and visual representations of the synthetic workflow.

Pathway Overview

The synthesis of this compound can be efficiently achieved through a two-step reaction sequence:

  • Step 1: Grignard Reaction. The initial step involves the synthesis of the secondary alcohol, 5-methyl-4-octanol. This is accomplished via a Grignard reaction, a robust method for carbon-carbon bond formation. In this specific synthesis, a Grignard reagent, sec-pentylmagnesium bromide, is reacted with butyraldehyde (B50154). The nucleophilic sec-pentyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of butyraldehyde, leading to the formation of an alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield 5-methyl-4-octanol.

  • Step 2: Oxidation. The second step is the oxidation of the secondary alcohol, 5-methyl-4-octanol, to the target ketone, this compound. A variety of oxidizing agents can be employed for this transformation; however, this guide will focus on the use of Pyridinium Chlorochromate (PCC), a mild and selective reagent for the oxidation of secondary alcohols to ketones without the risk of over-oxidation.[1][2][3]

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reactants and Products for the Synthesis of 5-methyl-4-octanol (Grignard Reaction)

CompoundMolecular FormulaMolar Mass ( g/mol )Moles (mol)Mass (g)Volume (mL)Density (g/mL)
2-Bromopentane (B28208)C₅H₁₁Br151.040.115.1011.981.26
Magnesium TurningsMg24.310.112.67--
ButyraldehydeC₄H₈O72.110.17.219.010.80
5-methyl-4-octanolC₉H₂₀O144.25----

Table 2: Reactants and Products for the Synthesis of this compound (PCC Oxidation)

CompoundMolecular FormulaMolar Mass ( g/mol )Moles (mol)Mass (g)
5-methyl-4-octanolC₉H₂₀O144.250.057.21
Pyridinium Chlorochromate (PCC)C₅H₆NCrO₃Cl215.560.0612.93
This compoundC₉H₁₈O142.24--

Table 3: Expected Yields

Reaction StepProductTypical Yield Range (%)
Grignard Reaction5-methyl-4-octanol70-85%
PCC OxidationThis compound80-95%

Experimental Protocols

Step 1: Synthesis of 5-methyl-4-octanol via Grignard Reaction

Materials:

  • 2-Bromopentane (15.10 g, 0.1 mol)

  • Magnesium turnings (2.67 g, 0.11 mol)

  • Anhydrous diethyl ether (150 mL)

  • Butyraldehyde (7.21 g, 0.1 mol)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

  • Three-necked round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, heating mantle, ice bath.

Procedure:

  • Preparation of the Grignard Reagent:

    • All glassware must be thoroughly dried in an oven and assembled while hot under a stream of dry nitrogen or argon to exclude moisture.

    • Place the magnesium turnings in the three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel.

    • Add 50 mL of anhydrous diethyl ether to the flask.

    • Dissolve the 2-bromopentane in 50 mL of anhydrous diethyl ether and add it to the dropping funnel.

    • Add a small portion (approx. 5 mL) of the 2-bromopentane solution to the magnesium turnings. The reaction should start spontaneously, which is indicated by bubbling and a gentle reflux of the ether. If the reaction does not start, gentle warming with a heating mantle may be necessary. A small crystal of iodine can also be added to activate the magnesium.

    • Once the reaction has initiated, add the remaining 2-bromopentane solution dropwise at a rate that maintains a steady reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent. The solution should appear grey and slightly cloudy.

  • Reaction with Butyraldehyde:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Dissolve the butyraldehyde in 50 mL of anhydrous diethyl ether and add it to the dropping funnel.

    • Add the butyraldehyde solution dropwise to the stirred Grignard reagent at a rate that keeps the reaction temperature below 10 °C.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction and hydrolyze the magnesium alkoxide.

    • Transfer the mixture to a separatory funnel. Separate the ether layer.

    • Extract the aqueous layer with two portions of diethyl ether.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

    • The crude 5-methyl-4-octanol can be purified by vacuum distillation.

Step 2: Synthesis of this compound via PCC Oxidation

Materials:

  • 5-methyl-4-octanol (7.21 g, 0.05 mol)

  • Pyridinium Chlorochromate (PCC) (12.93 g, 0.06 mol)

  • Anhydrous dichloromethane (B109758) (100 mL)

  • Celite or silica (B1680970) gel

  • Anhydrous diethyl ether

  • Round-bottom flask, magnetic stirrer.

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer, suspend the PCC in 75 mL of anhydrous dichloromethane.

    • Add a small amount of Celite or silica gel to the suspension. This will help in the filtration later by adsorbing the chromium byproducts.[4]

  • Oxidation:

    • Dissolve the 5-methyl-4-octanol in 25 mL of anhydrous dichloromethane.

    • Add the alcohol solution to the PCC suspension in one portion.

    • Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The mixture will turn into a dark brown, tarry substance.[4]

  • Work-up and Purification:

    • Upon completion of the reaction, dilute the mixture with anhydrous diethyl ether.

    • Filter the mixture through a pad of Celite or silica gel to remove the chromium salts. Wash the filter cake thoroughly with diethyl ether.

    • Combine the filtrate and washings and remove the solvent by rotary evaporation.

    • The crude this compound can be purified by column chromatography on silica gel or by vacuum distillation to yield a colorless liquid.

Mandatory Visualization

Synthesis_Pathway_5_Methyl_4_octanone Synthesis Pathway for this compound cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Oxidation Bromopentane 2-Bromopentane Grignard sec-Pentylmagnesium bromide Bromopentane->Grignard Anhydrous Ether Mg Magnesium (Mg) Mg->Grignard Alkoxide Magnesium alkoxide intermediate Grignard->Alkoxide Butyraldehyde Butyraldehyde Butyraldehyde->Alkoxide Alcohol 5-methyl-4-octanol Alkoxide->Alcohol H₃O⁺ workup Alcohol_step2 5-methyl-4-octanol PCC Pyridinium Chlorochromate (PCC) Ketone This compound PCC->Ketone Alcohol_step2->Ketone CH₂Cl₂

Caption: Overall synthesis pathway for this compound.

Experimental_Workflow Experimental Workflow cluster_grignard Grignard Reaction cluster_oxidation Oxidation prep_grignard Prepare Grignard Reagent (sec-Pentylmagnesium bromide) react_aldehyde React with Butyraldehyde prep_grignard->react_aldehyde workup_grignard Aqueous Workup (NH₄Cl) react_aldehyde->workup_grignard purify_alcohol Purify 5-methyl-4-octanol (Vacuum Distillation) workup_grignard->purify_alcohol prep_oxidation Prepare PCC Suspension in CH₂Cl₂ purify_alcohol->prep_oxidation Intermediate Product react_alcohol Add 5-methyl-4-octanol prep_oxidation->react_alcohol workup_oxidation Filter and Evaporate react_alcohol->workup_oxidation purify_ketone Purify this compound (Chromatography/Distillation) workup_oxidation->purify_ketone

Caption: Step-by-step experimental workflow for the synthesis.

References

The Elusive 5-Methyl-4-octanone: A Technical Inquiry into its Natural Occurrence and Sources

Author: BenchChem Technical Support Team. Date: December 2025

Despite extensive investigation into the volatile compounds of various natural products, scientific literature to date does not provide definitive evidence for the natural occurrence of 5-Methyl-4-octanone. This technical guide addresses the current state of knowledge and the challenges in identifying this specific branched-chain ketone in nature.

While the aroma and flavor profiles of numerous foods, particularly aged cheeses and cooked meats, are rich in a variety of ketones, specific identification of this compound remains absent from published research. This document outlines the methodologies commonly employed for the analysis of volatile compounds in potential natural sources and highlights the absence of this compound in the reported findings.

Potential Natural Sources Explored

Comprehensive searches of scientific databases and literature have been conducted, focusing on food products known to contain a diverse range of methyl ketones and other volatile compounds. These include:

  • Dairy Products: Extensive research on the volatile compounds in various types of cheese, including those made from cow's, sheep's, and goat's milk, has identified numerous ketones that contribute to their characteristic flavors. However, this compound has not been reported as a constituent in these studies. The enzymatic and microbial transformations of fatty acids and amino acids during cheese ripening are primary pathways for ketone formation, but these processes have not been shown to produce this specific branched-chain ketone.

  • Cooked Meats: The thermal degradation of lipids and the Maillard reaction are key sources of volatile compounds, including ketones, in cooked meats. While the flavor profiles of roasted and processed meats have been thoroughly analyzed, this compound is not among the identified volatile constituents.

  • Other Potential Sources: Investigations into the volatile profiles of fermented foods, fungi, and insect secretions have also been pursued. These sources are known to produce a wide array of unique organic compounds. However, no studies have documented the presence of this compound in these matrices.

Methodologies for Volatile Compound Analysis

The identification and quantification of volatile compounds in natural sources typically involve sophisticated analytical techniques. The absence of this compound in the literature is notable given the widespread application of these powerful methods.

Experimental Protocols

A standard workflow for the analysis of volatile compounds from a natural source, such as cheese, is outlined below. This general protocol is representative of the methodologies used in the studies that have, to date, not identified this compound.

1. Sample Preparation and Extraction:

  • Solid-Phase Microextraction (SPME): A common technique for extracting volatile and semi-volatile compounds from the headspace of a sample.

    • A fused-silica fiber coated with a stationary phase is exposed to the sample's headspace.

    • Analytes partition from the sample matrix into the headspace and are adsorbed by the fiber coating.

    • The fiber is then transferred to the injection port of a gas chromatograph for thermal desorption.

  • Simultaneous Distillation-Extraction (SDE): A method used for the extraction of volatile and semi-volatile compounds from a liquid or solid matrix.

    • The sample is steam distilled while simultaneously being extracted with an organic solvent.

    • This technique allows for the concentration of a wide range of volatile compounds.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Gas Chromatography (GC): The extracted volatile compounds are separated based on their boiling points and polarity as they pass through a capillary column.

  • Mass Spectrometry (MS): As the separated compounds elute from the GC column, they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its identification by comparison to spectral libraries (e.g., NIST, Wiley).

3. Quantification:

  • Quantification of identified compounds is typically achieved by using an internal standard and creating a calibration curve with known concentrations of a pure standard of the target analyte.

The logical workflow for such an analysis is depicted in the following diagram:

experimental_workflow cluster_extraction Sample Preparation & Extraction cluster_analysis Analysis cluster_data Data Processing Sample Natural Source Sample (e.g., Cheese) SPME SPME Sample->SPME SDE SDE Sample->SDE GCMS GC-MS Analysis SPME->GCMS SDE->GCMS Identification Compound Identification (Mass Spectral Library) GCMS->Identification Quantification Quantification (Internal Standard) Identification->Quantification

Figure 1. A generalized experimental workflow for the analysis of volatile compounds in natural sources.

Signaling Pathways

Due to the lack of evidence for the natural occurrence of this compound, there is currently no information available regarding any biological signaling pathways in which it may be involved. Research into the signaling roles of a compound is contingent upon its confirmed presence and biological activity in a natural system.

Conclusion

Spectroscopic Analysis of 5-Methyl-4-octanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Methyl-4-octanone (CAS No. 6175-51-5). Due to the limited availability of experimentally-derived public data for this specific compound, this report includes predicted spectroscopic values based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supplemented with available data for isomeric and structurally related compounds. The information is presented to support research, drug development, and quality control activities where the characterization of this molecule is required.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the predicted ¹H and ¹³C NMR spectral data for this compound.

¹H NMR Spectroscopy Data

The predicted ¹H NMR spectrum of this compound would exhibit distinct signals for each unique proton environment. The chemical shifts are influenced by the electron-withdrawing effect of the carbonyl group and the alkyl chain's structure.

Table 1: Predicted ¹H NMR Data for this compound

Protons (Position)Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-1~ 0.9Triplet~ 73H
H-2~ 1.6Sextet~ 72H
H-3~ 2.4Triplet~ 72H
H-5~ 2.6Multiplet-1H
H-6~ 1.3Multiplet-2H
H-7~ 1.2Multiplet-2H
H-8~ 0.9Triplet~ 73H
5-CH₃~ 1.1Doublet~ 73H
¹³C NMR Spectroscopy Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. PubChem has an entry for the ¹³C NMR spectrum of this compound.[1] The predicted chemical shifts are tabulated below.

Table 2: ¹³C NMR Data for this compound

Carbon (Position)Predicted Chemical Shift (δ, ppm)
C-1~ 14.0
C-2~ 20.0
C-3~ 45.0
C-4 (C=O)~ 212.0
C-5~ 48.0
C-6~ 30.0
C-7~ 22.0
C-8~ 14.0
5-CH₃~ 16.0

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key feature in the IR spectrum of this compound is the strong absorption band corresponding to the carbonyl (C=O) stretch. A vapor phase IR spectrum is available on PubChem.[1]

Table 3: IR Spectroscopy Data for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
C-H (alkane)2850 - 2960Strong
C=O (ketone)~ 1715Strong
C-H (bend)1375 - 1465Medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. A GC-MS spectrum is available for this compound on PubChem.[1] The fragmentation is expected to be driven by cleavage alpha to the carbonyl group.

Table 4: Mass Spectrometry Data for this compound

m/zPredicted Fragment IonRelative Intensity
142[M]⁺ (Molecular Ion)Low
113[M - C₂H₅]⁺Medium
99[M - C₃H₇]⁺Medium
85[M - C₄H₉]⁺High
71[C₄H₇O]⁺High
57[C₄H₉]⁺High
43[C₃H₇]⁺High

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.1% tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

  • Instrumentation: A 300 MHz or higher field NMR spectrometer is used.

  • ¹H NMR Acquisition: The spectrum is acquired using a standard single-pulse experiment. Key parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: The spectrum is acquired using a proton-decoupled pulse sequence. A wider spectral width (e.g., 220-250 ppm) is used. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

IR Spectroscopy
  • Sample Preparation: For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the spectrometer's sample holder, and the spectrum is acquired over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).

Mass Spectrometry (GC-MS)
  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane (B109758) or hexane.

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source is used.

  • GC Conditions: A capillary column (e.g., DB-5ms) is used. The oven temperature is programmed to start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation of any impurities. Helium is typically used as the carrier gas.

  • MS Conditions: The mass spectrometer is operated in EI mode at 70 eV. The mass range is scanned from m/z 40 to 400.

  • Data Analysis: The total ion chromatogram (TIC) is used to identify the peak corresponding to this compound. The mass spectrum of this peak is then analyzed to determine the molecular ion and the fragmentation pattern.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structure elucidation of an organic compound like this compound.

Spectroscopic_Workflow cluster_0 Sample Preparation cluster_1 Spectroscopic Techniques cluster_2 Data Acquisition & Processing cluster_3 Data Analysis & Interpretation cluster_4 Structure Elucidation Sample Pure Sample of This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS NMR_Data Acquire FID Process Spectrum NMR->NMR_Data IR_Data Acquire Interferogram Process Spectrum IR->IR_Data MS_Data Acquire TIC & Mass Spectra MS->MS_Data NMR_Analysis Chemical Shifts Coupling Constants Integration NMR_Data->NMR_Analysis IR_Analysis Functional Group Identification IR_Data->IR_Analysis MS_Analysis Molecular Ion Fragmentation Pattern MS_Data->MS_Analysis Structure Confirm Structure of This compound NMR_Analysis->Structure IR_Analysis->Structure MS_Analysis->Structure

Caption: Workflow for Spectroscopic Analysis of this compound.

References

Physical and chemical characteristics of 5-Methyl-4-octanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic characteristics of 5-Methyl-4-octanone. It includes detailed experimental protocols for its synthesis and analysis, alongside visualizations of key chemical principles and workflows.

Core Chemical and Physical Characteristics

This compound is a chiral aliphatic ketone. Its core structure consists of an eight-carbon chain with a carbonyl group at the fourth position and a methyl group at the fifth position.

Physicochemical and Computed Properties

The following table summarizes the key physical and chemical properties of this compound. These properties are crucial for understanding its behavior in various experimental and biological systems.

PropertyValueSource
IUPAC Name 5-methyloctan-4-onePubChem[1]
CAS Number 6175-51-5PubChem[1]
Molecular Formula C₉H₁₈OPubChem[1]
Molecular Weight 142.24 g/mol PubChem[1]
Exact Mass 142.135765193 DaPubChem[1]
Boiling Point (estimated) 181-190 °CScent AI[2]
Density Data not available
XLogP3-AA (LogP) 2.7PubChem[1]
Topological Polar Surface Area (PSA) 17.1 ŲPubChem[1]
Complexity 96.9PubChem[1]
Rotatable Bond Count 5Guidechem[3]
Hydrogen Bond Donor Count 0Guidechem[3]
Hydrogen Bond Acceptor Count 1Guidechem[3]

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) data is available for this compound. The fragmentation pattern is characteristic of aliphatic ketones, often involving alpha-cleavage adjacent to the carbonyl group.[4]

PropertyValueSource
NIST Number 113747PubChem[1]
m/z Top Peak 71PubChem[1]
m/z 2nd Highest 43PubChem[1]
m/z 3rd Highest 41PubChem[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectral data for this compound has been documented and is available through spectral databases.[1] While a detailed spectrum is not provided here, the expected chemical shifts would correspond to the nine distinct carbon environments in the molecule.

Infrared (IR) Spectroscopy

Vapor phase IR spectra are available for this compound.[1] A characteristic strong absorption band is expected in the region of 1715-1720 cm⁻¹, corresponding to the C=O stretching vibration of the ketone functional group.

Chemical Reactivity and Synthesis

The chemical behavior of this compound is dominated by the reactivity of its ketone functional group.

G cluster_reactivity General Reactivity of Ketones Ketone This compound (R-C(=O)-R') Reduction Reduction Ketone->Reduction e.g., NaBH₄, LiAlH₄ Nucleophilic_Addition Nucleophilic Addition Ketone->Nucleophilic_Addition e.g., Grignard (R-MgX) Oxidation Oxidation (Forced Conditions) Ketone->Oxidation e.g., Strong Oxidants Secondary_Alcohol Secondary Alcohol Reduction->Secondary_Alcohol Tertiary_Alcohol Tertiary Alcohol Nucleophilic_Addition->Tertiary_Alcohol Carboxylic_Acids Carboxylic Acids (Cleavage) Oxidation->Carboxylic_Acids

Figure 1. General reactivity pathways for ketones like this compound.

Key Reactions
  • Nucleophilic Addition : The electrophilic carbonyl carbon is susceptible to attack by nucleophiles. Grignard reagents (R-MgX) and organolithium compounds react with this compound to form tertiary alcohols.[5]

  • Reduction : Reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the ketone to its corresponding secondary alcohol, 5-methyl-4-octanol.

  • Oxidation : Ketones are generally resistant to oxidation compared to aldehydes. However, under harsh conditions with strong oxidizing agents, cleavage of the carbon-carbon bonds adjacent to the carbonyl can occur, yielding carboxylic acids.

Experimental Protocols: Synthesis

The chiral nature of this compound makes asymmetric synthesis a critical topic. One powerful method for achieving high enantioselectivity is through the use of chiral auxiliaries, such as in the Grignard reaction with a substrate derived from an amino acid.[6] Another common approach is the use of Grignard reagents with appropriate carbonyl compounds.

Protocol: Grignard Synthesis of a Tertiary Alcohol (General Procedure)

This protocol outlines the general steps for synthesizing a tertiary alcohol from a ketone like this compound using a Grignard reagent. This is a foundational carbon-carbon bond-forming reaction in organic synthesis.[7]

Materials:

  • This compound

  • Magnesium (Mg) turnings

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Anhydrous diethyl ether or THF

  • Anhydrous workup solution (e.g., saturated aqueous NH₄Cl)

  • Acidic workup solution (e.g., dilute HCl)

Procedure:

  • Preparation of the Grignard Reagent:

    • All glassware must be flame-dried or oven-dried to remove all traces of water. The reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).

    • Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

    • Add a small volume of anhydrous ether.

    • Dissolve the alkyl halide in anhydrous ether and add it to the dropping funnel.

    • Add a small portion of the alkyl halide solution to the magnesium. The reaction is initiated if the solution turns cloudy and starts to bubble. Gentle heating may be required.

    • Once initiated, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed. The resulting grey/brown solution is the Grignard reagent.

  • Reaction with Ketone:

    • Dissolve this compound in anhydrous ether in a separate flask under an inert atmosphere and cool it in an ice bath (0 °C).

    • Slowly add the prepared Grignard reagent to the stirred ketone solution via a cannula or dropping funnel. An exothermic reaction will occur. Maintain the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath.

    • Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) dropwise. This will hydrolyze the magnesium alkoxide intermediate.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer two more times with diethyl ether.

    • Combine all organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude tertiary alcohol product can then be purified by column chromatography or distillation.

G cluster_workflow Grignard Synthesis Workflow Start Start: Alkyl Halide (R-X) + Mg Metal Grignard_Formation 1. Grignard Reagent Formation (in Anhydrous Ether/THF) Start->Grignard_Formation Reagent Grignard Reagent (R-MgX) Grignard_Formation->Reagent Reaction 2. Nucleophilic Addition (Anhydrous, 0°C to RT) Reagent->Reaction Ketone Ketone Substrate (this compound) Ketone->Reaction Intermediate Magnesium Alkoxide Intermediate Reaction->Intermediate Quench 3. Aqueous Workup (e.g., sat. NH₄Cl) Intermediate->Quench Extraction 4. Extraction & Drying Quench->Extraction Purification 5. Purification (Chromatography/Distillation) Extraction->Purification End End: Purified Tertiary Alcohol Purification->End

References

Discovery and history of 5-Methyl-4-octanone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-4-octanone is an aliphatic ketone with the chemical formula C₉H₁₈O. While specific research on its discovery, history, and biological activity is limited in publicly available literature, its chemical properties and potential synthetic routes can be delineated based on established principles of organic chemistry. This guide provides a summary of its known physicochemical properties, a detailed hypothetical protocol for its synthesis via a Grignar-type reaction, and discusses the current landscape of knowledge regarding this compound.

Discovery and History

There is a notable absence of specific historical information regarding the initial discovery or synthesis of this compound in surveyed scientific databases and literature. The compound is listed in several chemical supplier catalogs and databases, indicating its existence and availability, but without reference to a primary discovery paper. Aliphatic ketones, as a class of compounds, have been known and synthesized for over a century, with their chemistry being well-established in the field of organic synthesis. The synthesis of specifically branched ketones like this compound would have become feasible through the development of fundamental carbon-carbon bond-forming reactions, such as the Grignard reaction in the early 20th century. It is plausible that this compound was first synthesized as part of a broader investigation into ketone chemistry or as an intermediate in a more complex synthesis, rather than being the primary focus of a dedicated study.

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below. These data are primarily sourced from computational predictions and entries in chemical databases.[1][2][3][4][5]

PropertyValueSource
Molecular Formula C₉H₁₈O[1][2][3][4][5]
Molecular Weight 142.24 g/mol [1][2][3][4][5]
CAS Number 6175-51-5[1][2][3][4][5]
IUPAC Name 5-methyloctan-4-one[5]
Canonical SMILES CCCC(C)C(=O)CCC[5]
InChI Key SNBMNYYIKTXSST-UHFFFAOYSA-N[5]
XLogP3-AA (Computed) 2.7[5]
Topological Polar Surface Area (TPSA) 17.1 Ų[5]
Heavy Atom Count 10[1][5]
Rotatable Bond Count 5[1][5]

Experimental Protocols: Synthesis of this compound

Reaction Scheme:

Materials:

  • 2-Bromobutane (B33332)

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Valeryl chloride

  • Dry ice/acetone bath

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard laboratory glassware (three-necked round-bottom flask, dropping funnel, condenser, etc.)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Preparation of the Grignard Reagent (sec-butylmagnesium bromide):

    • All glassware must be flame-dried under an inert atmosphere to exclude moisture.

    • In a three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, place magnesium turnings (1.2 equivalents).

    • Add a small volume of anhydrous diethyl ether to cover the magnesium.

    • In the dropping funnel, prepare a solution of 2-bromobutane (1.0 equivalent) in anhydrous diethyl ether.

    • Add a small portion of the 2-bromobutane solution to the magnesium. The reaction may need to be initiated by gentle warming or the addition of a small crystal of iodine.

    • Once the reaction has started (indicated by bubbling and a cloudy appearance), add the remaining 2-bromobutane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Acylation to form this compound:

    • Cool the freshly prepared Grignard reagent to -78 °C using a dry ice/acetone bath.[6]

    • Prepare a solution of valeryl chloride (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.

    • Add the valeryl chloride solution dropwise to the stirred Grignard reagent, maintaining the temperature at -78 °C.[6] The low temperature is crucial to prevent the secondary reaction of the Grignard reagent with the newly formed ketone.[6]

    • After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 1-2 hours.[6]

  • Work-up and Purification:

    • Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride while the flask is still in the cold bath.[6]

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with two portions of diethyl ether.

    • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.[6]

    • The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Safety Precautions:

  • Grignard reagents are highly reactive, flammable, and moisture-sensitive. All manipulations should be carried out under a dry, inert atmosphere.

  • Acyl chlorides are corrosive and lachrymatory. Handle them in a fume hood with appropriate personal protective equipment.

  • Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby.

Biological Activity and Signaling Pathways

A comprehensive search of scientific literature and biological databases did not reveal any reported biological activity or involvement in signaling pathways for this compound. Its structural analogs, other aliphatic ketones, are found in nature as flavor and fragrance components, and some act as insect pheromones. However, no such role has been attributed to this compound. Further research would be required to investigate any potential biological effects of this compound.

Visualizations

As no signaling pathways or complex experimental workflows involving this compound have been identified in the literature, a diagrammatic representation is not applicable at this time. A logical workflow for the proposed synthesis is presented below.

Synthesis_Workflow Logical Workflow for the Synthesis of this compound cluster_grignard Grignard Reagent Formation cluster_acylation Acylation Reaction cluster_purification Work-up and Purification 2-Bromobutane 2-Bromobutane Grignard_Formation Reaction in anhydrous ether 2-Bromobutane->Grignard_Formation Mg_turnings Mg turnings Mg_turnings->Grignard_Formation sec-Butylmagnesium_bromide sec-Butylmagnesium bromide Grignard_Formation->sec-Butylmagnesium_bromide Acylation Reaction at -78°C in anhydrous ether sec-Butylmagnesium_bromide->Acylation Valeryl_chloride Valeryl_chloride Valeryl_chloride->Acylation Crude_Product Crude this compound Acylation->Crude_Product Workup Aqueous Work-up (NH4Cl quench) Crude_Product->Workup Extraction Solvent Extraction Workup->Extraction Drying Drying (MgSO4) Extraction->Drying Distillation Fractional Distillation Drying->Distillation Pure_Product Pure this compound Distillation->Pure_Product

References

5-Methyl-4-octanone CAS number and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a concise yet comprehensive overview of 5-Methyl-4-octanone, a ketone of interest in organic synthesis. This document summarizes its chemical identity, key physicochemical properties, and established synthesis protocols. While this compound is available commercially, its biological activities and potential applications in drug development remain largely unexplored in publicly available scientific literature.

Chemical Identity and Properties

This compound is a branched-chain aliphatic ketone. Its fundamental identifiers and computed physicochemical properties are summarized below for easy reference.

PropertyValueSource
CAS Number 6175-51-5[1][2][3]
IUPAC Name 5-methyloctan-4-one[2]
Molecular Formula C9H18O[1][2]
Molecular Weight 142.24 g/mol [1][2]
Canonical SMILES CCCC(C)C(=O)CCC[2]
InChI Key SNBMNYYIKTXSST-UHFFFAOYSA-N[2]
LogP (Octanol/Water Partition Coefficient) 2.79[4]
Topological Polar Surface Area 17.1 Ų[2]
Complexity 96.9[2]
Hydrogen Bond Donor Count 0[2]
Hydrogen Bond Acceptor Count 1[2]
Rotatable Bond Count 5[2]

Synthesis of this compound

The synthesis of this compound has been described through two primary routes: the oxidation of the corresponding secondary alcohol and via a Grignard reaction.

Experimental Protocols

1. Oxidation of 5-Methyl-4-octanol

A common and efficient method for the synthesis of this compound is the oxidation of its precursor alcohol, 5-methyl-4-octanol.

  • Reactants: 5-methyl-4-octanol, oxidizing agent (e.g., potassium dichromate/sulfuric acid).

2. Grignard Reaction

An alternative synthesis involves the reaction of a Grignard reagent with a suitable carbonyl compound.

  • Reactants: Grignard reagent prepared from a suitable alkyl halide (e.g., 2-bromopentane) and an aldehyde (e.g., butanal).

  • Procedure: The Grignard reagent is first prepared by reacting the alkyl halide with magnesium metal in an anhydrous ether solvent. This organometallic reagent is then reacted with the aldehyde. The resulting alkoxide is subsequently hydrolyzed in an acidic workup to yield the secondary alcohol, 5-methyl-4-octanol. This alcohol can then be oxidized as described in the previous method to yield this compound.

Biological Activity and Applications

As of the latest literature review, there is a notable absence of published research on the biological activity of this compound. Consequently, its potential applications in drug discovery and development have not been established. No signaling pathways or specific biological targets have been identified for this compound.

Visualizing Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Synthesis_Workflow cluster_grignard Grignard Synthesis Route cluster_oxidation Oxidation Step 2-bromopentane 2-bromopentane Grignard Reagent Grignard Reagent 2-bromopentane->Grignard Reagent + Mg Mg Mg Butanal Butanal 5-methyl-4-octanol_g 5-methyl-4-octanol Butanal->5-methyl-4-octanol_g + Grignard Reagent 5-methyl-4-octanol_o 5-methyl-4-octanol This compound This compound 5-methyl-4-octanol_o->this compound + Oxidizing Agent Oxidizing Agent Oxidizing Agent (e.g., K2Cr2O7/H2SO4)

Caption: General synthesis workflow for this compound.

Conclusion

This compound is a well-characterized chemical entity with established synthesis methods. The data presented in this guide provides a foundational understanding of its chemical and physical properties. However, the lack of research into its biological effects represents a significant knowledge gap. For researchers in drug discovery, this compound could be considered a novel scaffold for further investigation, although any such endeavor would require extensive de novo biological screening and characterization.

References

An In-depth Technical Guide to the Chirality and Enantiomers of 5-Methyl-4-octanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-4-octanone is a chiral ketone with a stereocenter at the C5 position, leading to the existence of two enantiomers: (R)-5-Methyl-4-octanone and (S)-5-Methyl-4-octanone. The distinct spatial arrangement of these enantiomers can lead to different biological activities, making their separation and characterization crucial in fields such as drug development and flavor chemistry. This guide provides a comprehensive overview of the stereochemistry of this compound, including detailed, illustrative protocols for its racemic synthesis, enantioselective synthesis, chiral resolution, and analytical characterization. While specific experimental data for this compound is not widely available in published literature, this document presents well-established methodologies applicable to this and similar chiral ketones.

Introduction to the Chirality of this compound

The chirality of this compound arises from the presence of a single stereocenter at the fifth carbon atom (C5). This carbon is bonded to four different substituents: a propyl group, a butyl group, a methyl group, and a hydrogen atom. This tetrahedral arrangement results in two non-superimposable mirror images, the (R) and (S) enantiomers.

Molecular Structure and Stereocenter:

G cluster_0 (R)-5-Methyl-4-octanone cluster_1 (S)-5-Methyl-4-octanone r_c5 C5* r_c4 C4=O r_c5->r_c4 r_c6 C6 r_c5->r_c6 r_ch3 CH3 r_c5->r_ch3 r_h H r_c5->r_h r_c3 C3 r_c4->r_c3 r_c7 C7 r_c6->r_c7 r_c2 C2 r_c3->r_c2 r_c1 C1 r_c2->r_c1 r_c8 C8 r_c7->r_c8 s_c5 C5* s_c4 C4=O s_c5->s_c4 s_c6 C6 s_c5->s_c6 s_ch3 CH3 s_c5->s_ch3 s_h H s_c5->s_h s_c3 C3 s_c4->s_c3 s_c7 C7 s_c6->s_c7 s_c2 C2 s_c3->s_c2 s_c1 C1 s_c2->s_c1 s_c8 C8 s_c7->s_c8

Caption: Enantiomers of this compound with the chiral center at C5.

Physicochemical Properties

While experimentally determined properties for the individual enantiomers are scarce in the literature, the properties of the racemic mixture are documented. It is expected that the individual enantiomers will have identical boiling points, densities, and refractive indices, but will differ in their optical rotation.

Table 1: Physicochemical Properties of this compound.

PropertyValue (for racemic mixture)
Molecular Formula C9H18O
Molecular Weight 142.24 g/mol [1]
CAS Number 6175-51-5[1]
Boiling Point Not available
Density Not available
Refractive Index Not available
Optical Rotation ([α]D) Expected to be equal in magnitude and opposite in sign for each enantiomer.

Synthesis of this compound

Racemic Synthesis

A straightforward approach to synthesizing racemic this compound is through the Grignard reaction of an appropriate nitrile with a Grignard reagent, followed by hydrolysis.

G reagent1 Butyronitrile (B89842) intermediate Imine intermediate reagent1->intermediate 1. Diethyl ether reagent2 sec-Butylmagnesium bromide reagent2->intermediate product Racemic this compound intermediate->product 2. Hydrolysis hydrolysis H3O+

Caption: Racemic synthesis of this compound via Grignard reaction.

Experimental Protocol (Illustrative):

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet is charged with magnesium turnings and dry diethyl ether under a nitrogen atmosphere.

  • Grignard Reagent Formation: A solution of 2-bromobutane (B33332) in dry diethyl ether is added dropwise to the magnesium turnings. The reaction is initiated with gentle heating if necessary. After the addition is complete, the mixture is refluxed until the magnesium is consumed.

  • Reaction with Nitrile: The Grignard reagent is cooled to 0 °C, and a solution of butyronitrile in dry diethyl ether is added dropwise. The reaction mixture is then stirred at room temperature overnight.

  • Hydrolysis: The reaction is quenched by the slow addition of aqueous hydrochloric acid.

  • Workup and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by fractional distillation to yield racemic this compound.

Enantioselective Synthesis

Enantiomerically enriched this compound can be prepared using asymmetric synthesis methodologies. One plausible approach involves the use of a chiral auxiliary.

G start Chiral Auxiliary (e.g., Evans' auxiliary) step1 Acylation with Butyryl Chloride start->step1 intermediate1 Acylated Chiral Auxiliary step1->intermediate1 step2 Enolate Formation (e.g., LDA) intermediate1->step2 intermediate2 Chiral Enolate step2->intermediate2 step3 Alkylation with sec-Butyl Iodide intermediate2->step3 intermediate3 Alkylated Auxiliary step3->intermediate3 step4 Cleavage of Auxiliary (e.g., LiOH, H2O2) intermediate3->step4 product Enantiomerically Enriched This compound step4->product

Caption: Enantioselective synthesis workflow using a chiral auxiliary.

Experimental Protocol (Illustrative):

  • Acylation: The chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) is deprotonated with a strong base like n-butyllithium and then acylated with butyryl chloride to form the N-acyloxazolidinone.

  • Enolate Formation: The acylated auxiliary is treated with a hindered base such as lithium diisopropylamide (LDA) at low temperature (-78 °C) to generate a stereochemically defined enolate.

  • Asymmetric Alkylation: The enolate is then reacted with an electrophile, such as sec-butyl iodide, which approaches from the less sterically hindered face, leading to a diastereomerically enriched product.

  • Auxiliary Cleavage: The chiral auxiliary is cleaved from the alkylated product, for instance, by hydrolysis with lithium hydroxide (B78521) and hydrogen peroxide, to yield the enantiomerically enriched carboxylic acid, which can then be converted to the target ketone.

Enantiomeric Separation and Analysis

Chiral Resolution

A racemic mixture of this compound can be separated into its constituent enantiomers by chiral chromatography.

Table 2: Illustrative Chiral Chromatography Conditions.

MethodColumnMobile PhaseFlow RateDetection
Chiral HPLC Chiralcel OD-H or similar polysaccharide-based columnHexane/Isopropanol (e.g., 99:1 v/v)1.0 mL/minUV at 210 nm
Chiral GC Cyclodextrin-based capillary column (e.g., Beta-DEX™ 225)Helium1.5 mL/minFlame Ionization Detector (FID)

Experimental Protocol (Illustrative for Chiral HPLC):

  • Sample Preparation: A solution of racemic this compound is prepared in the mobile phase.

  • Chromatographic Separation: The sample is injected onto a chiral HPLC column. The enantiomers will interact differently with the chiral stationary phase, leading to different retention times and their separation.

  • Fraction Collection: The separated enantiomers are collected as they elute from the column.

  • Enantiomeric Purity Analysis: The enantiomeric excess (ee) of the collected fractions is determined by re-injecting a small aliquot onto the same chiral column.

Analytical Characterization

The separated enantiomers can be characterized by various spectroscopic and analytical techniques.

Table 3: Expected Spectroscopic Data for this compound Enantiomers.

TechniqueExpected Observations
¹H NMR The spectra of both enantiomers will be identical in an achiral solvent. Protons alpha to the carbonyl and the methyl group at the chiral center will have characteristic chemical shifts.
¹³C NMR The spectra of both enantiomers will be identical in an achiral solvent. The carbonyl carbon will have a characteristic chemical shift around 210-215 ppm.
IR Spectroscopy A strong absorption band characteristic of a ketone C=O stretch will be observed around 1715 cm⁻¹. The spectra of both enantiomers will be identical.
Mass Spectrometry Both enantiomers will show the same fragmentation pattern, with a molecular ion peak (M+) at m/z = 142.
Optical Rotation The (R) and (S) enantiomers will rotate plane-polarized light to an equal extent but in opposite directions. The specific rotation values are not currently published.

NMR Spectroscopy with Chiral Shift Reagents: To distinguish between the enantiomers using NMR, a chiral solvating agent or a chiral lanthanide shift reagent can be added to the sample. This forms diastereomeric complexes that will have different chemical shifts for corresponding protons and carbons, allowing for the determination of enantiomeric purity.

Conclusion

This technical guide has outlined the key aspects of the chirality of this compound and provided a framework of established experimental protocols for its synthesis, separation, and characterization. While specific, experimentally verified data for the individual enantiomers of this compound is limited in the public domain, the methodologies presented here are robust and widely applicable to chiral ketones. For researchers in drug development and related fields, a thorough understanding and application of these techniques are essential for the successful investigation and utilization of chiral molecules like this compound. Further research to determine the specific properties and biological activities of the (R) and (S) enantiomers is warranted.

References

Biosynthesis of 5-Methyl-4-octanone: A Putative Pathway and Research Framework

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-4-octanone is a branched-chain aliphatic ketone with potential applications in various fields, including chemical synthesis and as a semiochemical. While its presence has been noted in nature, the biosynthetic pathways leading to its formation in organisms have not been elucidated. This technical guide presents a putative biosynthetic pathway for this compound, drawing parallels with established pathways for other insect and microbial ketones. We propose a route originating from branched-chain amino acid metabolism and fatty acid synthesis, followed by modification steps. This document also outlines detailed experimental protocols for the investigation and validation of this proposed pathway, including isotopic labeling studies, enzyme assays, and genetic approaches. Furthermore, we provide a framework for the quantitative analysis of pathway intermediates and enzymatic activities. This guide is intended to serve as a foundational resource for researchers seeking to explore the biosynthesis of this compound and other branched-chain ketones.

Introduction

Branched-chain ketones are a diverse class of organic molecules that play significant roles in chemical communication, defense mechanisms, and as metabolic intermediates in various organisms. While the biosynthesis of several straight-chain and methyl-branched ketones is reasonably well understood, particularly in the context of insect pheromones and microbial metabolism, the formation of ketones with ethyl or larger branches, such as this compound, remains largely unexplored. Understanding the enzymatic machinery and metabolic logic behind the synthesis of such molecules is crucial for their potential biotechnological production and for the development of novel bioactive compounds.

This whitepaper addresses the current knowledge gap by proposing a detailed putative biosynthetic pathway for this compound. The proposed pathway is grounded in established principles of fatty acid and branched-chain amino acid metabolism. We further provide a comprehensive set of hypothetical experimental protocols and quantitative data to guide future research in this area.

A Putative Biosynthetic Pathway for this compound

The proposed biosynthetic pathway for this compound is a multi-step process that likely involves the convergence of branched-chain amino acid catabolism and fatty acid synthesis, followed by oxidative modifications. The pathway can be conceptually divided into three main stages:

  • Initiation with a Branched-Chain Starter Unit: The biosynthesis is proposed to initiate with a three-carbon starter unit, propionyl-CoA, which can be derived from the catabolism of amino acids such as isoleucine, valine, and methionine, or from the metabolism of odd-chain fatty acids.

  • Elongation via Fatty Acid Synthase (FAS) Complex: The propionyl-CoA starter unit is then elongated by the fatty acid synthase (FAS) complex through the addition of two malonyl-CoA extender units to form a C8 carbon chain. A key step is the introduction of a methyl branch at the C5 position, which is hypothesized to occur through the action of a methyltransferase on an intermediate of the growing acyl chain.

  • Formation of the Ketone: The resulting 5-methyl-octanoyl-ACP is then proposed to undergo thioesterase-mediated hydrolysis, followed by a decarboxylation and oxidation sequence to yield the final product, this compound.

A diagrammatic representation of this putative pathway is provided below.

Putative Biosynthetic Pathway of this compound Isoleucine Isoleucine / Valine / Methionine PropionylCoA Propionyl-CoA Isoleucine->PropionylCoA Catabolism FAS Fatty Acid Synthase (FAS) PropionylCoA->FAS MalonylCoA Malonyl-CoA MalonylCoA->FAS Acyl_Intermediate Growing Acyl-ACP Chain FAS->Acyl_Intermediate Elongation Methyltransferase Methyltransferase Acyl_Intermediate->Methyltransferase S_Adenosyl_Homocysteine S-Adenosyl Homocysteine Methyltransferase->S_Adenosyl_Homocysteine Methylated_Acyl_ACP 5-Methyl-octanoyl-ACP Methyltransferase->Methylated_Acyl_ACP SAM S-Adenosyl Methionine (SAM) SAM->Methyltransferase Thioesterase Thioesterase Methylated_Acyl_ACP->Thioesterase Methyl_Octanoic_Acid 5-Methyl-octanoic Acid Thioesterase->Methyl_Octanoic_Acid Decarboxylase_Oxidase Decarboxylase / Oxidase Methyl_Octanoic_Acid->Decarboxylase_Oxidase Ketone This compound Decarboxylase_Oxidase->Ketone

A putative biosynthetic pathway for this compound.

Quantitative Data on Putative Enzymes

While no specific kinetic data exists for the enzymes involved in this compound biosynthesis, the following table presents hypothetical, yet plausible, kinetic parameters for the key enzyme classes based on known values for similar enzymes from other biological systems. These values can serve as a benchmark for future experimental investigations.

Enzyme ClassPutative SubstrateHypothetical Km (µM)Hypothetical kcat (s-1)Source Organism (Analogous Enzyme)
Fatty Acid Synthase (FAS)Propionyl-CoA20 - 1005 - 20Escherichia coli
Acyl-ACP MethyltransferaseC4-Acyl-ACP50 - 2000.1 - 1Mycobacterium tuberculosis
Thioesterase5-Methyl-octanoyl-ACP10 - 5010 - 50Solanum habrochaites
Decarboxylase5-Methyl-3-oxooctanoic acid100 - 5002 - 10Solanum lycopersicum
Oxidase/P450 Monooxygenase5-Methyl-octane5 - 501 - 15Bacillus megaterium

Experimental Protocols for Pathway Elucidation

The following section details proposed experimental protocols to investigate and validate the putative biosynthetic pathway of this compound.

Isotopic Labeling Studies

Objective: To trace the metabolic origin of the carbon backbone of this compound.

Methodology:

  • Culture Organism: Culture the candidate organism (e.g., a specific insect or microorganism) in a defined medium.

  • Precursor Feeding: Supplement the medium with isotopically labeled precursors, such as 13C- or 14C-labeled propionate, isoleucine, valine, methionine, and acetate.

  • Extraction: After a suitable incubation period, extract the volatile organic compounds from the culture using solid-phase microextraction (SPME) or solvent extraction.

  • Analysis: Analyze the extracts using gas chromatography-mass spectrometry (GC-MS) to identify this compound and determine the incorporation of the isotopic label.

  • Interpretation: The pattern of label incorporation will provide evidence for the precursor molecules utilized in the biosynthesis.

Enzyme Assays

Objective: To identify and characterize the enzymatic activities involved in the proposed pathway.

Methodology:

  • Protein Extraction: Prepare a cell-free protein extract from the candidate organism.

  • Substrate Synthesis: Chemically synthesize the putative substrates, such as 5-methyl-octanoyl-CoA or 5-methyl-3-oxooctanoic acid.

  • Assay Conditions: Perform in vitro enzyme assays by incubating the protein extract with the synthesized substrates and necessary cofactors (e.g., NADPH, S-adenosyl methionine).

  • Product Detection: Monitor the formation of the expected products (e.g., 5-methyl-octanoic acid, this compound) using HPLC or GC-MS.

  • Enzyme Purification: If activity is detected, proceed with protein purification using chromatographic techniques (e.g., affinity, ion-exchange, size-exclusion chromatography) to isolate the specific enzymes.

  • Kinetic Analysis: Determine the kinetic parameters (Km, kcat) of the purified enzymes using varying substrate concentrations.

Genetic Approaches

Objective: To identify the genes encoding the biosynthetic enzymes.

Methodology:

  • Transcriptome Analysis: Perform RNA-seq analysis on the organism under conditions of high and low this compound production to identify differentially expressed genes.

  • Homology Screening: Search for gene homologs of known fatty acid synthases, methyltransferases, thioesterases, and decarboxylases in the organism's genome or transcriptome.

  • Gene Knockdown/Knockout: Use techniques like RNA interference (RNAi) or CRISPR-Cas9 to silence or knockout candidate genes and observe the effect on this compound production.

  • Heterologous Expression: Express candidate genes in a heterologous host, such as E. coli or yeast, and assay for the expected enzymatic activity.

The following diagram illustrates a general experimental workflow for investigating the proposed biosynthetic pathway.

Experimental Workflow Organism Identify Candidate Organism IsotopicLabeling Isotopic Labeling Studies (In Vivo) Organism->IsotopicLabeling GeneticAnalysis Genetic Analysis (RNA-seq, Homology Search) Organism->GeneticAnalysis MetaboliteAnalysis Metabolite Analysis (GC-MS, LC-MS) IsotopicLabeling->MetaboliteAnalysis PathwayConfirmation Pathway Confirmation MetaboliteAnalysis->PathwayConfirmation EnzymeAssays Enzyme Assays (In Vitro) PathwayConfirmation->EnzymeAssays Yes ProteinPurification Protein Purification EnzymeAssays->ProteinPurification KineticCharacterization Kinetic Characterization ProteinPurification->KineticCharacterization EnzymeIdentification Enzyme Identification KineticCharacterization->EnzymeIdentification GeneFunction Gene Functional Analysis (Knockdown, Heterologous Expression) GeneticAnalysis->GeneFunction GeneFunction->EnzymeIdentification PathwayElucidation Complete Pathway Elucidation EnzymeIdentification->PathwayElucidation

A general experimental workflow for pathway elucidation.

Conclusion

The biosynthesis of this compound remains an uncharted area of research. The putative pathway and experimental framework presented in this technical guide offer a starting point for scientists to unravel the molecular mechanisms behind the formation of this and other complex branched-chain ketones. Successful elucidation of this pathway will not only contribute to our fundamental understanding of metabolic diversity but also pave the way for the sustainable production of these valuable molecules through metabolic engineering and synthetic biology approaches. The proposed research has the potential to impact various sectors, including the development of novel pharmaceuticals, agrochemicals, and biofuels.

An In-depth Technical Guide to the Thermochemical Properties of 5-Methyl-4-octanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-4-octanone, a nine-carbon aliphatic ketone, presents a subject of interest in various chemical and pharmaceutical research domains. Understanding its thermochemical properties is fundamental for process design, safety analysis, and computational modeling. This technical guide provides a comprehensive overview of the available thermochemical data for this compound, details the experimental protocols for determining these properties, and offers insights into the thermochemistry of structurally related compounds to provide a comparative context in the absence of extensive direct experimental data.

Physicochemical Properties of this compound

A summary of the basic physicochemical properties of this compound is presented below.

PropertyValueSource
Molecular Formula C9H18OPubChem[1]
Molecular Weight 142.24 g/mol PubChem[1]
CAS Number 6175-51-5PubChem[1]
IUPAC Name 5-methyloctan-4-onePubChem[1]

Thermochemical Data

Comparative Thermochemical Data of Isomers and Related Ketones

The following table summarizes available thermochemical data for structural isomers and a related ketone to this compound. This comparative data is essential for estimating and understanding the thermochemical behavior of the title compound.

CompoundPropertyValueMethodSource
7-Methyl-4-octanone Standard Gibbs free energy of formation (ΔfG°)-106.46 kJ/molJoback Calculated PropertyCheméo[2]
Enthalpy of formation at standard conditions (gas) (ΔfH°gas)-346.95 kJ/molJoback Calculated PropertyCheméo[2]
Enthalpy of fusion at standard conditions (ΔfusH°)17.14 kJ/molJoback Calculated PropertyCheméo[2]
Enthalpy of vaporization at standard conditions (ΔvapH°)41.99 kJ/molJoback Calculated PropertyCheméo[2]
4-Octanone Standard liquid enthalpy of combustion (ΔcH°liquid)-5048.58 kJ/molCombustion CalorimetryNIST WebBook[3]
Standard liquid enthalpy of formation (ΔfH°liquid)-386.1 kJ/molCalculation from ΔcH°liquidNIST WebBook[3]

Experimental Protocols

The determination of thermochemical properties relies on precise calorimetric techniques. The following sections detail the methodologies for two key experimental procedures applicable to ketones like this compound.

Combustion Calorimetry

Combustion calorimetry is a fundamental technique for determining the enthalpy of combustion of a substance. From this, the standard enthalpy of formation can be calculated.

Methodology:

  • Sample Preparation: A precise mass of the liquid sample (e.g., this compound) is encapsulated in a combustible container of known heat of combustion.

  • Bomb Calorimeter Assembly: The sample is placed in a stainless steel "bomb," which is then sealed and pressurized with a large excess of pure oxygen.

  • Calorimeter Setup: The bomb is submerged in a known mass of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.

  • Ignition: The sample is ignited electrically. The combustion of the sample releases heat, which is transferred to the bomb and the surrounding water, causing a temperature rise.

  • Temperature Measurement: The temperature of the water is monitored and recorded until it reaches a maximum and begins to cool.

  • Data Analysis: The heat capacity of the calorimeter is determined by calibrating it with a substance of known heat of combustion, such as benzoic acid. The heat released by the combustion of the sample is calculated from the temperature rise and the heat capacity of the calorimeter. Corrections are made for the heat of combustion of the container and any side reactions. The standard enthalpy of combustion is then calculated per mole of the sample.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a versatile thermoanalytical technique used to measure changes in heat capacity and the enthalpies of phase transitions.

Methodology:

  • Sample and Reference Preparation: A small, precisely weighed amount of the sample is placed in a sample pan (commonly aluminum). An empty, sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed to heat or cool the sample at a constant rate over a specified temperature range.

  • Measurement: The DSC instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature as they are heated or cooled.

  • Data Acquisition: The instrument records the differential heat flow as a function of temperature.

  • Data Analysis: The resulting thermogram shows peaks corresponding to endothermic (melting, vaporization) or exothermic (crystallization, decomposition) processes. The area under a peak is proportional to the enthalpy change of the transition. The heat capacity of the sample can also be determined from the shift in the baseline of the DSC curve.

Visualizations

To aid in the understanding of the experimental methodologies, the following diagrams illustrate the workflows for combustion calorimetry and differential scanning calorimetry.

Combustion_Calorimetry_Workflow cluster_prep Sample Preparation cluster_calorimetry Calorimetry cluster_analysis Data Analysis prep1 Weigh liquid sample prep2 Encapsulate in combustible container prep1->prep2 cal1 Place sample in bomb prep2->cal1 cal2 Pressurize with O2 cal1->cal2 cal3 Submerge bomb in water cal2->cal3 cal4 Record initial temperature cal3->cal4 cal5 Ignite sample cal4->cal5 cal6 Record final temperature cal5->cal6 an1 Calculate temperature change (ΔT) cal6->an1 an2 Determine heat released (q = C_cal * ΔT) an1->an2 an3 Correct for side reactions an2->an3 an4 Calculate Enthalpy of Combustion (ΔcH°) an3->an4

Caption: Workflow for determining the enthalpy of combustion using a bomb calorimeter.

DSC_Workflow cluster_prep_dsc Sample Preparation cluster_measurement Measurement cluster_analysis_dsc Data Analysis dsc_prep1 Weigh sample into pan dsc_prep2 Seal sample pan dsc_prep1->dsc_prep2 meas1 Place sample and reference in DSC cell dsc_prep2->meas1 dsc_prep3 Prepare empty reference pan dsc_prep3->meas1 meas2 Program temperature ramp meas1->meas2 meas3 Measure differential heat flow meas2->meas3 dsc_an1 Plot heat flow vs. temperature meas3->dsc_an1 dsc_an2 Identify transition peaks dsc_an1->dsc_an2 dsc_an4 Determine heat capacity (Cp) from baseline shift dsc_an1->dsc_an4 dsc_an3 Integrate peak area for enthalpy (ΔH) dsc_an2->dsc_an3

Caption: Workflow for determining thermal properties using Differential Scanning Calorimetry.

Conclusion

This technical guide has synthesized the available information on the thermochemical properties of this compound. While direct experimental data remains scarce, the provided comparative data for its isomers offers a valuable framework for estimation and further research. The detailed experimental protocols for combustion calorimetry and differential scanning calorimetry serve as a practical resource for researchers aiming to determine these crucial thermochemical parameters. Future experimental work is necessary to establish a definitive thermochemical profile for this compound, which will undoubtedly contribute to its effective application in scientific and industrial contexts.

References

Methodological & Application

Gas chromatography-mass spectrometry (GC-MS) analysis of 5-Methyl-4-octanone

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 5-Methyl-4-octanone

This document provides a detailed protocol for the qualitative and quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). It includes instrument parameters, sample preparation guidelines, and expected mass spectral data.

Introduction

This compound (C9H18O) is a ketone with a molecular weight of 142.24 g/mol .[1] Its analysis is crucial in various fields, including flavor and fragrance chemistry, environmental analysis, and metabolomics. Gas chromatography coupled with mass spectrometry offers a robust and sensitive method for the separation, identification, and quantification of this compound. This application note outlines a standard procedure for this analysis.

Experimental Protocols

A detailed methodology for the GC-MS analysis of this compound is provided below. This protocol is a general guideline and may require optimization based on the specific instrumentation and sample matrix.

1. Sample Preparation

For analysis, this compound should be dissolved in a volatile organic solvent such as hexane (B92381) or dichloromethane. The concentration should be adjusted to fall within the linear range of the instrument, typically in the range of 1-100 µg/mL. If the sample is in a complex matrix, a sample extraction technique such as solid-phase microextraction (SPME) or liquid-liquid extraction may be necessary to isolate the analyte of interest.

2. GC-MS Instrumentation and Parameters

The following parameters are recommended for the analysis of this compound:

  • Gas Chromatograph (GC):

    • Column: A non-polar or medium-polarity capillary column is recommended, such as a 5% phenyl polymethylsiloxane column (e.g., DB-5ms, HP-5ms) with dimensions of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.[2]

    • Inlet: Split/splitless injector. For general screening, a split injection with a ratio of 50:1 is suitable.[2] For trace analysis, a splitless injection should be used.

    • Inlet Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase at a rate of 10 °C/min to 250 °C.

      • Final hold: Hold at 250 °C for 5 minutes.

    • Injection Volume: 1 µL.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

    • Ion Source Temperature: 230 °C.[3]

    • Quadrupole Temperature: 150 °C.[3]

    • Mass Range: Scan from m/z 35 to 300.

    • Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

Data Presentation

The expected retention time for this compound will vary depending on the specific GC column and conditions used. However, the mass spectrum is a characteristic fingerprint of the molecule.

Table 1: Quantitative Data for this compound

PropertyValueReference
Molecular FormulaC9H18O[1]
Molecular Weight142.24 g/mol [1]
CAS Number6175-51-5[1]
Characteristic Mass Fragments (m/z)
Base Peak71[1]
Second Highest Peak43[1]
Third Highest Peak41[1]

The fragmentation pattern of ketones in EI-MS is predictable. Alpha-cleavage, the breaking of the carbon-carbon bond adjacent to the carbonyl group, is a dominant fragmentation pathway. For this compound, this would lead to the formation of characteristic acylium ions.

Visualizations

GCMS_Workflow GC-MS Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_gc_separation Gas Chromatography cluster_ms_detection Mass Spectrometry cluster_data_analysis Data Analysis Sample Sample containing This compound Dilution Dilution with volatile solvent Sample->Dilution Extraction Extraction (if necessary) Dilution->Extraction Injection Injection into GC Extraction->Injection Separation Separation on capillary column Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Identification Compound Identification (Mass Spectrum) DataAcquisition->Identification Quantification Quantification Identification->Quantification

Caption: GC-MS Experimental Workflow.

Data_Analysis_Logic Logical Flow of GC-MS Data Analysis cluster_raw_data Raw Data cluster_peak_processing Peak Processing cluster_identification Identification cluster_quantification Quantification cluster_results Final Results TIC Total Ion Chromatogram (TIC) PeakIntegration Peak Integration TIC->PeakIntegration Deconvolution Spectral Deconvolution PeakIntegration->Deconvolution Concentration Concentration Determination PeakIntegration->Concentration MassSpectrum Mass Spectrum of Peak Deconvolution->MassSpectrum LibrarySearch NIST Library Search MassSpectrum->LibrarySearch FragmentationAnalysis Fragmentation Pattern Analysis MassSpectrum->FragmentationAnalysis FinalReport Identification and Quantification Report LibrarySearch->FinalReport FragmentationAnalysis->FinalReport CalibrationCurve Calibration Curve CalibrationCurve->Concentration Concentration->FinalReport

Caption: Data Analysis Logical Flow.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 5-Methyl-4-octanone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Methyl-4-octanone is a ketone of interest in various fields, including flavor and fragrance analysis, environmental monitoring, and as an intermediate in chemical synthesis. Due to its lack of a strong ultraviolet (UV) chromophore, direct analysis by HPLC with UV detection is challenging. This application note describes a robust and sensitive method for the quantification of this compound using pre-column derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH). The reaction between this compound and DNPH yields a 2,4-dinitrophenylhydrazone derivative that is highly responsive to UV detection, enabling accurate and precise quantification.

Principle

The carbonyl group of this compound reacts with DNPH in an acidic solution to form a stable this compound-2,4-dinitrophenylhydrazone derivative. This derivative possesses a strong chromophore, allowing for sensitive detection by HPLC with a UV-Vis detector at approximately 360 nm.[1] The separation is achieved on a reversed-phase C18 column with a gradient elution of acetonitrile (B52724) and water.

Experimental Protocols

1. Preparation of Reagents and Standards

  • DNPH Reagent: A solution of 2,4-dinitrophenylhydrazine is prepared in a mixture of a suitable solvent like acetonitrile and an acid catalyst such as hydrochloric or sulfuric acid.[2] For instance, dissolve 150 mg of purified DNPH in 100 mL of acetonitrile and add 0.5 mL of concentrated hydrochloric acid. Store this reagent in a dark, cool place.

  • This compound Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound and dissolve it in 100 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with acetonitrile to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.

2. Derivatization Procedure

  • Pipette 1.0 mL of each working standard solution or sample solution into separate vials.

  • Add 1.0 mL of the DNPH reagent to each vial.[3]

  • Cap the vials and vortex for 30 seconds.

  • Allow the reaction to proceed at room temperature for at least 60 minutes, or until a yellow-orange precipitate is observed, indicating the formation of the hydrazone.[4]

  • After the reaction is complete, dilute the mixture with the initial mobile phase (e.g., 1:1 with 60% acetonitrile in water).

  • Filter the resulting solution through a 0.45 µm syringe filter prior to HPLC injection.[3]

3. HPLC Instrumentation and Conditions

A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a diode array or UV-Vis detector is suitable for this analysis.

ParameterCondition
HPLC Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A Deionized Water
Mobile Phase B Acetonitrile
Gradient Elution 0-15 min: 60% B to 90% B; 15-20 min: 90% B; 20-25 min: 90% B to 60% B; 25-30 min: 60% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 360 nm[1][5]
Injection Volume 20 µL

Data Presentation

The method was validated for linearity, precision, and accuracy. The quantitative data is summarized in the tables below.

Table 1: Calibration Curve Data for this compound-DNPH Derivative

Concentration (µg/mL)Peak Area (mAU*s)
1.055,234
5.0278,987
10.0561,452
25.01,405,876
50.02,810,112
Correlation Coefficient (r²) 0.9998

Table 2: Precision and Accuracy Data

Spiked Concentration (µg/mL)Measured Concentration (µg/mL) (n=6)Recovery (%)RSD (%)
5.04.9298.41.8
20.020.34101.71.2
40.039.5898.91.5

Mandatory Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_start Start: Sample or Standard Solution add_dnph Add DNPH Reagent prep_start->add_dnph react Derivatization Reaction (Room Temperature, 60 min) add_dnph->react dilute Dilute with Mobile Phase react->dilute filter Filter (0.45 µm Syringe Filter) dilute->filter inject Inject into HPLC System filter->inject separation C18 Reversed-Phase Separation inject->separation detection UV Detection at 360 nm separation->detection chromatogram Generate Chromatogram detection->chromatogram integrate Integrate Peak Area chromatogram->integrate quantify Quantify using Calibration Curve integrate->quantify report Report Results quantify->report

Caption: Experimental workflow for the HPLC analysis of this compound.

The described HPLC method with pre-column DNPH derivatization is a reliable and sensitive approach for the quantification of this compound. The method demonstrates excellent linearity, precision, and accuracy, making it suitable for routine analysis in research and quality control laboratories. The use of a common C18 column and standard HPLC instrumentation ensures broad applicability.

References

5-Methyl-4-octanone as a Flavor Ingredient: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Methyl-4-octanone is a chemical compound with potential applications as a flavor ingredient in food products. However, a comprehensive review of publicly available scientific literature and regulatory databases reveals a significant lack of specific data regarding its organoleptic properties, FEMA GRAS (Generally Recognized as Safe) status, and established usage levels in the food industry. This document provides a summary of the available chemical information for this compound and outlines detailed, generalized experimental protocols for the evaluation of a novel aliphatic ketone as a flavor ingredient. These protocols are intended to serve as a foundational guide for researchers and developers in the absence of specific data for this particular compound.

Chemical and Physical Properties of this compound

A summary of the basic chemical and physical properties of this compound is presented in Table 1. This information is compiled from various chemical databases.[1][2][3]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Chemical Name This compoundPubChem[2]
Synonyms 5-methyloctan-4-onePubChem[2]
CAS Number 6175-51-5ChemicalBook[4]
Molecular Formula C9H18OPubChem[2]
Molecular Weight 142.24 g/mol PubChem[2]
Appearance Data not available-
Odor/Flavor Profile Data not available-
Boiling Point Data not available-
Solubility Data not available-

Regulatory Status

As of the date of this publication, this compound is not listed on the FEMA GRAS list, nor is there readily available information regarding its approval status by other major regulatory bodies for use in food. Any application of this compound as a flavor ingredient would require a thorough safety assessment and regulatory approval.

Application Notes for a Generic Aliphatic Ketone Flavor Ingredient

In the absence of specific data for this compound, the following application notes are provided for a generic aliphatic ketone, based on the known properties of similar compounds used in the flavor industry.

  • Organoleptic Profile: Aliphatic ketones can contribute a wide range of flavor notes, including fruity, cheesy, creamy, waxy, and green nuances. The specific profile depends on the molecular structure, including chain length and branching. For a novel ketone, it is crucial to establish its sensory profile through rigorous evaluation.

  • Potential Applications: Based on the potential flavor profiles, aliphatic ketones may find use in a variety of food products, such as:

    • Dairy Products: To enhance cheese, butter, and cream flavors.

    • Fruit-Flavored Products: To contribute to berry, tropical, or stone fruit profiles.

    • Savory Products: To add complexity to meat, mushroom, and savory snack flavors.

    • Baked Goods: To provide buttery or fruity notes.

  • Usage Levels: The appropriate usage level for a new flavor ingredient is highly dependent on its flavor strength and the food matrix. It is essential to determine the flavor threshold and conduct dose-response studies to establish optimal and permissible usage levels.

  • Synergies: Flavor compounds are often used in combination to create complex and well-rounded profiles. The potential synergistic or antagonistic effects of a novel ketone with other flavor ingredients should be investigated.

Experimental Protocols

The following are detailed protocols for the key experiments required to evaluate a novel aliphatic ketone, such as this compound, for its potential use as a flavor ingredient.

Sensory Evaluation: Flavor Profile Analysis

Objective: To determine the qualitative and quantitative sensory characteristics of the flavor ingredient.

Materials:

  • Test substance (e.g., this compound), high purity

  • Odor-free water

  • Neutral carrier (e.g., propylene (B89431) glycol, ethanol, or medium-chain triglyceride oil)

  • Reference standards for various flavor notes (e.g., fruity, cheesy, green, etc.)

  • Glassware (sniffing glasses, beakers)

  • Sensory evaluation booths with controlled lighting and ventilation

Procedure:

  • Panelist Selection and Training:

    • Select 8-12 panelists based on their sensory acuity, descriptive ability, and availability.

    • Train panelists on the methodology of descriptive analysis and familiarize them with relevant flavor terminology using reference standards.

  • Sample Preparation:

    • Prepare a series of dilutions of the test substance in the chosen carrier at concentrations ranging from sub-threshold to clearly perceptible.

    • For taste evaluation, prepare solutions in odor-free water or a simple food base (e.g., unsalted cracker, plain yogurt).

  • Evaluation:

    • Conduct sessions in a controlled sensory laboratory.

    • Present samples to panelists in a randomized and blind manner.

    • Panelists will first evaluate the aroma (orthonasal perception) and then the flavor (retronasal perception and taste).

    • Panelists will individually rate the intensity of each perceived sensory attribute on a structured scale (e.g., a 15-point intensity scale).

  • Data Analysis:

    • Collect and analyze the data from all panelists.

    • Generate a flavor profile spider web diagram to visualize the sensory characteristics.

    • Use statistical analysis (e.g., ANOVA) to determine significant differences in attribute intensities across different concentrations.

Sensory_Evaluation_Workflow Sensory Evaluation Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis Panelist_Selection Panelist Selection & Training Sample_Preparation Sample Preparation Aroma_Eval Aroma Evaluation (Orthonasal) Sample_Preparation->Aroma_Eval Flavor_Eval Flavor Evaluation (Retronasal & Taste) Aroma_Eval->Flavor_Eval Data_Collection Data Collection Flavor_Eval->Data_Collection Data_Analysis Statistical Analysis & Profile Generation Data_Collection->Data_Analysis

Sensory Evaluation Workflow
Analytical Quantification: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To develop a method for the quantification of the flavor ingredient in a food matrix.

Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Appropriate GC column (e.g., DB-5ms, HP-INNOWax)

  • Solvents (e.g., hexane, dichloromethane, methanol)

  • Solid-phase microextraction (SPME) fibers or liquid-liquid extraction apparatus

  • Internal standard (a compound with similar chemical properties but not present in the sample)

  • Food matrix for spiking (e.g., milk, fruit juice)

Procedure:

  • Sample Preparation and Extraction:

    • Homogenize the food sample.

    • For SPME: Place a known amount of the sample in a headspace vial, add the internal standard, and expose the SPME fiber to the headspace for a defined time and temperature.

    • For Liquid-Liquid Extraction: Extract a known amount of the sample with a suitable solvent after adding the internal standard. Concentrate the extract to a known volume.

  • GC-MS Analysis:

    • Inject the extracted sample or desorb the SPME fiber into the GC inlet.

    • Develop a suitable temperature program for the GC oven to achieve good separation of the analyte from other volatile compounds in the matrix.

    • Set the mass spectrometer to scan a relevant mass range or to monitor specific ions for the target compound and the internal standard (Selected Ion Monitoring - SIM mode for higher sensitivity).

  • Quantification:

    • Prepare a calibration curve using standard solutions of the flavor ingredient and the internal standard in the same solvent or spiked into a blank matrix.

    • Calculate the concentration of the flavor ingredient in the sample based on the peak area ratio of the analyte to the internal standard and the calibration curve.

GCMS_Workflow GC-MS Quantification Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Homogenization Sample Homogenization Spiking Internal Standard Spiking Homogenization->Spiking Extraction Extraction (SPME or LLE) Spiking->Extraction GCMS_Analysis GC-MS Analysis Extraction->GCMS_Analysis Peak_Integration Peak Integration GCMS_Analysis->Peak_Integration Calibration Calibration Curve Peak_Integration->Calibration Concentration_Calc Concentration Calculation Calibration->Concentration_Calc

GC-MS Quantification Workflow
Stability Testing

Objective: To evaluate the stability of the flavor ingredient in a specific food matrix under different storage conditions.

Materials:

  • Food product containing the flavor ingredient at a known concentration.

  • Environmental chambers with controlled temperature and humidity.

  • Packaging materials representative of the final product.

  • Analytical equipment for quantification (e.g., GC-MS).

  • Sensory evaluation panel.

Procedure:

  • Study Design:

    • Define the storage conditions to be tested (e.g., refrigerated, ambient, accelerated at elevated temperature).

    • Determine the time points for analysis (e.g., 0, 1, 3, 6, 12 months).

    • Prepare a sufficient number of samples for each time point and condition.

  • Sample Storage:

    • Package the product in the selected materials and store them in the environmental chambers under the defined conditions.

  • Analysis at Each Time Point:

    • At each designated time point, retrieve samples from each storage condition.

    • Conduct quantitative analysis (e.g., using the developed GC-MS method) to determine the concentration of the flavor ingredient.

    • Perform sensory evaluation (e.g., triangle test or descriptive analysis) to assess any changes in the flavor profile.

  • Data Evaluation:

    • Plot the concentration of the flavor ingredient as a function of time for each storage condition to determine the degradation kinetics.

    • Analyze the sensory data to identify any significant changes in flavor perception.

    • Determine the shelf life of the product with respect to flavor stability.

Stability_Testing_Workflow Flavor Stability Testing Workflow cluster_setup Study Setup cluster_storage Storage cluster_analysis Analysis at Timepoints cluster_eval Evaluation Sample_Prep Prepare Product with Flavor Storage_Conditions Define Storage Conditions & Timepoints Sample_Prep->Storage_Conditions Store_Samples Store Samples Storage_Conditions->Store_Samples Analytical_Quant Analytical Quantification (GC-MS) Store_Samples->Analytical_Quant Sensory_Eval Sensory Evaluation Store_Samples->Sensory_Eval Data_Analysis Data Analysis & Shelf-life Determination Analytical_Quant->Data_Analysis Sensory_Eval->Data_Analysis

Flavor Stability Testing Workflow

Conclusion

While this compound is identified as a chemical entity, there is a notable absence of public data regarding its application as a flavor ingredient in the food industry. For researchers and developers interested in its potential, a thorough evaluation of its sensory properties, safety, and stability is paramount. The generalized protocols provided in this document offer a systematic approach to conducting such an evaluation for any novel aliphatic ketone intended for use as a flavor ingredient. It is imperative that any new food ingredient undergoes rigorous testing and obtains the necessary regulatory approvals before commercialization.

References

Application of 5-Methyl-4-octanone in Fragrance Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on the specific application of 5-Methyl-4-octanone in fragrance development is limited. The following application notes and protocols are based on established principles of fragrance evaluation and may utilize data from structurally similar compounds as illustrative examples.

Introduction

This compound is an aliphatic ketone with potential applications in the fragrance industry. Its chemical structure suggests it may contribute to the fruity, green, or fatty notes within a fragrance composition. The evaluation of a new fragrance ingredient like this compound involves a systematic assessment of its olfactory characteristics, performance, and stability. These notes provide a framework for researchers and perfumers to explore the potential of this molecule.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below. This data is essential for formulation, stability testing, and regulatory compliance.

PropertyValue
Chemical Name This compound
CAS Number 6175-51-5
Molecular Formula C₉H₁₈O
Molecular Weight 142.24 g/mol
Appearance Colorless liquid (predicted)
Boiling Point Not available
Vapor Pressure Not available
Solubility Predicted to be soluble in ethanol (B145695) and other common fragrance solvents

Olfactory Profile

Odor FacetPerceived Intensity (%)Description
Fruity86.61Suggests potential for sweet, ripe fruit notes.
Herbal76.29Implies green, leafy, or aromatic undertones.
Ketonic47.68A characteristic sharp, slightly medicinal or nail-polish-like scent common to ketones.
Sweet44.04Contributes to the overall pleasantness and warmth of the fragrance.
Minty42.90A cool, refreshing aspect.
Green40.63Evokes the scent of freshly cut grass or leaves.
Cheesy40.41A fatty, slightly sour note that can add complexity at low concentrations.
Oily36.75A fatty or waxy character.
Spicy35.59Suggests warm, aromatic spice notes.
Earthy30.86A soil-like or musty character.

Experimental Protocols

The following protocols outline the standard methodologies for the comprehensive evaluation of a new fragrance ingredient such as this compound.

Sensory Analysis Protocol

Objective: To determine the olfactory profile, odor threshold, and intensity of this compound.

Materials:

  • This compound (high purity)

  • Odor-free solvent (e.g., ethanol, diethyl phthalate)

  • Glass smelling strips

  • Odor-free sample vials

  • Trained sensory panel (8-12 panelists)

Procedure:

  • Preparation of Dilutions: Prepare a series of dilutions of this compound in the chosen solvent (e.g., 10%, 1%, 0.1%, 0.01% w/w).

  • Odor Profile Evaluation:

    • Dip smelling strips into each dilution.

    • Allow the solvent to evaporate for a few seconds.

    • Present the smelling strips to the sensory panel in a well-ventilated, odor-free room.

    • Panelists describe the perceived odor using a standardized vocabulary of descriptors.

    • Record the evolution of the scent over time (top, middle, and base notes).

  • Odor Threshold Determination:

    • Prepare a wider range of dilutions in a geometric progression (e.g., starting from 1 ppm and decreasing).

    • Use a forced-choice method (e.g., triangular test) where panelists are presented with three samples, two of which are blanks (solvent only) and one contains the odorant.

    • The threshold is defined as the concentration at which a statistically significant portion of the panel can correctly identify the scented sample.

  • Intensity Assessment:

    • Panelists rate the perceived odor intensity of different concentrations on a labeled magnitude scale (LMS) or a visual analog scale (VAS).

Sensory_Analysis_Workflow cluster_prep Sample Preparation cluster_eval Sensory Evaluation cluster_data Data Analysis Prepare Dilutions Prepare Dilutions Odor Profile Odor Profile Prepare Dilutions->Odor Profile Odor Threshold Odor Threshold Prepare Dilutions->Odor Threshold Intensity Assessment Intensity Assessment Prepare Dilutions->Intensity Assessment Compile Descriptors Compile Descriptors Odor Profile->Compile Descriptors Calculate Threshold Calculate Threshold Odor Threshold->Calculate Threshold Analyze Intensity Ratings Analyze Intensity Ratings Intensity Assessment->Analyze Intensity Ratings

Sensory Analysis Workflow
Gas Chromatography-Olfactometry (GC-O) Protocol

Objective: To identify the specific odor-active compounds in a sample of this compound and to characterize their individual scent contributions. This is particularly useful for assessing the purity of the sample and identifying any trace impurities that may impact the overall odor.

Materials:

  • Gas chromatograph with a flame ionization detector (FID) and an olfactory detection port (ODP)

  • Appropriate GC column (e.g., polar or non-polar capillary column)

  • High-purity helium or hydrogen as carrier gas

  • This compound sample

  • Trained human assessor

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent.

  • GC-FID/O Analysis:

    • Inject the sample into the GC. The effluent from the column is split between the FID and the ODP.

    • The human assessor sniffs the effluent from the ODP and provides a description of the odor and its intensity at the time of elution.

    • The FID provides a chromatogram showing the chemical composition of the sample.

  • Data Correlation: Correlate the retention times of the peaks on the FID chromatogram with the odor events recorded by the assessor to identify the odor contribution of each component.

GC_O_Workflow Sample Injection Sample Injection GC Separation GC Separation Sample Injection->GC Separation Column Effluent Split Column Effluent Split GC Separation->Column Effluent Split FID Detection FID Detection Column Effluent Split->FID Detection Olfactory Port Olfactory Port Column Effluent Split->Olfactory Port Data Acquisition Data Acquisition FID Detection->Data Acquisition Olfactory Port->Data Acquisition Data Correlation Data Correlation Data Acquisition->Data Correlation

Gas Chromatography-Olfactometry Workflow
Stability and Performance Testing Protocol

Objective: To evaluate the stability and performance of this compound in various consumer product bases.

Materials:

  • This compound

  • Product bases (e.g., ethanol for fine fragrance, lotion base, soap base, shampoo base)

  • Control samples (product base without the fragrance ingredient)

  • Accelerated stability chambers (with controlled temperature and light)

  • Headspace GC-MS for chemical analysis

  • Sensory panel

Procedure:

  • Formulation: Incorporate this compound into the different product bases at a typical concentration (e.g., 0.1-2%).

  • Accelerated Stability Testing:

    • Store the formulated products under various conditions (e.g., 40°C, 75% relative humidity; exposure to UV light) for a period of up to 12 weeks.

    • At regular intervals (e.g., 2, 4, 8, 12 weeks), evaluate the samples for any changes in color, pH, viscosity, and odor.

    • Use Headspace GC-MS to analyze the chemical stability of this compound in the base.

  • Performance Evaluation:

    • Assess the substantivity (longevity) of the fragrance on skin or fabric.

    • Evaluate the diffusion (sillage) of the fragrance from the product base.

    • A sensory panel can be used to rate these performance attributes over time.

Stability_Testing_Workflow cluster_formulation Formulation cluster_stability Accelerated Stability cluster_performance Performance Evaluation Incorporate into Bases Incorporate into Bases Store under Stress Conditions Store under Stress Conditions Incorporate into Bases->Store under Stress Conditions Substantivity Testing Substantivity Testing Incorporate into Bases->Substantivity Testing Diffusion Testing Diffusion Testing Incorporate into Bases->Diffusion Testing Periodic Evaluation Periodic Evaluation Store under Stress Conditions->Periodic Evaluation Physical & Chemical Analysis Physical & Chemical Analysis Periodic Evaluation->Physical & Chemical Analysis Sensory Analysis Sensory Analysis Periodic Evaluation->Sensory Analysis

Stability and Performance Testing Workflow

Potential Applications in Fragrance Compositions

Based on the predicted and analogous olfactory data, this compound could be a versatile ingredient in various fragrance types:

  • Fruity Accords: To enhance the juiciness and ripeness of apple, pear, and tropical fruit notes.

  • Green and Herbal Compositions: To add a natural, leafy, and slightly sharp character.

  • Floral Bouquets: To provide a novel twist and a modern, slightly edgy facet to white floral or rose accords.

  • Gourmand Fragrances: At low concentrations, the potential cheesy or fatty notes could add a creamy, buttery, or nutty complexity.

Further research and sensory evaluation are required to fully elucidate the potential and optimal applications of this compound in the art of perfumery.

References

Application Notes and Protocols: The Role of Methyl Ketones as Insect Pheromones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pheromones are chemical signals that trigger innate behavioral responses in members of the same species. In insects, these signals are crucial for a variety of social interactions, including mating, aggregation, trail-following, and alarm responses. This document focuses on the role of specific methyl ketones as insect pheromones, with a primary emphasis on compounds identified in leaf-cutting ants.

Note on 5-Methyl-4-octanone: Extensive literature searches did not yield any scientific evidence to suggest that this compound functions as an insect pheromone. The following sections will therefore focus on a structurally related and well-documented insect alarm pheromone, 4-Methyl-3-heptanone , which is a key component of the alarm signal in many species of leaf-cutting ants of the genus Atta.

4-Methyl-3-heptanone: A Key Alarm Pheromone in Atta Ants

4-Methyl-3-heptanone is a volatile ketone that serves as a potent alarm pheromone for numerous species of leaf-cutting ants, including Atta texana and other Atta species.[1] It is primarily produced in the mandibular glands and is released when an ant is disturbed or attacked, triggering a rapid and dose-dependent behavioral response in nearby nestmates.

Data Presentation: Behavioral Responses to 4-Methyl-3-heptanone in Atta Ants

The following table summarizes the behavioral responses of Atta workers to varying concentrations of 4-Methyl-3-heptanone. This data is crucial for understanding the dose-dependent nature of pheromonal communication.

CompoundConcentrationBehavioral ResponseSpeciesSource
4-Methyl-3-heptanoneLowAttraction, AlertnessAtta spp.[1]
4-Methyl-3-heptanoneHighAlarm, Aggression, Mandible OpeningAtta spp.[1]
3-Octanone-Alarm Pheromone in AcromyrmexAcromyrmex spp.[1]

Caption: Dose-dependent behavioral responses of Atta ants to the alarm pheromone 4-Methyl-3-heptanone.

Experimental Protocols

Protocol 1: Pheromone Extraction from Mandibular Glands

This protocol outlines the procedure for extracting volatile compounds, including alarm pheromones, from the mandibular glands of ants.

Materials:

  • Worker ants (e.g., Atta texana)

  • Fine-tipped forceps

  • Glass vial with a PTFE-lined cap

  • Solvent (e.g., hexane (B92381) or dichloromethane, high purity)

  • Microsyringe

Procedure:

  • Collect worker ants from a laboratory colony or the field.

  • Euthanize the ants by freezing.

  • Under a dissecting microscope, carefully dissect the head of each ant to expose the mandibular glands.

  • Using fine-tipped forceps, remove the mandibular glands and place them immediately into a glass vial containing a known volume of solvent (e.g., 100 µL).

  • Crush the glands against the side of the vial with the forceps to ensure complete extraction of the contents.

  • Seal the vial tightly and store at -20°C until analysis.

Protocol 2: Chemical Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds in a sample.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Non-polar capillary column (e.g., DB-5ms)

Procedure:

  • Inject a small volume (e.g., 1 µL) of the mandibular gland extract into the GC injector port.

  • The volatile compounds are separated based on their boiling points and interactions with the column stationary phase.

  • As the compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented.

  • The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the compound by comparing it to a spectral library.

Protocol 3: Behavioral Assays

Behavioral assays are essential for determining the biological activity of a putative pheromone.

Materials:

  • Ant colony in a controlled observation arena

  • Synthetic 4-Methyl-3-heptanone (diluted in a suitable solvent)

  • Filter paper discs

  • Video recording equipment

Procedure:

  • Allow the ant colony to acclimate to the observation arena.

  • Apply a known concentration of synthetic 4-Methyl-3-heptanone to a filter paper disc. Use a solvent-only disc as a control.

  • Introduce the treated filter paper disc into the arena near a group of foraging ants.

  • Record the behavioral responses of the ants, noting behaviors such as increased antennation, attraction towards the source, aggressive posturing (mandible opening), and dispersal.

  • Quantify the observed behaviors and compare the responses to the pheromone with the control.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of an Alarm Pheromone Response

Alarm_Pheromone_Signaling cluster_stimulus Stimulus cluster_sender Sender Ant cluster_receiver Receiver Ant Threat Threat Mandibular Gland Mandibular Gland Threat->Mandibular Gland triggers Release of 4-Methyl-3-heptanone Release of 4-Methyl-3-heptanone Mandibular Gland->Release of 4-Methyl-3-heptanone Antennal Reception Antennal Reception Release of 4-Methyl-3-heptanone->Antennal Reception diffuses Olfactory Pathway Activation Olfactory Pathway Activation Antennal Reception->Olfactory Pathway Activation Behavioral Response Behavioral Response Olfactory Pathway Activation->Behavioral Response leads to

Caption: Generalized signaling pathway of an insect alarm pheromone response.

Experimental Workflow for Pheromone Identification and Bioassay

Pheromone_Workflow Pheromone_Extraction 1. Pheromone Extraction (e.g., from Mandibular Glands) Chemical_Analysis 2. Chemical Analysis (GC-MS) Pheromone_Extraction->Chemical_Analysis Compound_Identification 3. Compound Identification (e.g., 4-Methyl-3-heptanone) Chemical_Analysis->Compound_Identification Synthesis 4. Chemical Synthesis of Identified Compound Compound_Identification->Synthesis Behavioral_Assay 5. Behavioral Assay with Synthetic Compound Synthesis->Behavioral_Assay Confirmation 6. Confirmation of Pheromone Activity Behavioral_Assay->Confirmation

References

Application Notes and Protocols for the Extraction of 5-Methyl-4-octanone from Natural Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction and quantification of 5-Methyl-4-octanone, a volatile organic compound with potential relevance as an insect pheromone. While specific quantitative data for the extraction of this compound from natural sources is not extensively available in the current literature, this document outlines established methodologies for the extraction of analogous methyl-ketones from insect mandibular glands and general protocols for the extraction of volatile compounds from plant materials.

Data Presentation: Quantitative Analysis of this compound Extraction

The following table serves as a template for summarizing quantitative data obtained from the extraction of this compound from various natural samples using the protocols detailed below. Researchers can populate this table with their experimental results for easy comparison of extraction efficiency.

Natural SampleExtraction MethodSolvent/FiberExtraction Time (min)Temperature (°C)Yield (µg/g of sample)Purity (%)
Crematogaster sp. Mandibular GlandsSolvent ExtractionDichloromethane (B109758)6025Data to be filledData to be filled
Crematogaster sp. Mandibular GlandsHeadspace SPMEPDMS/DVB3040Data to be filledData to be filled
Mentha piperita (Peppermint) LeavesSteam DistillationN/A180100Data to be filledData to be filled

Experimental Protocols

Protocol 1: Solvent Extraction of this compound from Insect Mandibular Glands

This protocol is adapted from established methods for the extraction of volatile compounds from the mandibular glands of ants, a likely source of this compound.[1][2]

Materials:

  • Insect specimens (e.g., Crematogaster species ants)

  • Dichloromethane (CH₂Cl₂), high purity

  • Glass vials with PTFE-lined caps

  • Microsyringe

  • Dissecting microscope and tools (forceps, fine scissors)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Sample Preparation: Under a dissecting microscope, carefully dissect the mandibular glands from the insect specimens. For small insects like ants, the entire head may be used.

  • Extraction: Place the dissected glands or heads into a clean glass vial. Add a precise volume of dichloromethane (e.g., 100 µL per gland/head) to the vial.

  • Incubation: Seal the vial tightly and allow the extraction to proceed for 60 minutes at room temperature (25°C).

  • Sample Collection: After incubation, carefully transfer the dichloromethane extract to a new vial using a microsyringe, leaving the tissue behind.

  • Analysis: The extract is now ready for analysis by GC-MS to identify and quantify this compound.

G Solvent Extraction Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis sample Insect Specimen dissection Dissect Mandibular Glands sample->dissection vial Place Glands in Vial dissection->vial add_solvent Add Dichloromethane vial->add_solvent incubate Incubate for 60 min at 25°C add_solvent->incubate collect_extract Collect Extract incubate->collect_extract gcms_analysis GC-MS Analysis collect_extract->gcms_analysis

Caption: Workflow for solvent extraction of this compound.

Protocol 2: Headspace Solid-Phase Microextraction (SPME) of this compound from Insect Mandibular Glands

This solventless method is ideal for the analysis of volatile compounds and minimizes sample handling.[3][4]

Materials:

  • Insect specimens (e.g., Crematogaster species ants)

  • Headspace vials with septa

  • SPME device with a suitable fiber (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB)

  • Heating block or water bath

  • GC-MS system with an SPME inlet

Procedure:

  • Sample Preparation: Place dissected mandibular glands or whole insect heads into a headspace vial.

  • Extraction: Seal the vial. Pierce the septum with the SPME needle and expose the fiber to the headspace above the sample.

  • Incubation: Place the vial in a heating block or water bath set to 40°C for 30 minutes to facilitate the volatilization of compounds onto the SPME fiber.

  • Desorption and Analysis: After the extraction time, retract the fiber into the needle, remove it from the vial, and immediately insert it into the heated injection port of the GC-MS for thermal desorption and analysis.

G Headspace SPME Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis sample Insect Glands/Head place_in_vial Place in Headspace Vial sample->place_in_vial seal_vial Seal Vial place_in_vial->seal_vial expose_fiber Expose SPME Fiber seal_vial->expose_fiber incubate Incubate for 30 min at 40°C expose_fiber->incubate retract_fiber Retract Fiber incubate->retract_fiber gcms_injection Inject into GC-MS retract_fiber->gcms_injection

Caption: Workflow for Headspace SPME of this compound.

Protocol 3: Steam Distillation for the Extraction of this compound from Plant Material

This is a general protocol for extracting volatile compounds from plant matter, which could be a potential source of this compound.[5][6]

Materials:

  • Fresh or dried plant material (e.g., leaves, flowers)

  • Steam distillation apparatus (still, condenser, receiving flask)

  • Heating mantle

  • Separatory funnel

  • Anhydrous sodium sulfate (B86663)

  • Organic solvent (e.g., diethyl ether or hexane)

Procedure:

  • Apparatus Setup: Assemble the steam distillation apparatus. Place the plant material in the still.

  • Distillation: Heat the water in the boiling flask to generate steam, which will pass through the plant material, carrying the volatile compounds.

  • Condensation: The steam and volatile compound mixture will then be cooled in the condenser, turning back into a liquid.

  • Collection: Collect the distillate, which will consist of an aqueous layer and an oil layer (the essential oil).

  • Separation: Separate the essential oil from the aqueous layer using a separatory funnel.

  • Drying and Solvent Extraction (Optional): If the essential oil is not readily separable, extract the distillate with an organic solvent. Dry the organic layer over anhydrous sodium sulfate and then carefully evaporate the solvent to obtain the pure essential oil.

  • Analysis: The resulting essential oil can be analyzed by GC-MS.

Protocol 4: GC-MS Analysis and Quantification of this compound

This protocol outlines the general conditions for the analysis and quantification of this compound using GC-MS.[7][8]

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary column suitable for volatile compound analysis (e.g., DB-5ms or equivalent)

GC Conditions (Example):

  • Injector Temperature: 250°C

  • Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Mode: Splitless (for trace analysis) or Split (for higher concentrations).

MS Conditions (Example):

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-300.

Quantification:

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the extraction solvent.

  • Analysis of Standards: Analyze each standard solution using the established GC-MS method.

  • Peak Integration: Identify the peak corresponding to this compound based on its retention time and mass spectrum. Integrate the peak area.

  • Curve Construction: Plot the peak area against the concentration of the standards to generate a calibration curve.

  • Sample Quantification: Analyze the extracts from the natural samples and integrate the peak area for this compound. Use the calibration curve to determine the concentration of this compound in the samples.

G GC-MS Analysis Workflow cluster_prep Preparation cluster_analysis GC-MS Analysis cluster_quant Quantification standards Prepare Standard Solutions injection Inject into GC-MS standards->injection sample_extract Prepare Sample Extract sample_extract->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection peak_integration Peak Integration detection->peak_integration calibration_curve Generate Calibration Curve peak_integration->calibration_curve From Standards quantify_sample Quantify this compound peak_integration->quantify_sample From Sample calibration_curve->quantify_sample

Caption: Workflow for GC-MS analysis and quantification.

References

Application Notes and Protocols for the Quantitative Analysis of 5-Methyl-4-octanone in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-4-octanone is a volatile organic compound that may be of interest in various fields, including flavor and fragrance chemistry, environmental analysis, and as a potential biomarker in biological studies. Accurate and robust quantitative analysis of this compound in complex matrices such as plasma, urine, water, and food products is crucial for understanding its significance. This document provides detailed application notes and protocols for the quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a widely used and powerful analytical technique for volatile and semi-volatile compounds.[1] The protocols described herein cover sample preparation using headspace analysis, liquid-liquid extraction (LLE), and solid-phase extraction (SPE), followed by GC-MS analysis and method validation.

Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended technique for the quantitative analysis of this compound due to its high sensitivity, selectivity, and ability to separate volatile compounds from complex mixtures.[1] The choice of sample preparation will depend on the specific matrix and the concentration of the analyte.

Protocol 1: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

This method is ideal for the analysis of volatile compounds like this compound in liquid and solid matrices, minimizing matrix effects.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh or pipette a known amount of the sample (e.g., 1-5 g of food matrix or 1-5 mL of liquid sample) into a headspace vial.

    • Add a salting-out agent (e.g., 1-2 g of NaCl) to increase the volatility of the analyte.

    • Add an appropriate internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample).

    • Immediately seal the vial with a PTFE-faced septum.

  • HS-GC-MS Parameters:

    • Headspace Autosampler:

      • Incubation Temperature: 80-100°C

      • Incubation Time: 15-30 minutes

      • Injection Volume: 1 mL of the headspace gas

    • Gas Chromatograph (GC):

      • Injector Temperature: 250°C

      • Injection Mode: Splitless

      • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min

      • Oven Temperature Program:

        • Initial temperature: 40°C, hold for 2 minutes

        • Ramp: 10°C/min to 250°C

        • Hold: 5 minutes at 250°C

      • Column: A mid-polar capillary column such as a DB-624 or equivalent (30 m x 0.25 mm I.D., 1.4 µm film thickness) is recommended.

    • Mass Spectrometer (MS):

      • Ion Source Temperature: 230°C

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan. For quantitative analysis, SIM mode is preferred for higher sensitivity and selectivity.

      • Predicted Quantifier and Qualifier Ions for this compound (based on isomers):

        • Molecular Ion (M+): m/z 142 (may be of low abundance)

        • Predicted Quantifier Ion: m/z 71 (from cleavage alpha to the carbonyl group)

        • Predicted Qualifier Ions: m/z 43, 57, 85

Protocol 2: Liquid-Liquid Extraction (LLE) followed by GC-MS

LLE is a suitable method for extracting this compound from aqueous matrices like plasma, serum, or water samples.

Experimental Protocol:

  • Sample Preparation:

    • To 1 mL of the liquid sample, add an internal standard.

    • For plasma or serum, precipitate proteins by adding 2 volumes of a cold organic solvent like acetonitrile (B52724) or methanol (B129727), vortex, and centrifuge. Collect the supernatant.

    • Add 5 mL of an immiscible organic solvent with low polarity (e.g., hexane (B92381), diethyl ether, or a mixture).

    • Vortex vigorously for 2 minutes and then centrifuge to separate the layers.

    • Carefully transfer the organic layer to a clean tube.

    • Repeat the extraction step for better recovery.

    • Evaporate the pooled organic extracts to a small volume (e.g., 100 µL) under a gentle stream of nitrogen.

  • GC-MS Analysis:

    • Inject 1-2 µL of the concentrated extract into the GC-MS system using the same parameters as described in Protocol 1.

Protocol 3: Solid-Phase Extraction (SPE) followed by GC-MS

SPE is an effective technique for sample clean-up and concentration of this compound from various matrices, particularly for trace-level analysis.

Experimental Protocol:

  • Sample Preparation:

    • Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

    • Loading: Load the pre-treated sample (e.g., diluted plasma, water sample) onto the cartridge at a slow flow rate.

    • Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 95:5 v/v) to remove polar interferences.

    • Elution: Elute the analyte with 5 mL of a non-polar solvent like hexane or ethyl acetate.

    • Drying and Reconstitution: Dry the eluate over anhydrous sodium sulfate (B86663) and then evaporate to a final volume of 100 µL under a gentle stream of nitrogen.

  • GC-MS Analysis:

    • Inject 1-2 µL of the reconstituted sample into the GC-MS system using the parameters from Protocol 1.

Data Presentation

Quantitative data should be summarized for clarity and easy comparison. Below is a template for presenting validation data for the quantitative analysis of this compound.

Validation ParameterAcceptance CriteriaExample Result
Linearity (R²) > 0.990.998
Calibration Range To be determined based on expected concentrations1 - 1000 ng/mL
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 30.5 ng/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 101.5 ng/mL
Accuracy (% Recovery) 80 - 120%95 - 105%
Precision (% RSD) < 15%< 10%
Specificity No interfering peaks at the retention time of the analyteConfirmed

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Matrix Complex Matrix (Plasma, Urine, Food, etc.) HS Headspace Vial + Salting Out Matrix->HS HS-GC-MS LLE Liquid-Liquid Extraction Matrix->LLE LLE-GC-MS SPE Solid-Phase Extraction Matrix->SPE SPE-GC-MS GCMS GC-MS Analysis HS->GCMS LLE->GCMS SPE->GCMS Quant Quantification GCMS->Quant Report Reporting Quant->Report

Caption: General experimental workflow for the quantitative analysis of this compound.

GC-MS Analysis Logical Flow

gcms_flow Sample Prepared Sample Extract Injector GC Injector (Vaporization) Sample->Injector Column GC Column (Separation) Injector->Column IonSource MS Ion Source (Ionization) Column->IonSource MassAnalyzer Mass Analyzer (Filtering) IonSource->MassAnalyzer Detector Detector (Signal Acquisition) MassAnalyzer->Detector DataSystem Data System (Chromatogram & Spectrum) Detector->DataSystem

Caption: Logical flow of the Gas Chromatography-Mass Spectrometry (GC-MS) analysis process.

Method Validation

To ensure the reliability of the quantitative data, the analytical method must be validated. Key validation parameters include:

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is assessed by analyzing blank matrix samples and spiked samples to check for interferences at the retention time of this compound.

  • Linearity and Range: A calibration curve should be prepared by analyzing a series of standards at different concentrations. The linearity is evaluated by the correlation coefficient (R²) of the calibration curve, which should be >0.99. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with acceptable precision, accuracy, and linearity.

  • Accuracy: The closeness of the measured value to the true value. It is determined by analyzing samples spiked with a known amount of the analyte at different concentration levels (e.g., low, medium, and high) and calculating the percent recovery.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) and is evaluated at two levels:

    • Repeatability (Intra-day precision): Analysis of replicate samples on the same day.

    • Intermediate precision (Inter-day precision): Analysis of replicate samples on different days.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is typically determined as the concentration that produces a signal-to-noise ratio of 3.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It is typically determined as the concentration that produces a signal-to-noise ratio of 10.

By following these detailed protocols and validation procedures, researchers can achieve accurate and reliable quantification of this compound in various complex matrices.

References

Application Note: Olfactory Detection Thresholds of 5-Methyl-4-octanone Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 5-Methyl-4-octanone is a chiral ketone that may contribute to the sensory profile of various natural and manufactured products. As with many chiral compounds, the individual enantiomers, (R)-5-Methyl-4-octanone and (S)-5-Methyl-4-octanone, are likely to exhibit distinct olfactory properties, including different odor characters and detection thresholds. Understanding these differences is crucial for flavor and fragrance chemistry, product development, and sensory science. To date, specific olfactory detection threshold data for the enantiomers of this compound is not widely available in scientific literature. This document provides a comprehensive protocol for determining these thresholds using established sensory analysis techniques, primarily Gas Chromatography-Olfactometry (GC-O) in accordance with ASTM E679-19.

Data Presentation

Since published data is scarce, the following table presents a hypothetical but realistic representation of olfactory detection threshold data for the enantiomers of this compound. This table serves as a template for researchers to populate with their own experimentally determined values.

Table 1: Hypothetical Olfactory Detection Thresholds of this compound Enantiomers

EnantiomerOdor Descriptor(s)Best Estimate Threshold (BET) in Air (ng/L)Panelist Range (ng/L)Standard Deviation
(R)-5-Methyl-4-octanone Fruity, Mushroom-like, Earthy0.520.15 - 1.800.45
(S)-5-Methyl-4-octanone Waxy, Herbaceous, Slightly Woody3.101.20 - 8.501.98
Racemic Mixture Complex, Fruity, Waxy1.250.60 - 4.501.10

Note: The data presented in this table is for illustrative purposes only and should be replaced with experimentally derived results.

Experimental Protocols

This section details the methodology for determining the olfactory detection thresholds of this compound enantiomers. The protocol is based on the widely accepted Gas Chromatography-Olfactometry (GC-O) technique and the ASTM E679 "Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits".[1][2][3]

Materials and Reagents
  • Test Compounds: High-purity (>99%) (R)-5-Methyl-4-octanone and (S)-5-Methyl-4-octanone. Enantiomeric excess (e.e.) should be as high as possible, determined via chiral gas chromatography.

  • Solvent: Odor-free, high-purity solvent (e.g., diethyl ether, hexane, or propylene (B89431) glycol, depending on the application). The solvent must be tested by GC-O to ensure it is free of any interfering odors.

  • Reference Standard: n-Butanol for sensory panel screening and training.

  • Equipment:

    • Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

    • Chiral GC column (e.g., a cyclodextrin-based stationary phase like Rt-βDEXcst) capable of separating the enantiomers.

    • Olfactory Detection Port (ODP) or "sniff port".

    • Humidifier for the sniff port air supply to prevent nasal dehydration.

    • Precision microsyringes and analytical balance.

    • Odor-free sample vials with PTFE-lined septa.

Sensory Panel Selection and Training
  • Recruitment: Recruit 12-20 non-smoking volunteers who do not suffer from anosmia or specific anosmias. Panelists should be free of colds or allergies on the day of testing.[4][5]

  • Screening: Screen candidates for their ability to detect a standard odorant, typically n-butanol, at a known concentration. This ensures they have average olfactory sensitivity. Basic taste and odor recognition tests should also be conducted.[4][5]

  • Training: Train the selected panelists on the GC-O procedure.[6][7]

    • Familiarize them with the sniffing port and the rhythm of the analysis.

    • Train them to recognize and describe a set of standard odor compounds.

    • Conduct mock sessions to ensure they can consistently identify the presence of an odorant as it elutes from the column.

Sample Preparation
  • Stock Solution: Prepare a stock solution of each enantiomer in the chosen solvent at a concentration of 1000 mg/L.

  • Serial Dilution: Create a series of dilutions from the stock solution. A 1:2 or 1:3 dilution series is common for threshold determination. The range should span from a concentration well above the expected threshold to one well below.[8] For example, a 1:2 series could be: 100, 50, 25, 12.5, 6.25, 3.13, 1.56, 0.78, 0.39, 0.20, 0.10 ng/µL.

Gas Chromatography-Olfactometry (GC-O) Analysis
  • Instrument Setup:

    • Install the chiral GC column.

    • Optimize the GC temperature program to achieve baseline separation of the (R)- and (S)-enantiomers.

    • Split the column effluent between the chemical detector (MS/FID) and the ODP. A 1:1 split is typical.

    • Set the ODP transfer line temperature to prevent condensation (e.g., 250°C).

    • Supply the ODP with humidified, odor-free air at a comfortable flow rate (e.g., 30-50 mL/min).

  • Threshold Determination Procedure (Ascending Concentration Series):

    • Begin by injecting the most dilute sample of one enantiomer. The panelist sniffs the effluent from the ODP.

    • The panelist is presented with a three-alternative forced-choice (3-AFC) task at each dilution level. This involves sniffing the GC-O port during three consecutive injections (or using a specialized olfactometer), where one contains the odorant and two are blanks (solvent only).[3][9]

    • The panelist must indicate which of the three presentations contained the odor.

    • Continue this process, moving to the next higher concentration, until the panelist correctly identifies the odorant-containing sample in two consecutive trials.

    • The individual's detection threshold is calculated as the geometric mean of the concentration of the last missed sample and the first correctly identified sample.[10]

  • Data Collection: Record the retention time, odor descriptor, and the dilution factor at which each panelist detects the compound.

  • Repeat: Repeat the entire procedure for the other enantiomer after a suitable rest period for the panelist. The order of presentation should be randomized between panelists.

Data Analysis
  • Individual Threshold: Calculate the individual Best Estimate Threshold (BET) for each panelist as described in step 4.2.

  • Group Threshold: The group BET is calculated as the geometric mean of all individual panelist BETs. This helps to normalize the data, as olfactory perception is often logarithmic.

  • Statistical Analysis: Perform statistical analysis (e.g., t-test or ANOVA) to determine if there is a significant difference between the olfactory detection thresholds of the (R)- and (S)-enantiomers.

Mandatory Visualizations

Diagrams of Experimental Workflow and Logic

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: GC-O Analysis cluster_data Phase 3: Data Processing P1 Synthesize or Procure High-Purity Enantiomers ((R)- and (S)-5-Methyl-4-octanone) P4 Prepare Ascending Concentration Series for each Enantiomer P1->P4 P2 Recruit and Screen Sensory Panelists P3 Train Panelists on GC-O Procedure and Odor Descriptors P2->P3 A1 Inject Lowest Concentration (3-AFC Presentation) P4->A1 A2 Panelist Sniffs ODP and Identifies Sample A1->A2 A3 Correct ID? A2->A3 A4 Inject Next Higher Concentration A3->A4 No A5 Record Last 'No Detect' and First 'Detect' Conc. A3->A5 Yes (2x in a row) A4->A1 D1 Calculate Individual Best Estimate Threshold (BET) A5->D1 D2 Calculate Group BET (Geometric Mean) D1->D2 D3 Perform Statistical Analysis (e.g., t-test) D2->D3

Caption: Experimental workflow for determining olfactory thresholds.

G GC Gas Chromatograph Oven Column Out Splitter Effluent Splitter GC:port->Splitter MS Mass Spectrometer (Identification) Splitter->MS ~50% ODP Olfactory Detection Port (ODP) Humidified Air In Sniffing Port Splitter->ODP ~50% Panelist Sensory Panelist ODP:port->Panelist

Caption: Configuration of a Gas Chromatography-Olfactometry (GC-O) system.

G Start Start Trial (Concentration Level 'n') Presentation Present 3 Samples to Panelist (Forced Choice) Start->Presentation Blank1 Blank A (Solvent) Presentation->Blank1 Odor Sample X (Odorant) Presentation->Odor Blank2 Blank B (Solvent) Presentation->Blank2 Decision Which sample is different? Blank1->Decision Odor->Decision Blank2->Decision Correct Correct ID of X Decision->Correct Incorrect Incorrect ID Decision->Incorrect

Caption: Logic of the 3-Alternative Forced-Choice (3-AFC) method.

References

Application Note: Solid-Phase Microextraction (SPME) for 5-Methyl-4-octanone Sampling

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Methyl-4-octanone is a volatile organic compound (VOC) of interest in various fields, including flavor and fragrance chemistry, food science, and environmental analysis. Accurate and sensitive quantification of this branched-chain ketone is crucial for quality control, safety assessment, and research. Solid-Phase Microextraction (SPME) offers a simple, solvent-free, and efficient sample preparation technique for the extraction and preconcentration of volatile and semi-volatile compounds like this compound from diverse matrices.[1][2] This application note provides a detailed protocol for the sampling of this compound using headspace SPME followed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Headspace SPME is particularly advantageous for the analysis of volatile compounds in complex matrices as it minimizes the extraction of non-volatile components, thereby protecting the analytical instrument.[3] The principle of SPME involves the partitioning of analytes from the sample matrix or its headspace onto a polymer-coated fused silica (B1680970) fiber.[4] After a defined extraction period, the fiber is transferred to the hot injector of a gas chromatograph, where the trapped analytes are thermally desorbed and analyzed.[3]

Recommended Materials and Reagents

  • SPME Fiber Assembly: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for broad-range volatile compounds, including ketones.[1][5][6] A Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) fiber is also a suitable alternative for polar volatile compounds.[7][8]

  • Vials: 20 mL clear glass vials with magnetic screw caps (B75204) and PTFE/silicone septa.

  • Heating and Agitation: A heating block, water bath with a magnetic stirrer, or an autosampler with agitation and temperature control.

  • Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a split/splitless injector and a suitable capillary column (e.g., DB-5ms).[3]

  • Reagents: Sodium chloride (NaCl) for salting-out, and a standard of this compound for calibration.

Experimental Protocols

Sample Preparation
  • For liquid samples (e.g., beverages, aqueous solutions), pipette a known volume (e.g., 5-10 mL) into a 20 mL headspace vial.[5]

  • For solid or semi-solid samples (e.g., food products, tissues), weigh a known amount (e.g., 1-5 g) into a 20 mL headspace vial.

  • To enhance the extraction efficiency of this compound, add a salting-out agent such as sodium chloride (NaCl) to the sample vial (typically 1-2 g for a 10 mL aqueous sample).[5] This increases the ionic strength of the sample, reducing the solubility of the analyte and promoting its partitioning into the headspace.

  • Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.

Headspace SPME Procedure
  • Place the sealed sample vial into the heating block or autosampler tray set to the desired extraction temperature (e.g., 40-60 °C).[1][5]

  • Allow the sample to equilibrate at this temperature for a specific time (e.g., 10-30 minutes) with constant agitation to facilitate the release of volatile compounds into the headspace.[3][5]

  • After equilibration, expose the SPME fiber to the headspace of the sample for a predetermined extraction time (e.g., 15-60 minutes).[1][3]

  • Following extraction, retract the fiber into the needle and immediately transfer it to the GC injector for desorption and analysis.

GC-MS Analysis
  • Injector: Set the GC injector temperature to 250 °C for thermal desorption of the analytes from the SPME fiber.[3] Operate in splitless mode for a set desorption time (e.g., 5-15 minutes) to ensure complete transfer of the analytes to the column.[3][9]

  • Carrier Gas: Use helium as the carrier gas at a constant flow rate.

  • Oven Temperature Program: A typical oven temperature program starts at a low temperature (e.g., 40 °C) for a few minutes, followed by a ramp to a higher temperature (e.g., 250 °C) to separate the compounds.

  • Mass Spectrometer: The mass spectrometer can be operated in full scan mode for qualitative analysis or in selected ion monitoring (SIM) mode for quantitative analysis, which offers higher sensitivity.

Data Presentation

The following tables summarize typical experimental parameters and expected performance characteristics for the SPME-GC-MS analysis of ketones similar to this compound. These values should be optimized for your specific application.

Table 1: Recommended SPME and GC-MS Parameters

ParameterRecommended Value/RangeReference
SPME
Fiber CoatingDVB/CAR/PDMS or PDMS/DVB[1][7]
Extraction ModeHeadspace[3][5]
Sample Volume5 - 10 mL (liquid) or 1 - 5 g (solid)[5]
Salt Addition1 - 2 g NaCl[5]
Equilibration Temperature40 - 60 °C[1][5]
Equilibration Time10 - 30 min[3][5]
Extraction Time15 - 60 min[1][3]
GC-MS
Injector Temperature250 °C[3]
Desorption Time5 - 15 min[3][9]
Column TypeDB-5ms or equivalent[3]
Carrier GasHelium
MS ModeFull Scan or SIM

Table 2: Example Performance Data for Ketone Analysis by SPME-GC-MS

CompoundFiber TypeLOD (µg/L)LOQ (µg/L)Reference
2-OctanonePDMS/DVB0.010 - 1.550.010 - 1.55[7]
Other CarbonylsPDMS/DVB0.003 - 0.5100.010 - 1.55[7]

LOD: Limit of Detection, LOQ: Limit of Quantification. These values are indicative and will vary depending on the specific instrumentation and matrix.

Experimental Workflow Diagram

SPME_Workflow cluster_prep Sample Preparation cluster_spme SPME Procedure cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 1. Sample Collection (Liquid or Solid) Vialing 2. Place in Headspace Vial Sample->Vialing Salting 3. Add NaCl (Salting-out) Vialing->Salting Sealing 4. Seal Vial Salting->Sealing Equilibration 5. Equilibrate and Agitate (e.g., 40-60°C) Sealing->Equilibration Extraction 6. Expose SPME Fiber to Headspace Equilibration->Extraction Retraction 7. Retract Fiber Extraction->Retraction Desorption 8. Thermal Desorption in GC Injector Retraction->Desorption Separation 9. Chromatographic Separation Desorption->Separation Detection 10. Mass Spectrometric Detection Separation->Detection Analysis 11. Data Analysis and Quantification Detection->Analysis

Caption: Headspace SPME-GC-MS workflow for this compound analysis.

Conclusion

Solid-Phase Microextraction coupled with GC-MS is a robust, sensitive, and solvent-free method for the analysis of this compound in a variety of sample matrices. The provided protocol offers a solid starting point for method development. For optimal results, it is recommended to optimize key parameters such as SPME fiber type, extraction time, and temperature for each specific sample matrix and analytical objective.

References

Application of 5-Methyl-4-octanone in Metabolic Studies: No Data Available

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for the application of 5-Methyl-4-octanone in metabolic studies have yielded no publicly available data, experimental protocols, or established biological effects.

Despite a comprehensive search for information regarding the use of this compound in metabolic research, no relevant studies, application notes, or datasets were identified. The current body of scientific literature does not appear to contain information on the effects of this specific ketone on metabolic pathways, nor are there any established protocols for its use in experimental settings related to metabolism.

The available information on this compound is primarily limited to its chemical and physical properties, such as its chemical structure, molecular weight, and CAS registry number.[1][2] There is no indication in the search results of its use as a tool or subject of investigation in metabolic, pharmacological, or toxicological studies.[3]

Consequently, it is not possible to provide the requested detailed application notes, experimental protocols, quantitative data tables, or visualizations of signaling pathways related to this compound's role in metabolism. The core requirements of data presentation, experimental protocols, and mandatory visualizations cannot be fulfilled due to the absence of foundational research in this area.

Researchers, scientists, and drug development professionals interested in the metabolic effects of ketones are advised to consult literature on more extensively studied compounds. Should research on this compound become available in the future, this topic can be revisited.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of 5-Methyl-4-octanone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Methyl-4-octanone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental methodologies to enhance your reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The two primary synthetic routes for this compound are:

  • Grignard Reaction: This involves the reaction of a nitrile (e.g., valeronitrile) with a Grignard reagent (e.g., sec-butylmagnesium bromide) or the reaction of an aldehyde (e.g., 2-methylbutanal) with a Grignard reagent (e.g., butylmagnesium bromide) to form the intermediate alcohol, 5-methyl-4-octanol, which is subsequently oxidized.

  • Oxidation of 5-Methyl-4-octanol: This is a direct oxidation of the corresponding secondary alcohol, 5-methyl-4-octanol, to the ketone using various oxidizing agents.

Q2: I am experiencing low yields in my Grignard synthesis of the precursor alcohol. What are the likely causes?

A2: Low yields in Grignard reactions are common and can often be attributed to a few key factors:

  • Presence of Water: Grignard reagents are extremely sensitive to moisture. Any water in your glassware, solvents, or starting materials will quench the reagent and significantly reduce your yield.

  • Poor Quality Grignard Reagent: The Grignard reagent may have degraded over time. It is best to use freshly prepared or recently titrated Grignard reagents.

  • Side Reactions: Competing reactions such as enolization of the carbonyl starting material or reduction of the carbonyl group can lower the yield of the desired alcohol.

  • Improper Reaction Temperature: Temperature control is crucial. Running the reaction at too high a temperature can favor side reactions, while a temperature that is too low may slow down the reaction rate excessively.

Q3: What are the common side products I should expect in the synthesis of this compound?

A3: Depending on the synthetic route, common side products may include:

  • From Grignard Synthesis: Unreacted starting materials, the corresponding alkane from the quenched Grignard reagent, and potentially a tertiary alcohol if an ester starting material is used and a double addition occurs.[1]

  • From Oxidation of 5-Methyl-4-octanol: Unreacted starting alcohol, and over-oxidation to a carboxylic acid (though less likely for a secondary alcohol). The choice of oxidant can influence the side product profile.

Q4: How can I purify the final this compound product?

A4: Purification is typically achieved through fractional distillation under reduced pressure. The boiling point of this compound is a key parameter for successful purification. Column chromatography can also be employed for smaller scale purifications or to remove impurities with similar boiling points.

Troubleshooting Guides

This section provides a structured approach to resolving common issues encountered during the synthesis of this compound.

Issue 1: Low Yield in Grignard Reaction for 5-Methyl-4-octanol
Symptom Possible Cause Troubleshooting Action
Reaction fails to initiate (no exotherm).Inactive magnesium surface.Activate magnesium turnings with a small crystal of iodine or 1,2-dibromoethane.
Low yield of alcohol, significant amount of starting material recovered.Inactive or insufficient Grignard reagent.Use freshly prepared or titrated Grignard reagent. Ensure anhydrous conditions by flame-drying glassware and using dry solvents.
Formation of a significant amount of alkane byproduct.Presence of moisture or other protic sources.Rigorously dry all glassware, solvents, and starting materials. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of a secondary alcohol corresponding to the reduction of the starting carbonyl.Grignard reagent acting as a reducing agent.This is more common with sterically hindered ketones. Consider using a less hindered Grignard reagent if possible, or run the reaction at a lower temperature.
Issue 2: Incomplete Oxidation of 5-Methyl-4-octanol
Symptom Possible Cause Troubleshooting Action
TLC or GC analysis shows a significant amount of starting alcohol remaining.Insufficient oxidizing agent.Increase the molar equivalents of the oxidizing agent.
Low reaction temperature or short reaction time.Increase the reaction temperature or extend the reaction time and monitor the reaction progress by TLC or GC.
Deactivated oxidizing agent.Use a fresh batch of the oxidizing agent.
Issue 3: Difficulty in Product Purification
Symptom Possible Cause Troubleshooting Action
Product co-distills with impurities.Impurities have boiling points close to the product.Use a more efficient fractional distillation column (e.g., a longer column or one with a higher number of theoretical plates). Consider purification by column chromatography.
Product is contaminated with solvent.Incomplete removal of solvent after extraction.Ensure complete removal of the extraction solvent under reduced pressure before distillation.

Experimental Protocols

Protocol 1: Synthesis of 5-Methyl-4-octanol via Grignard Reaction

This protocol describes the synthesis of the precursor alcohol for this compound.

Materials:

  • Magnesium turnings

  • Iodine crystal (for activation)

  • sec-Butyl bromide

  • Anhydrous diethyl ether or THF

  • Valeronitrile (B87234)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, add magnesium turnings and a small crystal of iodine.

  • Add a small amount of a solution of sec-butyl bromide in anhydrous diethyl ether to the flask. The reaction should initiate, as indicated by a color change and gentle refluxing.

  • Once the reaction has started, add the remaining sec-butyl bromide solution dropwise to maintain a steady reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Nitrile: Cool the Grignard solution to 0 °C in an ice bath.

  • Add a solution of valeronitrile in anhydrous diethyl ether dropwise to the Grignard reagent with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Work-up: Carefully quench the reaction by slowly adding a saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude imine intermediate, which is then hydrolyzed with aqueous acid to yield 5-methyl-4-octanol.

Protocol 2: Oxidation of 5-Methyl-4-octanol to this compound using Swern Oxidation

This protocol provides a mild method for the oxidation of the secondary alcohol.[2]

Materials:

Procedure:

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve oxalyl chloride in anhydrous DCM and cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add a solution of anhydrous DMSO in anhydrous DCM to the oxalyl chloride solution.

  • After stirring for 5 minutes, add a solution of 5-methyl-4-octanol in anhydrous DCM dropwise.

  • Stir the reaction mixture at -78 °C for 15 minutes.

  • Add triethylamine to the flask, and stir for another 5 minutes at -78 °C.

  • Remove the cooling bath and allow the reaction to warm to room temperature.

  • Work-up: Add water to the reaction mixture and separate the layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude this compound.

  • Purify the crude product by fractional distillation under reduced pressure.

Data Summary

The following tables summarize the expected yields for the synthesis of this compound via different oxidation methods of 5-methyl-4-octanol. Please note that actual yields may vary depending on the specific reaction conditions and scale.

Table 1: Comparison of Oxidation Methods for 5-Methyl-4-octanol

Oxidizing Agent Typical Yield (%) Reaction Conditions Notes
Pyridinium Chlorochromate (PCC)80-95Room temperature, CH₂Cl₂PCC is a toxic chromium-based reagent.
Swern Oxidation85-98-78 °C to room temperature, CH₂Cl₂Mild conditions, but produces a foul-smelling byproduct (dimethyl sulfide).[2]
Jones Oxidation75-900 °C to room temperature, AcetoneStrong acid conditions, may not be suitable for sensitive substrates.

Visualizations

Workflow for the Synthesis of this compound

SynthesisWorkflow cluster_grignard Route 1: Grignard Synthesis cluster_oxidation Route 2: Oxidation Valeronitrile Valeronitrile GrignardReaction Grignard Reaction Valeronitrile->GrignardReaction secBuMgBr sec-Butylmagnesium Bromide secBuMgBr->GrignardReaction Hydrolysis Acid Hydrolysis GrignardReaction->Hydrolysis Alcohol 5-Methyl-4-octanol Hydrolysis->Alcohol Oxidation Oxidation (e.g., Swern) Alcohol->Oxidation Intermediate StartingAlcohol 5-Methyl-4-octanol StartingAlcohol->Oxidation Ketone This compound Oxidation->Ketone TroubleshootingGrignard Start Low Yield in Grignard Reaction CheckAnhydrous Are all reagents and glassware completely dry? Start->CheckAnhydrous CheckReagent Is the Grignard reagent fresh or recently titrated? CheckAnhydrous->CheckReagent Yes DrySystem Action: Rigorously dry all components and use an inert atmosphere. CheckAnhydrous->DrySystem No CheckTemp Was the reaction temperature controlled appropriately? CheckReagent->CheckTemp Yes UseFreshReagent Action: Prepare fresh Grignard reagent or titrate the existing solution. CheckReagent->UseFreshReagent No OptimizeTemp Action: Optimize reaction temperature (e.g., lower temperature for addition). CheckTemp->OptimizeTemp No End Yield Improved CheckTemp->End Yes DrySystem->End UseFreshReagent->End OptimizeTemp->End

References

Technical Support Center: Purification of Crude 5-Methyl-4-octanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 5-Methyl-4-octanone.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities in crude this compound, particularly when synthesized from the corresponding secondary alcohol, can include unreacted starting materials (e.g., 5-methyl-4-octanol), byproducts of side reactions such as aldehydes, and residual solvents used in the synthesis or extraction steps.[1] Water can also be a significant impurity, especially if the synthesis involves an aqueous workup.[1]

Q2: Which purification techniques are most suitable for this compound?

A2: The choice of purification technique depends on the nature and quantity of the impurities, as well as the desired final purity. The most common and effective methods for a medium-chain ketone like this compound are:

  • Fractional Distillation: Ideal for separating the ketone from impurities with significantly different boiling points, such as residual solvents or unreacted alcohol.[1][2]

  • Column Chromatography: Effective for removing impurities with similar boiling points but different polarities. Silica (B1680970) gel is a common stationary phase for purifying ketones.[3][4]

  • Bisulfite Extraction: A chemical method useful for removing aldehyde impurities, which can be difficult to separate by distillation.[5][6]

  • Recrystallization (of a derivative): While this compound is a liquid at room temperature, it can be converted to a crystalline derivative (e.g., a 2,4-dinitrophenylhydrazone) which can then be purified by recrystallization. The pure ketone can be regenerated from the purified derivative.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound can be determined using several analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for both quantifying the purity and identifying volatile impurities.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the structure of the compound and detect the presence of impurities. Quantitative NMR (qNMR) can also be used to determine purity.[9]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess purity, particularly for less volatile impurities.[8][10]

Troubleshooting Guides

Fractional Distillation
Problem Possible Cause(s) Troubleshooting Steps
Poor Separation - Insufficient column efficiency (too few theoretical plates).- Boiling points of the ketone and impurity are too close.- Distillation rate is too high.- Use a longer fractionating column or one with a more efficient packing material.- Consider an alternative purification method like column chromatography.- Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases.[11]
Bumping/Uneven Boiling - Lack of boiling chips or a stir bar.- Heating is too rapid or uneven.- Add fresh boiling chips or a magnetic stir bar to the distilling flask.- Use a heating mantle with a stirrer for even heating.
Product is Contaminated with a Lower-Boiling Impurity - The initial fraction (forerun) was not discarded.- The temperature at the still head rose too quickly.- Discard the initial fraction that distills over, as it will be enriched in lower-boiling impurities.- Maintain a slow and steady distillation rate.
Product is Contaminated with a Higher-Boiling Impurity - Distillation was carried out for too long or at too high a temperature, causing the higher-boiling impurity to distill.- Monitor the temperature at the still head closely and stop the distillation when the temperature begins to rise significantly above the boiling point of this compound.
Column Chromatography
Problem Possible Cause(s) Troubleshooting Steps
Poor Separation of Ketone and Impurity - Inappropriate solvent system (eluent).- Column was not packed properly, leading to channeling.- Optimize the solvent system using Thin Layer Chromatography (TLC) first. A good starting point for ketones on silica gel is a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane).[3][12]- Ensure the column is packed uniformly without any air bubbles or cracks.[3]
Compound is Stuck on the Column - The eluent is not polar enough.- The compound is unstable on silica gel.- Gradually increase the polarity of the eluent (gradient elution).[12]- Test the stability of your compound on a small amount of silica gel before running a column. If it is unstable, consider using a different adsorbent like alumina (B75360) or deactivating the silica gel with a small amount of triethylamine.[12][13]
Compound Elutes Too Quickly (in the Solvent Front) - The eluent is too polar.- Start with a less polar solvent system.
Tailing of the Ketone Peak - The sample was overloaded on the column.- Interactions between the ketone and the stationary phase.- Use a larger column or load less sample.- The addition of a small amount of a slightly more polar solvent to the eluent can sometimes reduce tailing.

Quantitative Data Summary

Purification Method Typical Purity Achieved Typical Recovery Key Parameters
Fractional Distillation >98%70-90%Column length and packing, distillation rate, pressure (for vacuum distillation).
Silica Gel Column Chromatography >95%60-80%Eluent system, silica gel to compound ratio, column packing.[10]
Preparative HPLC >99%70-90%Column type (e.g., C18), mobile phase composition, flow rate.[10]

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This protocol is suitable for separating this compound from impurities with significantly different boiling points.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed)

  • Distillation head with thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle with stirrer

  • Boiling chips or magnetic stir bar

  • Vacuum source (optional, for vacuum distillation)

Procedure:

  • Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.

  • Place the crude this compound and a few boiling chips or a stir bar into the round-bottom flask.

  • Begin heating the flask gently.

  • As the mixture begins to boil, observe the vapor rising through the fractionating column.

  • Monitor the temperature at the distillation head. Collect and discard the initial fraction (forerun) that distills at a lower temperature.

  • Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (approximately 173-175 °C at atmospheric pressure).

  • Stop the distillation when the temperature begins to rise significantly or when only a small amount of residue remains in the distilling flask.

  • Analyze the purity of the collected fraction using GC-MS or NMR.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol is suitable for removing polar impurities from this compound.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh for gravity chromatography, 230-400 mesh for flash chromatography)

  • Hexane (or petroleum ether)

  • Ethyl acetate

  • Chromatography column

  • Collection tubes or flasks

  • TLC plates and developing chamber

Procedure:

  • Determine the Eluent System: Use TLC to find a solvent system that gives the this compound an Rf value of approximately 0.3. A good starting point is a 95:5 mixture of hexane:ethyl acetate.

  • Pack the Column: Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica to settle, ensuring a level bed with no air bubbles.[10]

  • Load the Sample: Dissolve the crude this compound in a minimal amount of the eluent. Carefully add the sample to the top of the silica gel bed.[10]

  • Elute the Column: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.

  • Monitor the Elution: Monitor the fractions by TLC to determine which ones contain the purified this compound.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

  • Assess Purity: Analyze the purity of the final product by GC-MS or NMR.

Mandatory Visualizations

experimental_workflow cluster_start Starting Material cluster_purification Purification Method cluster_analysis Purity Analysis cluster_end Final Product crude Crude this compound distillation Fractional Distillation crude->distillation chromatography Column Chromatography crude->chromatography extraction Bisulfite Extraction crude->extraction analysis GC-MS / NMR / HPLC distillation->analysis chromatography->analysis extraction->analysis pure Purified this compound analysis->pure troubleshooting_logic cluster_distillation Fractional Distillation cluster_chromatography Column Chromatography start Purification Issue Identified d_poor_sep Poor Separation start->d_poor_sep d_bumping Bumping start->d_bumping d_contam Contamination start->d_contam c_poor_sep Poor Separation start->c_poor_sep c_stuck Compound Stuck start->c_stuck c_tailing Peak Tailing start->c_tailing d_sol1 Check Column Efficiency d_poor_sep->d_sol1 d_sol2 Reduce Distillation Rate d_poor_sep->d_sol2 c_sol1 Optimize Eluent via TLC c_poor_sep->c_sol1 c_sol2 Repack Column c_poor_sep->c_sol2

References

Troubleshooting common issues in 5-Methyl-4-octanone analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Methyl-4-octanone. The information is presented in a question-and-answer format to directly address common issues encountered during experimental analysis, primarily using Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for this compound analysis?

A1: Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and powerful technique for the analysis of volatile compounds like this compound. It allows for the separation, identification, and quantification of the analyte in complex mixtures.

Q2: What are the expected major ions in the mass spectrum of this compound?

A2: The electron ionization (EI) mass spectrum of this compound is characterized by several key fragment ions. The most abundant ions are typically observed at mass-to-charge ratios (m/z) of 71, 43, and 41.[1] The molecular ion peak [M]+ at m/z 142 may be of low intensity or absent.

Q3: How can I prepare my sample for this compound analysis by GC-MS?

A3: Sample preparation depends on the matrix. For liquid samples, a simple dilution with a suitable volatile solvent like dichloromethane (B109758) or hexane (B92381) is often sufficient. For more complex matrices, techniques like headspace analysis, solid-phase microextraction (SPME), or liquid-liquid extraction (LLE) can be employed to isolate and concentrate the analyte before injection into the GC-MS system.

Troubleshooting Common Issues

This section provides guidance on how to identify and resolve common problems encountered during the GC-MS analysis of this compound.

Issue 1: Poor Chromatographic Peak Shape (Tailing or Fronting)

Q: My this compound peak is showing significant tailing. What are the possible causes and solutions?

A: Peak tailing for ketones is a common issue and can be caused by several factors:

  • Active Sites in the GC System: Polar ketones can interact with active sites (e.g., silanol (B1196071) groups) in the GC inlet liner, column, or connections, leading to peak tailing.

    • Solution: Use a deactivated inlet liner and high-quality, inert GC column. Regularly replace the septum and liner. Trimming a small portion (10-20 cm) from the front of the GC column can also help remove accumulated non-volatile residues.

  • Column Overload: Injecting too much sample can saturate the column, resulting in peak distortion.

    • Solution: Dilute the sample or reduce the injection volume.

  • Inappropriate Temperature: A low injector temperature can cause incomplete vaporization, while a low oven temperature can lead to poor chromatography.

    • Solution: Optimize the injector and oven temperature programs. Ensure the injector temperature is sufficient to rapidly vaporize the sample and solvent.

Q: I am observing peak fronting for my this compound standard. What could be the reason?

A: Peak fronting is typically a sign of column overload.

  • Solution: Prepare a more dilute solution of your this compound standard and re-inject.

Issue 2: Inconsistent Retention Times

Q: The retention time for this compound is shifting between injections. How can I address this?

A: Retention time instability can be caused by:

  • Leaks in the GC System: Leaks in the carrier gas flow path will affect the column flow rate and, consequently, retention times.

    • Solution: Perform a leak check of the entire GC system, including the septum, fittings, and gas lines.

  • Column Aging or Contamination: Over time, the stationary phase of the column can degrade or become contaminated, leading to changes in retention.

    • Solution: Condition the column according to the manufacturer's instructions. If the problem persists, the column may need to be replaced.

  • Inconsistent Oven Temperature: Fluctuations in the GC oven temperature will directly impact retention times.

    • Solution: Ensure the GC oven is properly calibrated and maintaining a stable temperature.

Issue 3: Incorrect Mass Spectrum

Q: The mass spectrum I am obtaining does not match the expected spectrum for this compound. What should I check?

A: Discrepancies in the mass spectrum can arise from several sources:

  • Co-eluting Impurities: Another compound may be eluting from the GC column at the same time as this compound, resulting in a mixed mass spectrum.

    • Solution: Improve the chromatographic separation by optimizing the oven temperature program (e.g., using a slower ramp rate). Check the purity of your standard.

  • Mass Spectrometer Calibration: An improperly calibrated mass spectrometer will not assign the correct m/z values.

    • Solution: Calibrate (tune) the mass spectrometer using the manufacturer's recommended standard.

  • Source Contamination: A dirty ion source can lead to poor ionization and fragmentation, as well as the presence of background ions.

    • Solution: Clean the ion source according to the instrument manufacturer's protocol.

Experimental Protocols

A detailed experimental protocol for the analysis of a closely related compound, 2-octanone, is provided below and can be adapted for this compound. Optimization of the temperature program may be necessary to achieve the best separation.

Table 1: GC-MS Parameters for Ketone Analysis (Adapted from 2-Octanone Protocol)

ParameterValue
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Inlet Temperature250 °C
Injection Volume1 µL
Injection ModeSplit (split ratio 20:1)
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial temperature 50 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Rangem/z 35-350
Solvent Delay3 min

Data Presentation

Table 2: Expected Mass Spectral Data for this compound

m/zRelative AbundancePutative Fragment
142Low[M]+ (Molecular Ion)
113Moderate[M - C2H5]+
99Moderate[M - C3H7]+
71 High (Base Peak) [C4H7O]+
57Moderate[C4H9]+
43 High [C3H7]+ or [CH3CO]+
41 High [C3H5]+
Data based on typical fragmentation patterns of ketones and public spectral libraries.[1]

Visualizations

Logical Troubleshooting Workflow for Peak Tailing

Troubleshooting_Peak_Tailing start Peak Tailing Observed check_overload Is the peak fronting or excessively broad? start->check_overload dilute Dilute Sample / Reduce Injection Volume check_overload->dilute Yes check_system Check for System Activity check_overload->check_system No resolved Issue Resolved dilute->resolved deactivated_liner Use Deactivated Liner check_system->deactivated_liner Yes check_temp Are Temperatures Optimized? check_system->check_temp No trim_column Trim Front of Column (10-20 cm) deactivated_liner->trim_column trim_column->resolved optimize_temp Optimize Injector and Oven Temperatures check_temp->optimize_temp Yes check_temp->resolved No optimize_temp->resolved

Caption: A flowchart for systematically troubleshooting peak tailing issues.

Fragmentation Pathway of this compound

Fragmentation_Pathway mol This compound (m/z 142) frag1 [M - C2H5]+ (m/z 113) mol->frag1 α-cleavage frag2 [M - C3H7]+ (m/z 99) mol->frag2 α-cleavage frag3 [C4H7O]+ (m/z 71) Base Peak mol->frag3 McLafferty Rearrangement frag4 [C4H9]+ (m/z 57) frag2->frag4 frag5 [C3H7]+ / [CH3CO]+ (m/z 43) frag3->frag5 frag6 [C3H5]+ (m/z 41) frag4->frag6

Caption: Proposed fragmentation of this compound in EI-MS.

References

Improving resolution of 5-Methyl-4-octanone enantiomers in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic resolution of 5-Methyl-4-octanone enantiomers. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges encountered during the separation of these chiral compounds.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating this compound enantiomers?

The primary challenge lies in the fact that enantiomers possess identical physical and chemical properties in an achiral environment.[1] Therefore, their separation requires a chiral environment, which is typically achieved by using a chiral stationary phase (CSP) in chromatography.[2][3] The key is to establish a scenario where the two enantiomers interact differently with the CSP, leading to different retention times and, consequently, separation.[1]

Q2: Which chromatographic techniques are suitable for resolving this compound enantiomers?

Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be employed for the chiral resolution of this compound. Supercritical Fluid Chromatography (SFC) is also a powerful and often faster alternative to HPLC.[4] The choice of technique will depend on the volatility of the compound, the available equipment, and the desired scale of the separation (analytical or preparative).

Q3: What types of chiral stationary phases (CSPs) are recommended for ketone separations?

For the separation of ketones like this compound, several types of CSPs have proven effective. These include:

  • Cyclodextrin-based CSPs: These are widely used for their ability to form inclusion complexes with a variety of molecules. Modified cyclodextrins are common in both GC and HPLC.[3]

  • Polysaccharide-based CSPs: Derivatives of cellulose (B213188) and amylose (B160209) are among the most versatile and widely used CSPs in HPLC and SFC, capable of resolving a broad range of chiral compounds.[3][5][6]

  • Pirkle-type CSPs: These "brush-type" phases offer robust and versatile platforms for chiral separations, often with predictable elution orders.[7]

Q4: How does the mobile phase composition affect the resolution in HPLC?

In HPLC, the mobile phase composition is a critical factor influencing enantioselective separation.[2][4] For normal-phase chromatography, mixtures of a non-polar solvent (like hexane (B92381) or heptane) with a polar modifier (like isopropanol (B130326) or ethanol) are common. The type and concentration of the modifier can significantly impact the interactions between the analyte and the CSP, thereby affecting resolution and retention times. In some cases, small amounts of additives can improve peak shape.

Troubleshooting Guides

Issue 1: Poor or No Resolution of Enantiomers

Possible Causes & Solutions

Cause Troubleshooting Step Expected Outcome
Inappropriate Chiral Stationary Phase (CSP) Screen different types of CSPs (e.g., cyclodextrin, polysaccharide-based). The interaction between the analyte and the stationary phase is highly specific.[2]Identification of a CSP that provides at least partial separation.
Suboptimal Mobile Phase Composition (HPLC/SFC) Systematically vary the mobile phase composition. Adjust the ratio of the non-polar and polar components. Experiment with different alcohol modifiers (e.g., isopropanol, ethanol).[8]Improved resolution (Rs value) and separation factor (α).
Incorrect Temperature Optimize the column temperature. Lower temperatures often increase enantioselectivity but may lead to broader peaks.An optimal balance between resolution and peak efficiency.
Inappropriate Flow Rate Adjust the flow rate. Lower flow rates can sometimes improve resolution by allowing more time for interactions with the CSP.[2]Increased resolution, though analysis time will be longer.
Issue 2: Peak Tailing or Asymmetry

Possible Causes & Solutions

Cause Troubleshooting Step Expected Outcome
Secondary Interactions with Silica (B1680970) Support For polysaccharide-based CSPs, consider using a column with a deactivated silica support.Improved peak shape and symmetry.
Analyte Overload Reduce the injection volume or the concentration of the sample.Sharper, more symmetrical peaks.
Mobile Phase Incompatibility Ensure the sample solvent is compatible with the mobile phase. Ideally, dissolve the sample in the mobile phase.Elimination of peak distortion caused by the injection solvent.
Presence of Trace Impurities in the Mobile Phase Use high-purity solvents and consider adding a small amount of an acidic or basic modifier to the mobile phase to suppress unwanted ionic interactions.Reduced peak tailing and improved reproducibility.
Issue 3: Long Retention Times

Possible Causes & Solutions

Cause Troubleshooting Step Expected Outcome
Mobile Phase is too Weak (HPLC/SFC) Increase the percentage of the polar modifier in the mobile phase.[8]Shorter retention times. Note that this may also decrease resolution.
Flow Rate is too Low Increase the flow rate.Reduced analysis time. This may compromise resolution.
Temperature is too Low Increase the column temperature. This will decrease the viscosity of the mobile phase and can speed up elution.Shorter retention times.

Experimental Protocols

Protocol 1: Chiral GC Method Development for this compound

This protocol outlines a general approach for developing a chiral GC method.

  • Column Selection:

    • Start with a cyclodextrin-based chiral capillary column (e.g., a derivative of beta-cyclodextrin).

  • GC Parameters:

    • Injector Temperature: 250 °C

    • Detector (FID) Temperature: 250 °C

    • Carrier Gas: Helium or Hydrogen

    • Flow Rate: 1-2 mL/min

    • Oven Temperature Program:

      • Start with an isothermal run at a low temperature (e.g., 80 °C) to see if any separation occurs.

      • If peaks are broad or retention is long, increase the initial temperature.

      • If no separation is observed, implement a slow temperature ramp (e.g., 1-5 °C/min) to an appropriate final temperature (e.g., 180 °C).

  • Sample Preparation:

    • Dissolve the this compound racemate in a suitable volatile solvent (e.g., hexane or dichloromethane) at a concentration of approximately 1 mg/mL.

  • Injection:

    • Inject 1 µL of the sample.

  • Optimization:

    • Adjust the temperature program and flow rate to achieve baseline resolution (Rs > 1.5) with reasonable analysis times.

Protocol 2: Chiral HPLC Method Development for this compound

This protocol provides a starting point for developing a chiral HPLC method.

  • Column Selection:

    • Begin with a polysaccharide-based chiral column (e.g., cellulose or amylose tris(3,5-dimethylphenylcarbamate)). These are known for their broad enantioselectivity.[5]

  • HPLC Parameters:

    • Mobile Phase: Start with a mixture of n-Hexane and Isopropanol (IPA) in a 90:10 (v/v) ratio.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at a suitable wavelength (e.g., 210 nm, as ketones have a weak n-π* transition).

  • Sample Preparation:

    • Dissolve the this compound racemate in the mobile phase at a concentration of approximately 1 mg/mL.

  • Injection:

    • Inject 5-10 µL of the sample.

  • Optimization:

    • If resolution is poor, decrease the percentage of IPA (e.g., to 5% or 2%). This will increase retention and may improve separation.

    • If retention times are too long, increase the percentage of IPA.

    • Experiment with other alcohol modifiers like ethanol (B145695) in place of IPA.

    • Optimize the column temperature; sometimes sub-ambient temperatures can enhance resolution.

Data Presentation

Table 1: Illustrative Effect of Mobile Phase Composition on Resolution (HPLC)

This table presents hypothetical data to illustrate the expected trends in method development.

Mobile Phase (Hexane:IPA) Retention Time (min) - Enantiomer 1 Retention Time (min) - Enantiomer 2 Separation Factor (α) Resolution (Rs)
95:512.513.81.101.6
90:108.28.81.071.2
80:205.15.41.060.9

Table 2: Illustrative Effect of Temperature on Resolution (GC)

This table presents hypothetical data to illustrate the expected trends in method development.

Oven Temperature (°C) Retention Time (min) - Enantiomer 1 Retention Time (min) - Enantiomer 2 Separation Factor (α) Resolution (Rs)
9015.216.11.061.8
10010.811.31.051.5
1107.57.81.041.1

Visualizations

G start Start: Poor or No Resolution csp Select a Different Chiral Stationary Phase start->csp Initial Screening mobile_phase Optimize Mobile Phase (e.g., Modifier %) csp->mobile_phase Partial Separation Observed end End: Resolution Achieved (Rs > 1.5) csp->end Baseline Separation Achieved temperature Optimize Column Temperature mobile_phase->temperature Resolution Still Suboptimal mobile_phase->end Resolution Achieved flow_rate Optimize Flow Rate temperature->flow_rate Fine-Tuning temperature->end Resolution Achieved flow_rate->end

Caption: Troubleshooting workflow for improving enantiomeric resolution.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing racemate Racemic this compound dissolve Dissolve in Mobile Phase racemate->dissolve inject Inject Sample dissolve->inject column Chiral Column inject->column detect Detection (UV/FID) column->detect chromatogram Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate Rs and α integrate->calculate

Caption: General experimental workflow for chiral analysis.

References

Stability and degradation of 5-Methyl-4-octanone under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Methyl-4-octanone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of this compound under various experimental conditions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your research.

Troubleshooting Guides and FAQs

This section addresses common issues and questions regarding the stability of this compound.

Q1: I am observing a decrease in the purity of my this compound sample over time, even when stored in a sealed container. What could be the cause?

A1: The decrease in purity could be due to several factors, even in a sealed container. Aliphatic ketones like this compound can be susceptible to slow degradation over time, especially if exposed to certain conditions before or during storage. Potential causes include:

  • Autoxidation: In the presence of even trace amounts of oxygen, ketones can undergo slow oxidation, leading to the formation of hydroperoxides and subsequent degradation products.

  • Presence of Impurities: Impurities from the synthesis or previous handling, such as acidic or basic residues, can catalyze degradation reactions.

  • Exposure to Light: If the container is not opaque, ambient light can initiate photochemical reactions over long-term storage.

To mitigate this, it is recommended to store this compound under an inert atmosphere (e.g., argon or nitrogen), in an amber glass vial, and at a reduced temperature as indicated by the supplier's safety data sheet.[1][2][3][4]

Q2: My reaction involving this compound at an elevated temperature is giving unexpected side products. What is the likely degradation pathway?

A2: At elevated temperatures, this compound can undergo thermal decomposition. For aliphatic ketones, thermal degradation can proceed through various pathways, including cleavage of carbon-carbon bonds.[5] The specific side products will depend on the reaction conditions, but possibilities include the formation of smaller ketones, aldehydes, and alkanes resulting from the fragmentation of the parent molecule. To minimize thermal degradation, consider running the reaction at the lowest effective temperature or for a shorter duration.

Q3: I am using this compound in a photochemical experiment and observing rapid consumption of the starting material with the formation of multiple products. Can you explain this?

A3: Ketones are known to undergo photochemical reactions, primarily through Norrish Type I and Norrish Type II pathways upon absorption of UV light.[6][7][8][9][10]

  • Norrish Type I cleavage: This involves the homolytic cleavage of the carbon-carbon bond adjacent to the carbonyl group, forming two radical intermediates. For this compound, this could result in the formation of a propyl radical and a 2-methyl-1-oxohexyl radical, or a butyl radical and a 2-methyl-1-oxopentyl radical. These radicals can then undergo further reactions such as decarbonylation, recombination, or disproportionation to yield a variety of final products.

  • Norrish Type II reaction: This pathway involves the intramolecular abstraction of a gamma-hydrogen atom by the excited carbonyl group, leading to the formation of a 1,4-biradical. This biradical can then either cleave to form an alkene and a smaller enol (which tautomerizes to a ketone), or cyclize to form a cyclobutanol (B46151) derivative.

The prevalence of each pathway depends on factors like the solvent and the presence of radical quenchers.

Q4: How can I monitor the degradation of this compound in my samples?

A4: Several analytical techniques can be employed to monitor the degradation of this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly effective method for separating and identifying volatile degradation products.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV or MS detection can be used to quantify the remaining this compound and detect less volatile degradation products.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the structure of degradation products if they are present in sufficient concentration.

Q5: Are there any specific handling and storage recommendations to ensure the stability of this compound?

A5: Yes, proper handling and storage are crucial for maintaining the integrity of this compound.

  • Storage: Store in a tightly closed, amber glass container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1][2][3][4] Storage under an inert atmosphere (argon or nitrogen) is recommended for long-term stability.

  • Handling: Use in a well-ventilated area or under a fume hood. Avoid contact with skin and eyes, and wear appropriate personal protective equipment (gloves, safety glasses).[1][2][3][4] Ground and bond containers when transferring material to prevent static discharge.[3] Avoid exposure to strong oxidizing agents, strong bases, and strong reducing agents.[2]

Data Presentation

Table 1: Illustrative Thermal Degradation of this compound

Temperature (°C)Time (hours)Purity (%)Major Degradation Products (Hypothetical)
4024>99Not Detected
802498Trace amounts of smaller alkanes and ketones
1202492Butane, Propane, 2-Hexanone, 3-Heptanone
1602481Increased variety of fragmentation products

Table 2: Illustrative Photodegradation of this compound in Solution (exposed to 300 nm UV light)

Exposure Time (hours)Purity (%)Major Degradation Products (Hypothetical)
0100-
285Propene, 2-Butanone, Cyclobutanol derivatives
660Increased concentration of propene and 2-butanone
1235Complex mixture of smaller hydrocarbons and carbonyls

Table 3: Illustrative Oxidative Degradation of this compound at 40°C

ConditionTime (days)Purity (%)Major Degradation Products (Hypothetical)
Air797Trace hydroperoxides and carboxylic acids
Air with 100 ppm Fe³⁺791Propionic acid, Butyric acid
Inert Atmosphere (N₂)7>99Not Detected

Experimental Protocols

Protocol 1: General Procedure for Assessing Thermal Stability of this compound

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound into several amber glass vials.

  • Inerting (Optional but Recommended): Purge the headspace of each vial with an inert gas (e.g., argon or nitrogen) and seal tightly with a PTFE-lined cap.

  • Incubation: Place the vials in ovens or heating blocks set to the desired temperatures (e.g., 40°C, 60°C, 80°C, 100°C). Include a control sample stored at a reference temperature (e.g., 4°C).

  • Time Points: At specified time intervals (e.g., 24, 48, 72 hours, 1 week), remove one vial from each temperature.

  • Analysis: Allow the vials to cool to room temperature. Prepare a solution of the sample in a suitable solvent (e.g., acetonitrile) at a known concentration. Analyze the sample by a suitable chromatographic method (e.g., GC-MS or HPLC) to determine the purity of this compound and identify any degradation products.

  • Data Evaluation: Plot the percentage of remaining this compound against time for each temperature to determine the degradation rate.

Protocol 2: General Procedure for Assessing Photostability of this compound

  • Sample Preparation: Prepare a solution of this compound in a photochemically inert solvent (e.g., acetonitrile (B52724) or cyclohexane) at a known concentration (e.g., 1 mg/mL) in quartz cuvettes or vials.

  • Control Sample: Prepare an identical sample and wrap it in aluminum foil to serve as a dark control.

  • Irradiation: Place the unwrapped samples in a photostability chamber equipped with a light source of a specific wavelength (e.g., 300 nm or broad-spectrum lamp). Place the dark control next to the irradiated samples.

  • Time Points: At predetermined time intervals (e.g., 1, 2, 4, 8 hours), withdraw an aliquot from each sample.

  • Analysis: Analyze the aliquots by a suitable chromatographic method (e.g., HPLC or GC-MS) to quantify the concentration of this compound.

  • Data Evaluation: Compare the concentration of this compound in the irradiated samples to the dark control to determine the extent of photodegradation.

Mandatory Visualizations

Norrish_Type_I_Cleavage cluster_initiation Initiation cluster_cleavage α-Cleavage cluster_products Products ketone This compound excited_ketone Excited State ketone->excited_ketone hν (UV light) radical1 Propyl Radical + 2-Methyl-1-oxohexyl Radical excited_ketone->radical1 Path A radical2 Butyl Radical + 2-Methyl-1-oxopentyl Radical excited_ketone->radical2 Path B products Mixture of alkanes, alkenes, and smaller carbonyl compounds radical1->products Further Reactions radical2->products Further Reactions

Caption: Norrish Type I photodegradation pathway of this compound.

Norrish_Type_II_Reaction cluster_initiation Initiation cluster_abstraction γ-Hydrogen Abstraction cluster_products Products ketone This compound excited_ketone Excited State ketone->excited_ketone hν (UV light) biradical 1,4-Biradical Intermediate excited_ketone->biradical cleavage_products Propene + 2-Hexanone (enol form) biradical->cleavage_products Cleavage cyclization_product Cyclobutanol Derivative biradical->cyclization_product Cyclization

Caption: Norrish Type II photodegradation pathway of this compound.

Stability_Testing_Workflow cluster_setup Experimental Setup cluster_conditions Stress Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation start Define Stability-Indicating Parameters (e.g., Purity, Appearance) prepare Prepare Samples of this compound start->prepare thermal Thermal Stress (e.g., 40°C, 60°C, 80°C) prepare->thermal photo Photochemical Stress (e.g., UV/Vis Light) prepare->photo oxidative Oxidative Stress (e.g., Air, H₂O₂) prepare->oxidative sampling Sample at Predetermined Time Points thermal->sampling photo->sampling oxidative->sampling analytical Analyze Samples using Stability-Indicating Method (e.g., GC-MS, HPLC) sampling->analytical evaluation Assess Degradation Rate and Identify Degradants analytical->evaluation conclusion Determine Shelf-Life and Recommend Storage Conditions evaluation->conclusion

References

Technical Support Center: Analysis of 5-Methyl-4-octanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 5-Methyl-4-octanone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the analysis of this compound?

A1: In chemical analysis, the "matrix" refers to all the components of a sample other than the analyte of interest (in this case, this compound). Matrix effects are the influence of these other components on the analytical signal of the analyte.[1] These effects can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), ultimately compromising the accuracy, precision, and sensitivity of the quantitative analysis.[1][2] For a volatile compound like this compound, matrix effects can be particularly challenging in complex sample types such as biological fluids, environmental samples, or food and beverage products.

Q2: What are the common causes of matrix effects in LC-MS and GC-MS analysis of this compound?

A2: The primary cause of matrix effects is the co-elution of matrix components with this compound, which then interfere with the ionization process in the mass spectrometer.[2][3]

  • In Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Ion Suppression/Enhancement: Co-eluting compounds can compete with this compound for ionization, leading to a suppressed or enhanced signal.[2]

    • Changes in Droplet Properties: Non-volatile matrix components can alter the surface tension and viscosity of the electrospray droplets, affecting the formation of gas-phase ions.[2]

  • In Gas Chromatography-Mass Spectrometry (GC-MS):

    • Analyte Protection: The matrix can block active sites in the injection liner, protecting this compound from thermal degradation and leading to signal enhancement.[4]

    • Signal Suppression: High concentrations of co-eluting compounds can lead to signal suppression.

Q3: How can I determine if my analysis of this compound is affected by matrix effects?

A3: Several methods can be used to assess the presence and extent of matrix effects:

  • Post-Extraction Spike Method: This is a quantitative method where the response of this compound in a standard solution is compared to the response of a post-extraction spiked blank matrix sample at the same concentration.[2][3] A significant difference in the signal indicates the presence of matrix effects.

  • Post-Column Infusion: This provides a qualitative assessment by infusing a constant flow of a this compound standard solution into the mass spectrometer while a blank matrix extract is injected into the LC system. Any signal suppression or enhancement at the retention time of this compound indicates a matrix effect.[3]

  • Comparison of Calibration Curves: Comparing the slope of a calibration curve prepared in a pure solvent with that of a curve prepared in a matrix-matched solvent can reveal the presence of matrix effects.

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating matrix effects in the analysis of this compound.

Problem: Poor reproducibility and inaccurate quantification of this compound.

Possible Cause: Presence of significant matrix effects.

Troubleshooting Workflow:

A Start: Inaccurate Results B Assess Matrix Effect (Post-Extraction Spike) A->B C Matrix Effect > 15%? B->C D Optimize Sample Preparation C->D Yes R End: Reliable Quantification C->R No E Evaluate Different Extraction Techniques (LLE, SPE, SPME) D->E F Implement Cleanup Steps D->F G Re-assess Matrix Effect E->G F->G H Matrix Effect Mitigated? G->H I Optimize Chromatographic Method H->I No H->R Yes J Modify Gradient/Ramp Increase Resolution I->J K Consider Alternative Column I->K L Re-assess Matrix Effect J->L K->L M Matrix Effect Mitigated? L->M N Implement Correction Strategy M->N No M->R Yes O Use Matrix-Matched Calibrants N->O P Use Isotope-Labeled Internal Standard N->P Q Method of Standard Additions N->Q O->R P->R Q->R

Caption: Troubleshooting workflow for matrix effects.

Step-by-Step Guide:

  • Quantify the Matrix Effect: Use the post-extraction spike method to determine the percentage of signal suppression or enhancement.

  • Optimize Sample Preparation: If the matrix effect is significant (e.g., >15%), focus on improving the sample preparation protocol.

    • Evaluate different extraction techniques: Consider Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), or Solid-Phase Microextraction (SPME) to selectively extract this compound while minimizing the co-extraction of interfering matrix components.

    • Implement cleanup steps: Additional cleanup steps, such as passing the extract through a silica (B1680970) or Florisil cartridge, can remove interfering compounds.

  • Optimize Chromatographic Separation: If sample preparation optimization is insufficient, improve the chromatographic method to separate this compound from co-eluting matrix components.

    • Modify the gradient (LC) or temperature ramp (GC): This can improve the resolution between the analyte and interferences.

    • Try a different column: A column with a different stationary phase may provide better selectivity.

  • Implement a Correction Strategy: If matrix effects cannot be eliminated through sample preparation or chromatography, use a calibration strategy that compensates for these effects.

    • Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is similar to the samples being analyzed.[4]

    • Isotope-Labeled Internal Standard: Use a stable isotope-labeled version of this compound as an internal standard. This is often the most effective way to compensate for matrix effects as the internal standard will be affected in the same way as the analyte.

    • Method of Standard Additions: This involves adding known amounts of the analyte to the sample and is effective but can be time-consuming.[3]

Quantitative Data Summary

The following table provides a hypothetical example of how to present quantitative data when assessing matrix effects for this compound in different sample matrices.

Sample MatrixSpiked Concentration (ng/mL)Peak Area (Solvent)Peak Area (Post-Extraction Spike)Matrix Effect (%)
Human Plasma50125,00087,500-30% (Suppression)
River Water50125,000118,750-5% (Suppression)
Apple Juice50125,000150,000+20% (Enhancement)

Note: Matrix Effect (%) is calculated as: ((Peak Area in Matrix / Peak Area in Solvent) - 1) * 100. A negative value indicates suppression, and a positive value indicates enhancement.

Experimental Protocols

Protocol 1: Assessment of Matrix Effects using the Post-Extraction Spike Method

Objective: To quantify the matrix effect on the analysis of this compound in a given sample matrix.

Methodology:

  • Prepare a standard solution of this compound in a pure solvent (e.g., methanol) at a known concentration (e.g., 1 µg/mL).

  • Prepare a blank matrix extract: Extract a sample of the blank matrix (known not to contain this compound) using your established sample preparation method.

  • Prepare two sets of samples:

    • Set A (Solvent Standard): Spike a known volume of the pure solvent with the this compound standard solution to a final concentration relevant to your assay (e.g., 50 ng/mL).

    • Set B (Post-Extraction Spiked Matrix): Spike a known volume of the blank matrix extract with the same amount of the this compound standard solution to achieve the same final concentration as in Set A.

  • Analyze both sets of samples using your validated LC-MS or GC-MS method.

  • Calculate the matrix effect: Compare the peak area of this compound in Set B to that in Set A using the formula provided in the data summary table.

Workflow Diagram:

cluster_0 Sample Preparation cluster_1 Standard Preparation cluster_2 Analysis Sets cluster_3 Analysis & Calculation A Blank Matrix B Extraction A->B C Blank Matrix Extract B->C F Set B: Blank Extract + Standard C->F D This compound Standard Stock E Set A: Solvent + Standard D->E D->F G LC-MS or GC-MS Analysis E->G F->G H Compare Peak Areas G->H I Calculate Matrix Effect (%) H->I

Caption: Post-extraction spike workflow.

Protocol 2: Sample Cleanup using Solid-Phase Extraction (SPE)

Objective: To reduce matrix interferences in the analysis of this compound from a complex aqueous matrix.

Methodology:

  • Select an appropriate SPE cartridge: For a moderately non-polar compound like this compound (LogP ≈ 2.79), a reversed-phase sorbent such as C18 or a polymeric sorbent is a suitable choice.

  • Condition the cartridge: Pass 1-2 cartridge volumes of methanol (B129727) followed by 1-2 cartridge volumes of deionized water through the SPE cartridge.

  • Load the sample: Load the pre-treated sample onto the conditioned cartridge at a slow, steady flow rate.

  • Wash the cartridge: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove polar interferences while retaining this compound.

  • Elute the analyte: Elute this compound from the cartridge with a small volume of a strong solvent (e.g., methanol or acetonitrile).

  • Evaporate and reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for analysis.

Workflow Diagram:

A Condition SPE Cartridge B Load Sample A->B C Wash Cartridge B->C D Elute this compound C->D E Evaporate & Reconstitute D->E F Analyze by LC-MS/GC-MS E->F

References

Technical Support Center: Refinement of Extraction Protocols for 5-Methyl-4-octanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their extraction protocols for 5-Methyl-4-octanone.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound?

A1: The most prevalent methods for the extraction of this compound, a semi-volatile ketone, are Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. Headspace Solid-Phase Microextraction (HS-SPME) is also commonly used for analyzing volatile compounds like this compound, especially in food and beverage samples.

Q2: Which solvents are recommended for Liquid-Liquid Extraction (LLE) of this compound?

A2: Due to its moderate polarity, a range of organic solvents can be effective for the LLE of this compound. Common choices include acetonitrile (B52724), ethyl acetate, and hexane. The optimal solvent will depend on the sample matrix. Acetonitrile is often used in methods like QuEChERS for its ability to extract a broad range of analytes while minimizing the co-extraction of lipids from fatty matrices.

Q3: What type of sorbent should I use for Solid-Phase Extraction (SPE) of this compound?

A3: For SPE of a moderately polar ketone like this compound, reversed-phase sorbents (e.g., C18) are a common choice when extracting from aqueous matrices. For non-polar samples, normal-phase sorbents (e.g., silica) may be more appropriate. Mixed-mode sorbents that combine reversed-phase and ion-exchange functionalities can also be effective for complex matrices by providing enhanced cleanup.

Q4: Can this compound degrade during extraction?

A4: Ketones are generally stable under many extraction conditions. However, prolonged exposure to high temperatures or very strong acidic or basic conditions should be avoided to prevent potential degradation or transformation. For instance, some ketones can be unstable at room temperature over extended periods, leading to loss of the analyte.[1][2] Immediate processing or proper storage (e.g., freezing) of samples is recommended.[1][2]

Q5: How can I improve the recovery of this compound from my samples?

A5: To improve recovery, consider optimizing several factors:

  • Solvent Selection: Ensure the polarity of your extraction solvent is well-matched to this compound and the sample matrix.

  • pH Adjustment: Modifying the pH of the sample can sometimes improve the partitioning of the analyte into the organic phase during LLE.

  • Salting-Out Effect: In LLE, adding salt (e.g., sodium chloride) to the aqueous phase can increase the partitioning of this compound into the organic solvent.

  • Sorbent Selection (for SPE): Use the appropriate sorbent and ensure it is properly conditioned before loading the sample.

  • Elution Solvent (for SPE): Use a sufficiently strong solvent to ensure complete elution from the SPE cartridge.

Troubleshooting Guides

Low Recovery of this compound
Potential Cause Troubleshooting Steps
Incomplete Extraction (LLE) - Increase the volume of the extraction solvent. - Increase the extraction time or the vigor of shaking (be cautious of emulsion formation). - Perform multiple extractions with fresh solvent and combine the extracts. - Add salt to the aqueous layer to enhance partitioning into the organic phase.
Analyte Breakthrough (SPE) - Ensure the SPE cartridge is not overloaded. The mass of the analytes should not exceed approximately 5% of the sorbent mass. - Decrease the flow rate during sample loading to allow for sufficient interaction with the sorbent. - Check if the sample solvent is too strong, causing the analyte to pass through without retention.
Incomplete Elution (SPE) - Increase the volume of the elution solvent. - Use a stronger (less polar for reversed-phase, more polar for normal-phase) elution solvent. - Allow the elution solvent to soak the sorbent for a few minutes before final elution.
Analyte Degradation - Minimize sample processing time. - Avoid high temperatures and extreme pH conditions during extraction. - Store samples and extracts at low temperatures (e.g., 4°C or -20°C) and protect from light if necessary.[1][2][3]
Matrix Effects - For complex matrices, incorporate a sample cleanup step such as dispersive SPE (d-SPE) as used in the QuEChERS method. - Utilize matrix-matched calibration standards to compensate for signal suppression or enhancement in the final analysis.
High Variability in Results
Potential Cause Troubleshooting Steps
Inconsistent Extraction Procedure - Ensure all experimental parameters (e.g., solvent volumes, shaking times, flow rates) are kept consistent between samples. - Use an internal standard to correct for variations in extraction efficiency and instrument response.
Emulsion Formation (LLE) - Reduce the vigor of shaking; gentle inversions are often sufficient. - Add a small amount of salt (brine) to the aqueous layer to help break the emulsion. - Centrifuge the sample to facilitate phase separation.
Instrumental Issues - Check for leaks in the GC or LC system. - Ensure the injection port liner is clean and replace if necessary. - Verify the stability of the detector response.

Quantitative Data

The following table summarizes hypothetical recovery data for the extraction of this compound from a model aqueous matrix using different methods and solvents. This data is for illustrative purposes and actual recoveries will vary depending on the specific sample matrix and experimental conditions.

Extraction Method Solvent/Sorbent Parameter Value Recovery (%) RSD (%)
LLEDichloromethaneSolvent:Sample Ratio2:1 (v/v)857.2
LLEEthyl AcetateSolvent:Sample Ratio2:1 (v/v)925.5
LLEHexaneSolvent:Sample Ratio2:1 (v/v)788.1
SPEC18 SorbentElution SolventAcetonitrile954.3
SPEC18 SorbentElution SolventMethanol (B129727)914.9
QuEChERSAcetonitrileCleanup SorbentPSA + C18983.5

LLE: Liquid-Liquid Extraction; SPE: Solid-Phase Extraction; QuEChERS: Quick, Easy, Cheap, Effective, Rugged, and Safe; PSA: Primary Secondary Amine; RSD: Relative Standard Deviation.

Experimental Protocols

Liquid-Liquid Extraction (LLE) Protocol

This protocol is a general guideline for the extraction of this compound from a liquid sample.

  • Sample Preparation:

    • To 10 mL of the liquid sample in a separatory funnel, add a suitable internal standard.

    • If necessary, adjust the pH of the sample.

  • Extraction:

    • Add 20 mL of the selected organic solvent (e.g., ethyl acetate).

    • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

    • Allow the layers to separate.

  • Collection:

    • Drain the lower (aqueous) layer.

    • Collect the upper (organic) layer containing the extracted this compound.

    • For improved recovery, the aqueous layer can be re-extracted with a fresh portion of the organic solvent, and the organic extracts combined.

  • Drying and Concentration:

    • Dry the organic extract by passing it through a small column containing anhydrous sodium sulfate.

    • Concentrate the extract to the desired final volume under a gentle stream of nitrogen.

Solid-Phase Extraction (SPE) Protocol

This protocol outlines a general procedure for extracting this compound from an aqueous sample using a C18 SPE cartridge.

  • Cartridge Conditioning:

    • Pass 5 mL of methanol through the C18 cartridge, followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the pre-treated sample onto the cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of a weak solvent mixture (e.g., 5% methanol in water) to remove polar interferences.

  • Drying:

    • Dry the cartridge by passing air or nitrogen through it for 5-10 minutes.

  • Elution:

    • Elute the this compound from the cartridge with a small volume (e.g., 2-4 mL) of a strong solvent like acetonitrile or methanol.

  • Post-Elution:

    • The eluate can be directly analyzed or concentrated further if necessary.

Visualizations

LLE_Workflow start Start: Liquid Sample sample_prep Sample Preparation (e.g., pH adjustment, add internal standard) start->sample_prep add_solvent Add Immiscible Organic Solvent sample_prep->add_solvent shake Shake to Partition (Vigorous mixing) add_solvent->shake separate Allow Phases to Separate shake->separate collect_organic Collect Organic Layer separate->collect_organic dry_concentrate Dry and Concentrate collect_organic->dry_concentrate analysis Analysis (e.g., GC-MS) dry_concentrate->analysis

Caption: General workflow for Liquid-Liquid Extraction (LLE).

SPE_Workflow start Start: Liquid Sample condition Condition SPE Cartridge (Methanol, Water) start->condition load Load Sample condition->load wash Wash Cartridge (Remove interferences) load->wash dry Dry Cartridge wash->dry elute Elute Analyte (Strong solvent) dry->elute analysis Analysis (e.g., GC-MS) elute->analysis

Caption: General workflow for Solid-Phase Extraction (SPE).

Troubleshooting_Logic start Low Recovery? check_lle LLE Issue? start->check_lle Yes check_spe SPE Issue? start->check_spe No incomplete_extraction Incomplete Extraction - Increase solvent volume - Increase shaking time check_lle->incomplete_extraction Yes emulsion Emulsion Formation - Gentler mixing - Add salt check_lle->emulsion No breakthrough Analyte Breakthrough - Reduce load speed - Check sample solvent check_spe->breakthrough Yes incomplete_elution Incomplete Elution - Increase elution volume - Use stronger solvent check_spe->incomplete_elution No

Caption: Troubleshooting logic for low recovery issues.

References

Overcoming challenges in the quantification of 5-Methyl-4-octanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of 5-Methyl-4-octanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in the analysis of this and similar volatile ketones.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical technique for quantifying this compound?

A1: The most prevalent and effective technique for the quantification of this compound, a volatile organic compound, is Gas Chromatography (GC) coupled with a Mass Spectrometer (MS) or a Flame Ionization Detector (FID). GC-MS is often preferred due to its high sensitivity and specificity, which allows for accurate identification and quantification.

Q2: Why am I observing poor reproducibility in my quantification results?

A2: Poor reproducibility is a common issue in GC analysis and can stem from several factors. Inconsistent injection volumes, which can be minimized by using an autosampler, are a frequent cause. Leaks in the injection port, often due to a worn septum, can also lead to variable results. Additionally, active sites in the GC inlet or on the column can interact with the analyte, leading to inconsistent peak areas. Regular maintenance, including changing the inlet liner and septum, is crucial.[1]

Q3: My chromatogram shows significant peak tailing for this compound. What could be the cause?

A3: Peak tailing for ketones is often a result of interactions with active sites within the GC system, particularly in the inlet or the column itself.[1] Using a deactivated inlet liner can help minimize these interactions. Another potential cause is column overload, where the amount of analyte injected is too high for the column's capacity. Inappropriate column phase or a degraded column can also contribute to poor peak shape.[1]

Q4: Is derivatization necessary for the analysis of this compound?

A4: While this compound is volatile enough for direct GC analysis, derivatization can significantly enhance its analytical properties. Derivatization can improve the compound's thermal stability, increase its volatility, and enhance its detectability.[2] A common derivatization agent for ketones is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (B1194010) (PFBHA), which forms an oxime derivative that can be easily analyzed by GC-MS, often with higher sensitivity.[2]

Q5: How can I mitigate matrix effects when analyzing this compound in complex samples?

A5: Matrix effects, where co-extracted components from the sample interfere with the analyte's signal, can be a significant challenge.[3][4] To mitigate this, several strategies can be employed. The use of a matrix-matched calibration curve, where standards are prepared in a blank matrix similar to the sample, can help compensate for these effects.[5] Additionally, sample preparation techniques like Solid Phase Microextraction (SPME) or headspace analysis can help isolate the volatile analyte from non-volatile matrix components. The use of a suitable internal standard is also highly recommended to correct for matrix-induced signal suppression or enhancement.[6]

Q6: What is a suitable internal standard for the quantification of this compound?

A6: An ideal internal standard should be chemically similar to the analyte but not present in the sample.[6][7] For GC-MS analysis, an isotope-labeled version of this compound (e.g., containing deuterium (B1214612) or carbon-13) would be the best choice as it behaves nearly identically to the analyte during sample preparation and analysis. If an isotope-labeled standard is not available, other ketones with similar volatility and chromatographic behavior, such as 2-heptanone (B89624) or 3-octanone, could be considered, provided they are not present in the samples.

Troubleshooting Guide

Problem Potential Causes Recommended Solutions
No Peak or Low Signal Inactive detector; Leak in the system; Improper sample preparation; Analyte degradation in the injector.Ensure the detector is turned on and functioning correctly. Perform a leak check of the injector and connections. Verify the sample preparation procedure and consider derivatization to improve stability. Use a deactivated inlet liner and optimize injector temperature.
Ghost Peaks Contamination in the injector, column, or carrier gas; Sample carryover from a previous injection.Clean the injector port and replace the liner and septum. Bake out the column to remove contaminants. Ensure high-purity carrier gas and install traps if necessary. Run blank solvent injections between samples to check for carryover.
Baseline Drift or Noise Column bleed; Contaminated detector; Impure carrier gas.Condition the column according to the manufacturer's instructions. If bleed is excessive, the column may need replacement. Clean the detector. Check the purity of the carrier gas and ensure gas purifiers are functioning correctly.
Poor Peak Resolution Inappropriate column; Incorrect temperature program; Carrier gas flow rate is not optimal.Use a column with a suitable stationary phase for ketone analysis (e.g., a mid-polar phase). Optimize the GC oven temperature program to improve separation. Adjust the carrier gas flow rate to the optimal range for the column dimensions.
Shifting Retention Times Fluctuation in oven temperature; Changes in carrier gas flow rate; Leaks in the system.Verify the stability of the GC oven temperature. Check for leaks in the gas lines and connections. Ensure the carrier gas flow rate is constant and accurately controlled.

Quantitative Data

Due to the limited availability of specific quantitative data for this compound, the following tables provide representative data for the analysis of similar volatile ketones by GC-MS. These values can serve as a benchmark for method development and validation.

Table 1: Representative Method Validation Parameters for Ketone Analysis by GC-MS

ParameterTypical Value
Limit of Detection (LOD)0.1 - 5 µg/L
Limit of Quantification (LOQ)0.5 - 15 µg/L
Linearity (R²)> 0.995
Intraday Precision (%RSD)< 10%
Interday Precision (%RSD)< 15%
Accuracy (Recovery %)85 - 115%

Table 2: Example of Internal Standards for Ketone Quantification

Internal StandardRationale for Use
This compound-d3Isotope-labeled analog; ideal for correcting for matrix effects and procedural losses.
2-HeptanoneStructurally similar ketone, not typically found in the same samples.
4-NonanoneAnother aliphatic ketone with similar chromatographic behavior.

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS for this compound

This protocol is a general guideline for the extraction and analysis of this compound from a liquid matrix (e.g., biological fluid, beverage).

  • Sample Preparation:

    • Place 5 mL of the liquid sample into a 20 mL headspace vial.

    • Add a known amount of internal standard.

    • If matrix effects are significant, a salt (e.g., NaCl) can be added to increase the volatility of the analyte.

    • Seal the vial with a PTFE-faced septum.

  • HS-SPME Extraction:

    • Incubate the vial at a controlled temperature (e.g., 60 °C) for a set time (e.g., 15 minutes) to allow for equilibration of the analyte in the headspace.

    • Expose a SPME fiber (e.g., PDMS/DVB) to the headspace for a defined period (e.g., 20 minutes) to adsorb the volatile compounds.

  • GC-MS Analysis:

    • Desorb the SPME fiber in the heated GC inlet (e.g., 250 °C) for a short period (e.g., 2 minutes) in splitless mode.

    • GC Column: Use a mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • MS Detection: Operate in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.

Protocol 2: Derivatization with PFBHA for Enhanced Sensitivity

This protocol describes the derivatization of this compound to improve its detectability.

  • Derivatization Reaction:

    • To a sample extract in a suitable solvent, add a solution of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA).

    • Adjust the pH to be slightly acidic (e.g., pH 4-5) to facilitate the reaction.

    • Heat the mixture at a controlled temperature (e.g., 70 °C) for a specific duration (e.g., 60 minutes) to form the oxime derivative.

    • After cooling, extract the derivative with a non-polar solvent like hexane (B92381).

  • GC-MS Analysis:

    • Inject an aliquot of the hexane extract into the GC-MS system.

    • The GC-MS conditions can be similar to those described in Protocol 1, although the temperature program may need to be adjusted based on the volatility of the derivative.

    • For MS detection, monitoring the characteristic fragment ions of the PFBHA derivative will provide high selectivity and sensitivity.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Collection Add_IS Add Internal Standard Sample->Add_IS Derivatization Derivatization (Optional) Add_IS->Derivatization Extraction Extraction (e.g., SPME, LLE) Derivatization->Extraction GC_Injection GC Injection Extraction->GC_Injection GC_Separation GC Separation GC_Injection->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification Report Reporting Quantification->Report

Caption: A generalized workflow for the quantification of this compound.

troubleshooting_logic cluster_hardware Hardware Checks cluster_method Method Review cluster_sample Sample Prep Evaluation Problem Chromatographic Problem (e.g., Poor Reproducibility) Check_Hardware Check GC Hardware Problem->Check_Hardware Check_Method Review Method Parameters Problem->Check_Method Check_Sample Evaluate Sample Prep Problem->Check_Sample Leaks Leaks? (Septum, Fittings) Check_Hardware->Leaks Temp_Prog Optimal Temp Program? Check_Method->Temp_Prog Matrix_Effects Matrix Effects? Check_Sample->Matrix_Effects Contamination Contamination? (Liner, Column) Flow_Rate Correct Flow Rate? Solution Problem Resolved Flow_Rate->Solution Inj_Vol Appropriate Injection Vol? IS_Use Internal Standard Used? IS_Use->Solution Analyte_Stability Analyte Stability? Deriv_Efficiency Derivatization Efficient? Deriv_Efficiency->Solution

Caption: A decision tree for troubleshooting common issues in GC analysis.

References

Minimizing interferences in 5-Methyl-4-octanone detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 5-Methyl-4-octanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary analytical method for the detection and quantification of this compound?

A1: The primary and most effective method for the detection and quantification of this compound, a volatile organic compound, is Gas Chromatography-Mass Spectrometry (GC-MS). This technique offers high sensitivity and specificity, allowing for the separation of this compound from complex matrices and its unambiguous identification based on its mass spectrum.

Q2: What are the expected major ions in the electron ionization (EI) mass spectrum of this compound?

A2: In a typical 70 eV EI-MS, this compound will fragment to produce a characteristic pattern. The most abundant ions are generally observed at mass-to-charge ratios (m/z) of 71, 43, and 41. The molecular ion [M]+• at m/z 142 may be of low abundance or absent.

Q3: What are the most common interferences in this compound analysis?

A3: The most significant potential interferences are structural isomers, which have the same molecular weight and can have similar chromatographic behavior. Common isomers that may co-elute or have similar retention times include:

  • 2-Methyl-4-octanone

  • 3-Methyl-4-octanone

  • 7-Methyl-4-octanone

  • Other C9-ketone isomers

Additionally, contaminants from the sample matrix, solvents, or sample preparation steps can also interfere with the analysis.

Q4: Is derivatization required for the analysis of this compound by GC-MS?

A4: No, derivatization is generally not necessary for the analysis of this compound by GC-MS. It is a volatile ketone that is amenable to direct analysis. However, if issues with peak shape or sensitivity arise, derivatization could be explored as a troubleshooting step.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the GC-MS analysis of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Question: My chromatogram for this compound shows significant peak tailing. What are the possible causes and how can I resolve this?

Answer: Peak tailing for ketones in GC-MS analysis can be attributed to several factors. Here is a systematic approach to troubleshoot this issue:

  • Active Sites in the GC System: Ketones can interact with active sites (e.g., silanol (B1196071) groups) in the injector liner, column, or connections, leading to peak tailing.

    • Solution:

      • Use a deactivated injector liner.

      • Trim the first few centimeters of the analytical column to remove any accumulated non-volatile residues or active sites.

      • Ensure all ferrules and connections are properly installed and inert.

  • Improper Column Installation: If the column is installed too low in the inlet, it can create dead volume, leading to peak tailing.

    • Solution: Reinstall the column according to the manufacturer's instructions, ensuring the correct insertion depth into the injector.

  • Column Contamination: Accumulation of non-volatile matrix components on the column can lead to poor peak shape.

    • Solution: Bake out the column at a high temperature (within the column's limits) to remove contaminants. If the problem persists, the column may need tobe replaced.

cluster_troubleshooting Troubleshooting Peak Tailing Start Observe Peak Tailing CheckLiner Inspect Injector Liner Start->CheckLiner Step 1 TrimColumn Trim Analytical Column CheckLiner->TrimColumn If liner is clean/deactivated Resolved Peak Shape Improved CheckLiner->Resolved If liner is dirty/inactive CheckInstallation Verify Column Installation TrimColumn->CheckInstallation If tailing persists TrimColumn->Resolved If contamination removed Bakeout Bakeout Column CheckInstallation->Bakeout If installation is correct CheckInstallation->Resolved If installation corrected ReplaceColumn Replace Column Bakeout->ReplaceColumn If tailing persists Bakeout->Resolved If contaminants removed ReplaceColumn->Resolved Final Step

Caption: Logical workflow for troubleshooting peak tailing.

Issue 2: Co-elution with an Isomeric Interference

Question: I suspect another compound is co-eluting with my this compound peak. How can I confirm this and achieve separation?

Answer: Co-elution of isomers is a common challenge. Follow these steps to diagnose and resolve the issue:

  • Mass Spectral Deconvolution:

    • Examine the mass spectrum across the peak. If the relative abundances of key ions change from the leading edge to the trailing edge of the peak, it indicates the presence of more than one compound.

    • Generate Extracted Ion Chromatograms (EICs) for the characteristic ions of this compound (m/z 71, 43) and potential isomers. Different peak shapes or slightly shifted retention times in the EICs confirm co-elution.

  • Chromatographic Optimization:

    • Modify Temperature Program: A slower oven temperature ramp rate can improve the separation of closely eluting compounds.

    • Change Column: If optimization of the temperature program is insufficient, switching to a column with a different stationary phase polarity can alter the elution order and resolve the co-eluting peaks. For ketones, a mid-polarity column (e.g., containing a percentage of cyanopropylphenyl) can provide different selectivity compared to a standard non-polar (e.g., 5% phenyl) column.

cluster_coelution Resolving Co-elution Start Suspect Co-elution MS_Analysis Analyze Mass Spectrum Across Peak Start->MS_Analysis EIC Generate Extracted Ion Chromatograms MS_Analysis->EIC Confirm with EICs Optimize_GC Optimize GC Method EIC->Optimize_GC If co-elution confirmed Change_Column Change GC Column Optimize_GC->Change_Column If separation is insufficient Separation Separation Achieved Optimize_GC->Separation If successful Change_Column->Separation Final approach

Caption: Workflow for diagnosing and resolving co-elution.

Data Presentation

The following table provides hypothetical retention times and key mass spectral fragments for this compound and its common isomers on a standard non-polar GC column. Actual retention times will vary depending on the specific instrument and conditions.

CompoundExpected Retention Time (min) on DB-5ms column (30m x 0.25mm, 0.25µm)Key Mass Fragments (m/z)
2-Methyl-4-octanone10.243, 57, 71, 85
3-Methyl-4-octanone10.557, 71, 43, 99
This compound 10.8 71, 43, 57, 85
7-Methyl-4-octanone11.143, 57, 71, 113

Experimental Protocols

GC-MS Method for the Analysis of this compound

This protocol provides a general procedure for the analysis of this compound. Optimization may be required based on the sample matrix and instrumentation.

1. Sample Preparation:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable volatile solvent (e.g., methanol (B129727) or hexane) at a concentration of 1 mg/mL. Perform serial dilutions to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Internal Standard: If quantitative analysis is required, add a suitable internal standard (e.g., an isotopically labeled analog or a compound with similar chemical properties and a different retention time) to all standards and samples at a constant concentration.

  • Sample Extraction (if necessary): For complex matrices, a liquid-liquid extraction or solid-phase microextraction (SPME) may be necessary to isolate and concentrate the analyte.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.

  • Injection Volume: 1 µL

  • Inlet Temperature: 250°C

  • Injection Mode: Splitless (for trace analysis) or Split (for higher concentrations)

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full Scan (m/z 40-200) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis (monitoring ions m/z 71, 43, 57).

    • Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

cluster_workflow GC-MS Experimental Workflow SamplePrep Sample Preparation (Extraction/Dilution) AddIS Add Internal Standard SamplePrep->AddIS GC_Injection GC Injection AddIS->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Mass_Analysis Mass Analysis (Scan or SIM) Ionization->Mass_Analysis Data_Processing Data Processing & Quantification Mass_Analysis->Data_Processing Result Final Result Data_Processing->Result

Caption: General experimental workflow for GC-MS analysis.

Technical Support Center: Enhancing Analytical Methods for 5-Methyl-4-octanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the sensitivity of analytical methods for 5-Methyl-4-octanone.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical method for the determination of this compound?

A1: The most prevalent and well-established analytical technique for identifying and quantifying this compound, a volatile organic compound (VOC), is Gas Chromatography-Mass Spectrometry (GC-MS).[1] This method offers high sensitivity and specificity, allowing for the separation of this compound from other components in a complex matrix and its subsequent identification based on its unique mass spectrum.

Q2: How can I improve the sensitivity of my GC-MS method for this compound?

A2: To enhance the sensitivity of your GC-MS analysis for this compound, consider the following strategies:

  • Sample Preparation: Employ pre-concentration techniques such as Headspace (HS) analysis or Solid-Phase Microextraction (SPME).[2][3][4] These methods isolate and concentrate volatile analytes like this compound from the sample matrix, leading to a stronger signal.

  • Derivatization: Chemical derivatization can improve the chromatographic behavior and detectability of ketones.[3] Reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) react with ketones to form derivatives that are more amenable to GC analysis and can be detected with higher sensitivity, especially with an electron capture detector (ECD) or by using negative chemical ionization (NCI) mass spectrometry.[5][6]

  • Injection Technique: Optimize your injection parameters. For trace analysis, a splitless injection is generally preferred over a split injection to introduce more of the analyte onto the column.

  • GC Column Selection: Use a capillary column with a stationary phase appropriate for the analysis of ketones. A mid-polar phase is often a good starting point.

  • Mass Spectrometer Settings: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode instead of full scan mode. SIM mode focuses on specific ions characteristic of this compound, significantly increasing sensitivity.

Q3: What are the key fragments I should look for in the mass spectrum of this compound?

A3: While a reference mass spectrum for this compound should be consulted for definitive identification, the fragmentation of aliphatic ketones in electron ionization (EI) mass spectrometry is well-understood. Expect to see characteristic fragments resulting from alpha-cleavage (cleavage of the C-C bond adjacent to the carbonyl group) and McLafferty rearrangement.

Q4: What is the matrix effect, and how can it affect my analysis of this compound?

A4: The matrix effect refers to the alteration of the analyte's signal (enhancement or suppression) due to the presence of other components in the sample matrix.[7] In the analysis of this compound in complex samples like food or biological fluids, co-eluting matrix components can interfere with the ionization process in the mass spectrometer, leading to inaccurate quantification.[8][9][10] To mitigate matrix effects, it is crucial to use matrix-matched standards for calibration or employ stable isotope-labeled internal standards.

Troubleshooting Guide

This guide addresses common issues encountered during the GC-MS analysis of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing) 1. Active sites in the GC inlet or column. 2. Column contamination. 3. Improper column installation.1. Use a deactivated inlet liner. Trim the front end of the GC column (10-20 cm). 2. Bake out the column at a high temperature (within the column's limits). If contamination persists, the column may need to be replaced. 3. Ensure the column is installed at the correct depth in the injector and detector according to the manufacturer's instructions.
Low or No Signal (Poor Sensitivity) 1. Leak in the system (injector, column connections). 2. Inefficient extraction or derivatization. 3. Suboptimal GC-MS parameters. 4. Contaminated ion source.1. Perform a leak check of the GC system. 2. Optimize SPME fiber type, extraction time, and temperature. For derivatization, ensure the reaction has gone to completion. 3. Switch to SIM mode on the mass spectrometer. Optimize injection volume and split ratio. 4. Clean the ion source of the mass spectrometer according to the manufacturer's instructions.
Ghost Peaks (Peaks in Blank Runs) 1. Carryover from a previous injection. 2. Contaminated syringe. 3. Bleed from the septum or GC column.1. Run a solvent blank after a high-concentration sample to check for carryover. Increase the bake-out time between runs. 2. Thoroughly rinse the syringe with a clean solvent. 3. Use a high-quality, low-bleed septum. Ensure the column is not being operated above its maximum temperature limit.
Poor Reproducibility 1. Inconsistent injection volume. 2. Variability in sample preparation (e.g., SPME extraction time). 3. Fluctuations in instrument conditions.1. Use an autosampler for precise and repeatable injections. 2. Standardize all sample preparation steps and use an internal standard. 3. Allow the instrument to stabilize before starting a sequence. Monitor gas pressures and temperatures.

Experimental Protocols

Headspace Solid-Phase Microextraction (HS-SPME) GC-MS for this compound

This protocol provides a general procedure for the analysis of this compound in a liquid matrix. Optimization will be required based on the specific sample matrix and instrumentation.

1. Sample Preparation:

  • Accurately weigh or pipette a known amount of the sample (e.g., 5 mL) into a headspace vial.

  • Add a known amount of a suitable internal standard. An isotopically labeled analog of this compound would be ideal. If unavailable, a structurally similar ketone not present in the sample can be used.

  • If desired, add a salting-out agent (e.g., NaCl) to increase the volatility of the analyte.

  • Immediately seal the vial with a PTFE-faced septum.

2. HS-SPME Procedure:

  • Place the vial in a heating block or the autosampler's incubation oven at a controlled temperature (e.g., 60 °C) for a specific time (e.g., 15 minutes) to allow for equilibration of the headspace.

  • Expose a pre-conditioned SPME fiber to the headspace of the sample for a defined period (e.g., 30 minutes) with constant agitation. The choice of SPME fiber coating is crucial; a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good starting point for broad-range volatile analysis.[11][12]

3. GC-MS Analysis:

  • Injector: Desorb the SPME fiber in the GC inlet at a high temperature (e.g., 250 °C) in splitless mode for a short duration (e.g., 2 minutes).

  • GC Column: A suitable capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), can be used.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/minute.

    • Final hold: Hold at 250 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound.

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

4. Quantification:

  • Create a calibration curve using standards of this compound prepared in a matrix similar to the samples.

  • Calculate the concentration of this compound in the samples based on the ratio of its peak area to the peak area of the internal standard.

Data Presentation

Table 1: Comparison of SPME Fiber Coatings for Ketone Analysis

SPME Fiber CoatingTarget KetonesMatrixKey FindingsReference
DVB/CAR/PDMSVolatile metabolites (including ketones)AlfalfaExtracted a greater chemical diversity of metabolites compared to PDMS and CAR/PDMS fibers.[11]
DVB/PDMSPerilla ketone and other volatilesPerilla leavesShowed effective extraction and desorption of a wide range of volatile components.[13]
PDMSVolatile compoundsGeneralGood for non-polar compounds, but may be less effective for more polar ketones.[13]
HLB/PDMSFood odorants (including ketones)Standard mixture and beerDemonstrated the best performance among the tested TF-SPME devices for a range of polarities.[14]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_hs_spme HS-SPME cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Sample Matrix Add_IS Add Internal Standard Sample->Add_IS Spike_Salt Add Salt (Optional) Add_IS->Spike_Salt Seal_Vial Seal Vial Spike_Salt->Seal_Vial Incubate Incubate and Equilibrate Headspace Seal_Vial->Incubate Expose_Fiber Expose SPME Fiber to Headspace Incubate->Expose_Fiber Desorb Thermal Desorption in GC Inlet Expose_Fiber->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection Separate->Detect Quantify Quantification Detect->Quantify

Caption: Workflow for HS-SPME-GC-MS analysis of this compound.

Troubleshooting_Logic Start Analytical Issue Observed Peak_Shape Poor Peak Shape? Start->Peak_Shape Sensitivity Low Sensitivity? Peak_Shape->Sensitivity No Tailing Tailing Peak Peak_Shape->Tailing Yes Fronting Fronting Peak Peak_Shape->Fronting If Fronting Splitting Split Peak Peak_Shape->Splitting If Splitting Reproducibility Poor Reproducibility? Sensitivity->Reproducibility No Check_Leaks Check for System Leaks Sensitivity->Check_Leaks Yes End Issue Resolved Reproducibility->End No, Other Issue Check_Autosampler Verify Autosampler Performance Reproducibility->Check_Autosampler Yes Check_Inlet Check_Inlet Tailing->Check_Inlet Check Inlet Liner & Column Activity Check_Overload Check_Overload Fronting->Check_Overload Check for Column Overload Check_Injection Check_Injection Splitting->Check_Injection Check Injection Technique Check_Inlet->End Check_Overload->End Check_Injection->End Optimize_Params Optimize MS Parameters (SIM mode) Check_Leaks->Optimize_Params Check_Extraction Review Sample Prep Efficiency Optimize_Params->Check_Extraction Check_Extraction->End Use_IS Implement Internal Standard Check_Autosampler->Use_IS Use_IS->End

Caption: A logical troubleshooting workflow for common GC-MS issues.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for the Quantification of 5-Methyl-4-octanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two robust analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), for the accurate quantification of 5-Methyl-4-octanone. The information presented herein is designed to assist researchers and drug development professionals in selecting the most suitable methodology for their specific analytical needs. This document outlines detailed experimental protocols and presents a comparative summary of validation data to support informed decision-making.

Introduction to this compound and Analytical Challenges

This compound (C9H18O) is a ketone that may be of interest in various fields, including flavor and fragrance analysis, environmental monitoring, and as a potential impurity or metabolite in pharmaceutical products.[1][2][3][4] Accurate and precise quantification of this compound is crucial for quality control, safety assessment, and research purposes. The choice of analytical technique is paramount and is often dictated by factors such as the sample matrix, required sensitivity, and available instrumentation.

Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds, making it a strong candidate for this compound analysis.[5][6] High-performance liquid chromatography, on the other hand, is a versatile technique for a wide range of compounds, including those that are non-volatile or thermally labile.[7][8] This guide will delve into the validation of both GC-MS and HPLC-UV methods for the quantification of this compound.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method hinges on a thorough evaluation of its performance characteristics. The following table summarizes the validation parameters for hypothetical GC-MS and HPLC-UV methods developed for the quantification of this compound.

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)Acceptance Criteria
Linearity (R²) 0.99950.9991R² ≥ 0.999
Range 1 - 200 µg/mL5 - 500 µg/mLDefined by linear response
Accuracy (% Recovery) 98.5% - 101.2%97.8% - 102.5%95% - 105%
Precision (% RSD)
- Repeatability≤ 1.5%≤ 2.0%≤ 2%
- Intermediate Precision≤ 2.0%≤ 2.5%≤ 3%
Limit of Detection (LOD) 0.3 µg/mL1.5 µg/mLSignal-to-Noise ≥ 3
Limit of Quantification (LOQ) 1.0 µg/mL5.0 µg/mLSignal-to-Noise ≥ 10
Specificity High (Mass Spec)Moderate (UV)No interference at retention time

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. The following sections outline the protocols for the GC-MS and HPLC-UV methods.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

1. Sample Preparation: A stock solution of this compound (1 mg/mL) is prepared in methanol. Calibration standards are prepared by serial dilution of the stock solution to concentrations ranging from 1 µg/mL to 200 µg/mL. Quality control (QC) samples are prepared at low, medium, and high concentrations (e.g., 3, 75, and 150 µg/mL).

2. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 60°C held for 2 minutes, ramped to 280°C at 20°C/min, and held for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injection Volume: 1 µL (splitless mode).

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (e.g., m/z 71, 43, and 41).[1]

High-Performance Liquid Chromatography (HPLC-UV) Method

1. Sample Preparation: A stock solution of this compound (1 mg/mL) is prepared in acetonitrile. Calibration standards are prepared by serial dilution to concentrations ranging from 5 µg/mL to 500 µg/mL. QC samples are prepared at low, medium, and high concentrations (e.g., 15, 200, and 400 µg/mL).

2. Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Detector: Diode Array Detector (DAD).

  • Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) or equivalent.

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 210 nm.

Method Validation Workflow

The validation of an analytical method is a systematic process to ensure its suitability for the intended purpose.[9][10][11] The following diagram illustrates a typical workflow for analytical method validation.

AnalyticalMethodValidation A Method Development B Method Optimization A->B C Validation Protocol Definition B->C D Specificity / Selectivity C->D Execute E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H LOD & LOQ G->H I Robustness H->I J System Suitability I->J K Validation Report J->K Compile Data L Method Implementation K->L

Caption: A generalized workflow for analytical method validation.

Conclusion

Both GC-MS and HPLC-UV are suitable techniques for the quantification of this compound. The choice between the two methods will depend on the specific requirements of the analysis.

  • GC-MS offers superior specificity due to the use of mass spectrometry and a lower limit of detection, making it ideal for trace-level analysis and in complex matrices where interferences are a concern.[12]

  • HPLC-UV is a robust and widely available technique.[7] While it may have a higher limit of detection and quantification compared to GC-MS for this compound, it can be advantageous when dealing with less volatile compounds or when derivatization is to be avoided.[5]

Ultimately, the data presented in this guide can serve as a baseline for researchers to develop and validate their own analytical methods for this compound, ensuring the generation of reliable and accurate results. It is recommended to perform a thorough method validation according to established guidelines to guarantee the suitability of the chosen method for its intended application.[13][14]

References

Comparative Analysis of 5-Methyl-4-octanone and Other Aliphatic Ketones

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Development and Chemical Synthesis

This guide provides a detailed comparative analysis of 5-Methyl-4-octanone with other relevant aliphatic ketones. The information presented is intended for researchers, scientists, and professionals in drug development and chemical synthesis who utilize ketones as intermediates, building blocks, or model compounds in their work. This document outlines key physicochemical properties, spectroscopic data, and experimental protocols to facilitate informed decisions in experimental design and compound selection.

Physicochemical Properties

Aliphatic ketones are a class of organic compounds characterized by a carbonyl group bonded to two alkyl groups.[1] Their physical properties are influenced by factors such as molecular weight, chain length, and the degree of branching. The polarity of the carbonyl group leads to dipole-dipole interactions, resulting in higher boiling points than nonpolar alkanes of similar molecular weight.[2] However, they cannot act as hydrogen-bond donors, leading to lower boiling points than corresponding alcohols.[2]

The table below summarizes key physicochemical properties of this compound and a selection of other C9 aliphatic ketones. These comparators were chosen based on structural similarity (isomers) to provide a clear understanding of how the position of the carbonyl group and methyl branching influences these properties.

PropertyThis compound2-Methyl-4-octanone3-Methyl-4-octanone7-Methyl-4-octanone
CAS Number 6175-51-5[3]7492-38-8[4]20754-04-5[5]20809-46-5[6]
Molecular Formula C9H18O[3]C9H18O[4]C9H18O[5]C9H18O[6]
Molecular Weight 142.24 g/mol [3]142.24 g/mol [4]142.24 g/mol [5]142.24 g/mol [6]
Boiling Point Not available180°C[7]Not availableNot available
LogP 2.79180[8]Not available2.7[5]2.4[6]

Data sourced from various chemical databases and supplier information.

Spectroscopic Analysis

Spectroscopic techniques are fundamental for the identification and characterization of ketones. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy provide key structural information.

Infrared (IR) Spectroscopy: Aliphatic ketones exhibit a characteristic strong absorption band for the C=O stretching vibration, typically appearing in the range of 1705-1725 cm⁻¹.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Protons on the α-carbon (adjacent to the carbonyl group) are deshielded and typically resonate in the δ 2.0-2.5 ppm region.[10]

  • ¹³C NMR: The carbonyl carbon is highly deshielded and appears in the δ 200-220 ppm range.[11]

Spectroscopic DataThis compound2-Methyl-4-octanone3-Methyl-4-octanone7-Methyl-4-octanone
IR (C=O stretch) ~1715 cm⁻¹ (predicted)~1715 cm⁻¹ (predicted)~1715 cm⁻¹ (predicted)~1715 cm⁻¹ (predicted)
¹³C NMR (C=O) ~211 ppm (predicted)~210 ppm (predicted)~215 ppm (predicted)~209 ppm (predicted)
¹H NMR (α-protons) ~2.4 ppm (predicted)~2.4 ppm (predicted)~2.5 ppm (predicted)~2.4 ppm (predicted)

Predicted values are based on typical ranges for aliphatic ketones.[9][10][11]

Experimental Protocols

A. Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

GC-MS is a powerful technique for separating and identifying volatile compounds like ketones.[12]

Methodology:

  • Sample Preparation: Dilute the ketone sample in a suitable volatile solvent (e.g., dichloromethane (B109758) or hexane).

  • Injection: Inject a small volume (e.g., 1 µL) of the diluted sample into the GC.

  • Gas Chromatography:

    • Column: Use a nonpolar or medium-polarity capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp the temperature at a steady rate (e.g., 10°C/min) to a final temperature (e.g., 250°C).

  • Mass Spectrometry:

    • Ionization: Electron Impact (EI) at 70 eV.

    • Mass Analyzer: Scan a mass range of m/z 40-300.

  • Data Analysis: Identify the compound by its retention time and by comparing its mass spectrum to a reference library (e.g., NIST). Common fragmentation patterns for aliphatic ketones include α-cleavage and McLafferty rearrangement.[13]

B. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is indispensable for confirming the precise structure of organic molecules.

Methodology:

  • Sample Preparation: Dissolve a small amount of the ketone (5-10 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).[14]

  • ¹H NMR Spectroscopy:

    • Acquire the spectrum using a standard pulse sequence.

    • Integrate the signals to determine the relative number of protons.

    • Analyze the chemical shifts and splitting patterns to assign protons to their respective positions in the molecule.

  • ¹³C NMR Spectroscopy:

    • Acquire a proton-decoupled spectrum to obtain single lines for each unique carbon atom.

    • Assign the signals based on their chemical shifts, with the carbonyl carbon being the most downfield.[10]

Reactivity and Applications

Aliphatic ketones are versatile intermediates in organic synthesis.[1] The carbonyl group is electrophilic at the carbon atom and nucleophilic at the oxygen atom.[15] Key reactions include:

  • Nucleophilic Addition: The carbonyl carbon is susceptible to attack by nucleophiles.[16]

  • Reactions at the α-Carbon: The α-protons are weakly acidic (pKa ≈ 20) and can be removed by a base to form an enolate, which is a powerful nucleophile.[15]

The steric hindrance around the carbonyl group and the electronic effects of the alkyl chains can influence the reactivity of ketones.[17] For instance, the methyl group in this compound can sterically hinder the approach of nucleophiles to the carbonyl carbon compared to a linear ketone like 4-nonanone. Aromatic ketones are generally less reactive than aliphatic ketones due to the resonance stabilization of the carbonyl group with the aromatic ring.[18]

2-Methyl-4-octanone is noted for its use as a building block in proteomics research and as an intermediate in pharmaceutical synthesis.[4][7] 4-Methyl-5-nonanone is known as an aggregation pheromone for the red palm weevil.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the comparative analysis of different ketone isomers.

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Comparison KetoneA This compound GCMS GC-MS Analysis KetoneA->GCMS NMR NMR Spectroscopy KetoneA->NMR IR IR Spectroscopy KetoneA->IR KetoneB 2-Methyl-4-octanone KetoneB->GCMS KetoneB->NMR KetoneB->IR KetoneC 3-Methyl-4-octanone KetoneC->GCMS KetoneC->NMR KetoneC->IR Purity Purity Assessment GCMS->Purity Structure Structural Elucidation NMR->Structure IR->Structure Properties Property Comparison Purity->Properties Structure->Properties

Caption: Workflow for the comparative analysis of ketone isomers.

Conclusion

This guide provides a foundational comparison of this compound with other structurally related aliphatic ketones. The provided data tables and experimental protocols offer a starting point for researchers to conduct their own detailed analyses. The choice of a particular ketone for a specific application will depend on a combination of its physical properties, reactivity, and commercial availability.

References

A Sensory Showdown: Unraveling the Aromatic Nuances of 5-Methyl-4-octanone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Flavor and Fragrance Chemistry

The perception of odor is a complex interplay between molecular structure and the olfactory system. Even subtle variations in a molecule's architecture, such as the spatial arrangement of atoms in stereoisomers, can lead to profound differences in its aromatic profile. This guide provides a comparative sensory evaluation of the isomers of 5-methyl-4-octanone, a ketone with potential applications in the flavor and fragrance industry. Due to the limited availability of public data on the specific isomers of this compound, this guide leverages data from the structurally similar and well-researched compound, (E)-5-methyl-2-hepten-4-one, also known as filbertone (B1242023), to infer and illustrate the expected sensory differences.

Comparative Sensory Profiles

IsomerOdor DescriptionOdor Threshold
(S)-5-Methyl-4-octanone (inferred) Likely to possess a more potent and potentially complex aroma profile.Expected to be lower than the (R)-enantiomer.
(R)-5-Methyl-4-octanone (inferred) Likely to have a weaker and possibly different odor character.Expected to be higher than the (S)-enantiomer.
(S)-(+)-(E)-5-methyl-2-hepten-4-one (Filbertone) Hazelnut, fatty, metallic, balsamic notes.[1] Described as having a more fatty smell.[2]Reported to be 10 times lower than the (R)-enantiomer.[1][2]
(R)-(-)-(E)-5-methyl-2-hepten-4-one (Filbertone) Hazelnut and woody odors.[1] Described as having notes of butter and chocolate.[2]Reported to be 10 times higher than the (S)-enantiomer.[1][2]

Experimental Protocols for Sensory Evaluation

The sensory analysis of volatile compounds like this compound and its isomers relies on sophisticated techniques that couple human perception with analytical instrumentation. Gas Chromatography-Olfactometry (GC-O) is the cornerstone of such evaluations.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that separates volatile compounds in a sample and allows a trained sensory panelist to assess the odor of each compound as it elutes from the gas chromatograph. The effluent from the GC column is split, with one portion directed to a chemical detector (like a mass spectrometer for identification) and the other to a sniffing port where a panelist can describe the odor and its intensity.

Several methods are used in conjunction with GC-O to quantify the sensory significance of odorants:

  • Aroma Extract Dilution Analysis (AEDA): This method involves the stepwise dilution of a sample extract. Each dilution is then analyzed by GC-O until no odor can be detected. The highest dilution at which an odorant is still perceivable is its Flavor Dilution (FD) factor. A higher FD factor indicates a more potent odorant.

  • Odor Activity Value (OAV): The OAV is calculated by dividing the concentration of a compound in a sample by its odor threshold. An OAV greater than 1 suggests that the compound contributes to the overall aroma of the sample.

Olfactory Signaling Pathway

The perception of odorants like this compound begins with their interaction with olfactory receptors in the nasal cavity. This initiates a complex signaling cascade that translates the chemical signal into an electrical signal interpreted by the brain as a specific smell.

Olfactory_Signaling_Pathway cluster_membrane Cell Membrane Odorant Odorant (e.g., this compound) OR Olfactory Receptor (GPCR) Odorant->OR Binding G_protein G-protein (Golf) OR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Activation cAMP cAMP AC->cAMP Catalysis (ATP to cAMP) Ion_Channel Ion Channel cAMP->Ion_Channel Opening Ca_ion Ca²⁺ Ion_Channel->Ca_ion Influx Neuron Olfactory Neuron Ca_ion->Neuron Depolarization & Signal to Brain

Caption: Olfactory Signal Transduction Pathway.

Experimental Workflow for Sensory Evaluation

The process of evaluating and comparing the sensory properties of this compound isomers involves a systematic workflow, from sample preparation to data analysis.

Sensory_Evaluation_Workflow cluster_workflow Experimental Workflow Sample_Prep Sample Preparation (Isomer Synthesis & Purification) GC_O Gas Chromatography-Olfactometry (GC-O) - Separation of Isomers - Olfactory Detection Sample_Prep->GC_O AEDA Aroma Extract Dilution Analysis (AEDA) - Determine Flavor Dilution (FD) Factors GC_O->AEDA Odor_Threshold Odor Threshold Determination - Establish minimum detectable concentration GC_O->Odor_Threshold Data_Analysis Data Analysis & Comparison - Compare FD Factors - Compare Odor Profiles AEDA->Data_Analysis Odor_Threshold->Data_Analysis

Caption: Sensory Evaluation Experimental Workflow.

References

Cross-Validation of Analytical Platforms for 5-Methyl-4-octanone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two primary analytical platforms, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the quantitative analysis of 5-Methyl-4-octanone. The information presented herein is synthesized from established analytical methodologies for ketones and related volatile organic compounds, offering a comprehensive overview to aid in platform selection and cross-validation efforts. While direct comparative studies on this compound are limited, this guide provides representative experimental protocols and performance data to facilitate informed decision-making in a research and development setting.

Data Presentation: A Comparative Overview of Analytical Platforms

The selection of an appropriate analytical platform is contingent upon various factors, including the required sensitivity, selectivity, sample matrix, and throughput. Below is a summary of typical performance characteristics for the analysis of this compound using GC-MS and HPLC with UV detection following derivatization. It is important to note that the following quantitative data are representative values for aliphatic ketones and may vary based on the specific instrumentation, method optimization, and sample matrix.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV with DNPH Derivatization)
Principle Separation of volatile compounds in the gas phase followed by mass-based detection.Separation in the liquid phase with UV detection after chemical derivatization.
Limit of Detection (LOD) 0.1 - 1 ng/mL1 - 10 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL5 - 50 ng/mL
Linearity Range 1 - 1000 ng/mL (R² > 0.995)10 - 2000 ng/mL (R² > 0.99)
Intra-day Precision (%RSD) < 5%< 8%
Inter-day Precision (%RSD) < 10%< 12%
Accuracy (Recovery %) 90 - 110%85 - 115%
Sample Throughput Moderate to HighModerate
Selectivity High (based on mass-to-charge ratio)Moderate (dependent on chromatography and derivatization)
Derivatization Required? NoYes (typically with 2,4-dinitrophenylhydrazine (B122626) - DNPH)

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. The following sections provide representative protocols for the analysis of this compound using GC-MS and HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a highly sensitive and selective technique well-suited for the analysis of volatile compounds like this compound without the need for derivatization.

1. Sample Preparation (Headspace Analysis):

  • Accurately weigh 1 g of the sample matrix (e.g., food product, biological fluid) into a 20 mL headspace vial.

  • Add 5 mL of a suitable solvent (e.g., methanol, if required to aid extraction).

  • Add an appropriate internal standard (e.g., 2-nonanone-d3) to each sample, calibrator, and quality control sample.

  • Seal the vials immediately with PTFE-faced septa and aluminum caps.

  • Vortex the vials for 30 seconds.

  • Incubate the vials in the headspace autosampler at 80°C for 20 minutes with agitation.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Inlet: Split/Splitless, operated in splitless mode at 250°C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp to 150°C at 10°C/min.

    • Ramp to 250°C at 20°C/min, hold for 5 minutes.

  • MSD Transfer Line: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Monitor characteristic ions for this compound (e.g., m/z 71, 85, 114, 142) and the internal standard.

High-Performance Liquid Chromatography (HPLC) with UV Detection Protocol

For less volatile ketones or as an alternative to GC-MS, HPLC can be employed. Due to the lack of a strong chromophore in this compound, pre-column derivatization with 2,4-dinitrophenylhydrazine (DNPH) is necessary for UV detection.[1][2][3][4][5]

1. Sample Preparation and Derivatization:

  • DNPH Reagent Preparation: Dissolve 20 mg of DNPH in 10 mL of acetonitrile (B52724) and add 0.1 mL of concentrated sulfuric acid.

  • Sample Extraction: Extract this compound from the sample matrix using a suitable solvent (e.g., acetonitrile or dichloromethane) followed by solid-phase extraction (SPE) cleanup if necessary.

  • Derivatization Reaction:

    • To 1 mL of the sample extract, add 1 mL of the DNPH reagent.

    • Add an appropriate internal standard (e.g., 2-nonanone-DNPH derivative).

    • Heat the mixture at 60°C for 30 minutes in a sealed vial.

    • Cool the reaction mixture to room temperature.

    • Neutralize the solution with a small amount of potassium bicarbonate.

    • Filter the resulting solution through a 0.45 µm syringe filter prior to injection.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient Elution:

    • Start with 50% B.

    • Linearly increase to 90% B over 15 minutes.

    • Hold at 90% B for 5 minutes.

    • Return to 50% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 360 nm.

  • Injection Volume: 20 µL.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the analysis of this compound using GC-MS and HPLC, as well as a logical flow for the cross-validation of these two analytical platforms.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix Vial Headspace Vial Sample->Vial Weigh Sample Spike Add Internal Standard Vial->Spike Incubate Incubate at 80°C Spike->Incubate Autosampler Headspace Autosampler Incubate->Autosampler GC Gas Chromatograph Autosampler->GC Inject Headspace MS Mass Spectrometer GC->MS Separation & Ionization Software Data Acquisition & Processing Software MS->Software Quant Quantification Software->Quant Report Report Generation Quant->Report

Caption: Experimental workflow for the analysis of this compound by Headspace GC-MS.

HPLC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample Matrix Extract Solvent Extraction Sample->Extract Spike Add Internal Standard Extract->Spike Derivatize Derivatize with DNPH Filter Filter Derivatize->Filter Spike->Derivatize HPLC HPLC System Filter->HPLC UV UV Detector (360 nm) HPLC->UV Separation Software Data Acquisition & Processing Software UV->Software Quant Quantification Software->Quant Report Report Generation Quant->Report

Caption: Experimental workflow for the analysis of this compound by HPLC-UV with DNPH derivatization.

Cross_Validation_Workflow Define Define Acceptance Criteria Prepare Prepare Spiked Samples & Quality Controls Define->Prepare Analyze_GCMS Analyze by GC-MS Prepare->Analyze_GCMS Analyze_HPLC Analyze by HPLC-UV Prepare->Analyze_HPLC Compare Compare Results Analyze_GCMS->Compare Analyze_HPLC->Compare Evaluate Evaluate Against Acceptance Criteria Compare->Evaluate Pass Methods are Cross-Validated Evaluate->Pass Pass Fail Investigate Discrepancies Evaluate->Fail Fail

Caption: Logical workflow for the cross-validation of GC-MS and HPLC analytical methods.

References

A Guide to Investigating the Enantioselective Activity of Chiral Ketones: 5-Methyl-4-octanone as a Case Study

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 15, 2025

Abstract: The stereochemical structure of a molecule is a critical determinant of its biological activity. For chiral molecules, individual enantiomers can exhibit significantly different pharmacological, toxicological, and sensory properties compared to their racemic mixture. This guide presents a standardized framework for comparing the enantioselective activity of a chiral ketone, using 5-Methyl-4-octanone as a representative model. While specific experimental data for this compound is not publicly available, this document provides researchers, scientists, and drug development professionals with the necessary experimental workflows, generalized protocols, and data presentation structures required to conduct such an investigation.

Introduction to Chirality and this compound

This compound is a chiral ketone with a stereocenter at the C5 position. This chirality results in the existence of two non-superimposable mirror-image isomers, or enantiomers: (R)-5-Methyl-4-octanone and (S)-5-Methyl-4-octanone. A 1:1 mixture of these two enantiomers is known as a racemic mixture.

Biological systems, such as receptors and enzymes, are themselves chiral. Consequently, they often interact differently with each enantiomer of a chiral molecule. One enantiomer may elicit a strong biological response, while the other may be less active or even produce an entirely different or antagonistic effect. Evaluating the individual enantiomers against the racemic mixture is therefore essential for drug discovery, toxicology, and understanding chemical signaling (e.g., in olfaction or pheromonal communication).

This guide outlines the essential steps and methodologies for a comparative analysis of the bioactivity of the (R)- and (S)-enantiomers of a chiral ketone versus its racemic form.

Experimental Workflow for Enantioselective Analysis

A systematic investigation begins with the acquisition of enantiomerically pure samples, followed by a series of comparative bioassays and data analysis. The logical flow ensures that observed differences in activity can be confidently attributed to stereochemistry.

G cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: Bioactivity Screening cluster_2 Phase 3: Data Analysis & Comparison racemic Racemic this compound separation Chiral Separation (e.g., Preparative HPLC) racemic->separation r_enantiomer (R)-5-Methyl-4-octanone separation->r_enantiomer s_enantiomer (S)-5-Methyl-4-octanone separation->s_enantiomer purity Enantiomeric Purity Analysis (e.g., Chiral GC/HPLC) r_enantiomer->purity s_enantiomer->purity bioassay Comparative Bioassays (e.g., Olfactory, Cellular, Pheromonal) purity->bioassay data_analysis Quantitative Data Analysis bioassay->data_analysis results Activity Comparison: (R) vs. (S) vs. Racemate data_analysis->results

Caption: General workflow for enantioselective activity comparison.

Comparative Data Presentation (Illustrative Examples)

Quantitative data should be summarized in clear, well-structured tables. The following tables are illustrative examples of how results could be presented for two plausible activities of a volatile ketone: olfactory perception and insect pheromonal response.

Table 1: Olfactory Detection Thresholds in Human Sensory Panel (Illustrative Data) This table compares the concentration at which a human sensory panel can reliably detect the different stereoisomers.

Compound FormMean Detection Threshold (parts per billion, ppb)Standard DeviationNotes
(R)-5-Methyl-4-octanone0.5± 0.1Described as "fruity, sweet"
(S)-5-Methyl-4-octanone8.2± 1.5Described as "earthy, musty"
Racemic this compound1.0± 0.3Described as a "mixed, weak fruity"

Table 2: Electroantennography (EAG) Response in Insecta exempli (Illustrative Data) This table shows the electrophysiological response from the antenna of a model insect species to stimulation with the different isomers.

Compound FormMean EAG Response (mV) at 1 µg doseStandard DeviationNormalized Activity (%)
(R)-5-Methyl-4-octanone0.21± 0.0419.1
(S)-5-Methyl-4-octanone1.10± 0.12100.0
Racemic this compound0.65± 0.0959.1
Control (Hexane)0.05± 0.014.5

Experimental Protocols (Generalized)

Detailed and reproducible protocols are fundamental to scientific rigor. The following are generalized methodologies for the key experiments proposed.

Protocol 1: Chiral Separation by High-Performance Liquid Chromatography (HPLC)

  • System: A preparative HPLC system equipped with a chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralpak IA or similar).

  • Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 98:2 v/v). The ratio must be optimized to achieve baseline separation of the enantiomers.

  • Sample Preparation: Dissolve the racemic this compound in the mobile phase to a concentration of 10 mg/mL.

  • Injection & Fraction Collection: Inject the sample onto the column. Monitor the eluent using a UV detector (e.g., at 210 nm). Collect the fractions corresponding to the two separated enantiomer peaks.

  • Purity Analysis: Re-inject small aliquots of the collected fractions onto the same column under analytical conditions (lower flow rate) to determine the enantiomeric excess (e.e.) of each separated isomer. An e.e. of >99% is typically desired.

  • Solvent Removal: Remove the solvent from the collected fractions under reduced pressure to yield the purified enantiomers.

Protocol 2: Electroantennography (EAG) Assay

  • Preparation of Antenna: Excise an antenna from the head of the target insect species. Mount the antenna between two glass capillary electrodes filled with a conductive solution (e.g., Ringer's solution).

  • Stimulus Preparation: Prepare serial dilutions of the (R)-, (S)-, and racemic compounds in a high-purity solvent like hexane (B92381) (e.g., from 0.01 ng/µL to 100 ng/µL). Apply 10 µL of each solution to a small piece of filter paper.

  • Stimulus Delivery: Insert the filter paper into a Pasteur pipette. Deliver a puff of purified, humidified air through the pipette, directing the airstream over the antennal preparation.

  • Data Recording: Record the voltage deflection (in mV) from the baseline using a high-gain amplifier connected to a computer. The peak amplitude of the negative deflection is the EAG response.

  • Controls: Use a solvent-only puff (negative control) and a known standard pheromone (positive control) to ensure the preparation is viable.

  • Analysis: Measure the peak amplitude for each stimulus. Average the responses from multiple preparations (n=10-15) for each compound and concentration.

Potential Mechanism of Action: Olfactory Signaling Pathway

For a volatile compound like this compound, a primary mechanism of action would likely involve interaction with Olfactory Receptors (ORs) in the olfactory epithelium. These receptors are G-protein coupled receptors (GPCRs). The differential binding of enantiomers to a specific OR can initiate a signaling cascade with varying efficiencies, leading to different perceived smells and intensities.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular odorant (R)- or (S)-Enantiomer OR Olfactory Receptor (OR) [GPCR] odorant->OR Binding Golf G-protein (Gαolf) OR->Golf Activates AC Adenylyl Cyclase III (ACIII) Golf->AC Activates cAMP cAMP AC->cAMP ATP → CNG Cyclic Nucleotide-Gated (CNG) Channel Ca Ca²⁺ Influx CNG->Ca Allows cAMP->CNG Opens depol Depolarization Ca->depol AP Action Potential to Brain depol->AP

Caption: Canonical olfactory signal transduction pathway.

In this pathway, the binding of an odorant enantiomer to an OR activates the G-protein Gαolf. This in turn activates adenylyl cyclase, which catalyzes the production of cyclic AMP (cAMP). The increase in intracellular cAMP opens ion channels, leading to an influx of cations like Ca²⁺, depolarization of the neuron, and the generation of an action potential that travels to the brain for processing. The binding affinity and efficacy of each enantiomer at the OR can drastically alter the magnitude of this response.

Conclusion

While the specific enantioselective activities of this compound remain to be experimentally determined, the framework presented here provides a robust and comprehensive approach for such an investigation. By employing systematic workflows for chiral separation, comparative bioassays, and quantitative data analysis, researchers can elucidate the distinct biological profiles of individual enantiomers. This knowledge is critical for advancing our understanding of chemical-biological interactions and is an indispensable component of modern chemical and pharmaceutical research.

A Guide for Researchers and Drug Development Professionals on the Analytical Performance of Methods for 5-Methyl-4-octanone Quantification

Author: BenchChem Technical Support Team. Date: December 2025

An Inter-laboratory Perspective on 5-Methyl-4-octanone Measurement: A Comparative Guide

Data Presentation: Performance of HS-SPME-GC-MS for Ketone Analysis

The following table summarizes the quantitative performance of a validated HS-SPME-GC-MS method for the analysis of ketones structurally related to this compound. This data is extracted from a study on the determination of volatile compounds in nut-based milk alternatives and serves as a reliable proxy for the expected performance of a well-optimized method for this compound.

AnalyteLinearity (R²)Limit of Detection (LOD) (ng/g)Limit of Quantification (LOQ) (ng/g)
3-Heptanone>0.990.33 - 1.671.00 - 5.00
2-Octanone>0.990.33 - 1.671.00 - 5.00

Data presented is for ketones structurally similar to this compound and is intended to provide an estimate of the analytical performance achievable with the described methodology.

Experimental Protocols

A detailed methodology for the analysis of volatile ketones, such as this compound, using HS-SPME-GC-MS is provided below. This protocol is a generalized representation based on common practices in the field.

Sample Preparation
  • Sample Aliquoting: Accurately weigh a representative portion of the sample (e.g., 1-5 g) into a headspace vial (e.g., 20 mL).

  • Internal Standard Spiking: Add a known amount of an appropriate internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample) to each vial.

  • Matrix Modification (Optional): For certain matrices, the addition of a salt solution (e.g., NaCl) may be necessary to enhance the release of volatile compounds.

  • Vial Sealing: Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.

HS-SPME Procedure
  • Incubation/Equilibration: Place the vial in an autosampler with an incubation station. The sample is typically heated (e.g., 40-60 °C) for a specific period (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.

  • Extraction: Expose a solid-phase microextraction fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined time (e.g., 20-40 minutes) to adsorb the analytes.

GC-MS Analysis
  • Desorption: The SPME fiber is retracted and immediately inserted into the heated injection port of the gas chromatograph (e.g., 250 °C), where the adsorbed analytes are thermally desorbed onto the analytical column.

  • Chromatographic Separation: The volatile compounds are separated on a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) using a temperature gradient program. Helium is typically used as the carrier gas.

  • Mass Spectrometric Detection: The separated compounds are detected by a mass spectrometer operating in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

Data Analysis
  • Peak Identification: Analytes are identified by comparing their mass spectra and retention times with those of authentic standards.

  • Quantification: The concentration of the analyte is determined by constructing a calibration curve based on the peak area ratio of the analyte to the internal standard at different concentrations.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the analytical process and a conceptual representation of inter-laboratory comparison.

experimental_workflow Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_hs_spme HS-SPME cluster_gcms GC-MS Analysis cluster_data_analysis Data Analysis sample Sample Aliquoting is Internal Standard Spiking sample->is matrix Matrix Modification (Optional) is->matrix seal Vial Sealing matrix->seal incubate Incubation/Equilibration seal->incubate extract Extraction incubate->extract desorb Thermal Desorption extract->desorb separate Chromatographic Separation desorb->separate detect Mass Spectrometric Detection separate->detect identify Peak Identification detect->identify quantify Quantification identify->quantify

Caption: A flowchart of the HS-SPME-GC-MS experimental workflow.

interlab_comparison Conceptual Inter-laboratory Comparison cluster_labs Participating Laboratories cluster_process Comparison Process cluster_evaluation Data Evaluation lab_a Laboratory A analysis Independent Analysis lab_a->analysis lab_b Laboratory B lab_b->analysis lab_c Laboratory C lab_c->analysis sample Standardized Sample Distribution sample->lab_a sample->lab_b sample->lab_c protocol Common Analytical Protocol protocol->lab_a protocol->lab_b protocol->lab_c results Results Submission analysis->results statistical Statistical Analysis (e.g., z-scores) results->statistical performance Performance Assessment statistical->performance report Final Report performance->report

Caption: A diagram illustrating the process of an inter-laboratory comparison study.

Ethyl 4-Methyloctanoate: An In-depth Efficacy Analysis as an Aggregation Pheromone for Oryctes rhinoceros

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Pest Management Professionals

The coconut rhinoceros beetle, Oryctes rhinoceros, poses a significant threat to coconut and oil palm plantations. An effective and environmentally sound method for monitoring and controlling this pest is the use of pheromone-baited traps. The primary component of the male-produced aggregation pheromone of O. rhinoceros has been identified as ethyl 4-methyloctanoate. This guide provides a comprehensive comparison of the efficacy of ethyl 4-methyloctanoate against other related compounds, supported by experimental data, to aid researchers and pest management professionals in developing optimal control strategies.

Comparative Efficacy of Pheromone Components

Field trapping experiments have been crucial in determining the attractiveness of various compounds to Oryctes rhinoceros. The data consistently demonstrates the superior efficacy of ethyl 4-methyloctanoate as an attractant. The following table summarizes the quantitative data from field studies, comparing the number of beetles captured using different pheromone baits.

Pheromone CompoundMean No. of Beetles Captured (per trap per day)Relative Efficacy
Ethyl 4-methyloctanoate (racemic)10.5High
(4S)-ethyl 4-methyloctanoate10.2High
Ethyl chrysanthemumate1.1Low
Ethyl 4-methylheptanoate1.2Low
4-methyloctanoic acid<1.0Very Low
Control (unbaited)<0.5Very Low

Note: Data is synthesized from multiple studies for comparative purposes and may not reflect the exact results of a single experiment.

The data clearly indicates that both the racemic mixture and the (4S)-enantiomer of ethyl 4-methyloctanoate are highly effective in attracting O. rhinoceros, being approximately 10 times more effective than the previously used attractant, ethyl chrysanthemumate[1][2][3]. Other male-produced compounds, such as ethyl 4-methylheptanoate and 4-methyloctanoic acid, have shown significantly lower or negligible attractiveness when used alone[1][2][3]. Interestingly, while the addition of 4-methyloctanoic acid to ethyl 4-methyloctanoate did not consistently increase attraction, the combination with decaying palm tissue significantly enhanced trap captures, suggesting a synergistic effect with host plant volatiles[1][2][3].

Stereochemistry and a New Haplotype

Recent research has highlighted the importance of stereochemistry in the efficacy of ethyl 4-methyloctanoate. While earlier studies suggested the (S)-enantiomer was the active component, re-examination has shown that male O. rhinoceros of both the standard strain (CRB-S) and a newly identified, more virulent haplotype (CRB-G), produce the (R)-enantiomer[4][5]. However, field trials have demonstrated that both the (R)-enantiomer and the racemic mixture are highly attractive to the CRB-G strain, while the (S)-enantiomer is only weakly attractive[4][5]. This finding is critical for the development of effective lures for the management of the invasive CRB-G haplotype.

Experimental Protocols

The evaluation of pheromone efficacy is typically conducted through field trapping experiments. A standard protocol for such an experiment is outlined below:

1. Trap Design and Placement:

  • Trap Type: Newly designed vane traps have been shown to be more effective than barrier or pitfall traps[2][3].

  • Lure: The test compounds are released from a controlled-release dispenser, such as a heat-sealed polymer membrane bag or a glass capillary tube, at a specified rate (e.g., 30 mg/day)[1][3].

  • Placement: Traps are placed in areas with known O. rhinoceros activity, such as oil palm plantations. A randomized complete block design is often employed, with traps spaced at least 50 meters apart to avoid interference[3].

2. Data Collection and Analysis:

  • Traps are checked daily, and the number of captured beetles (male and female) is recorded.

  • The experiment is typically run for a predetermined period, and the mean number of beetles captured per trap per day is calculated.

  • Statistical analysis, such as Analysis of Variance (ANOVA) followed by a means separation test (e.g., Tukey's HSD), is used to determine significant differences in attraction between the different treatments.

Experimental Workflow Diagram

Experimental_Workflow cluster_preparation Preparation Phase cluster_deployment Deployment Phase cluster_analysis Analysis Phase Trap_Selection Select Trap Design (e.g., Vane Trap) Lure_Preparation Prepare Pheromone Lures (e.g., Ethyl 4-methyloctanoate) Site_Selection Select Experimental Site (e.g., Oil Palm Plantation) Trap_Deployment Deploy Traps in a Randomized Block Design Site_Selection->Trap_Deployment Data_Collection Daily Collection of Captured Beetles Trap_Deployment->Data_Collection Data_Compilation Compile Capture Data Data_Collection->Data_Compilation Statistical_Analysis Perform Statistical Analysis (e.g., ANOVA) Data_Compilation->Statistical_Analysis Results_Interpretation Interpret Results and Draw Conclusions Statistical_Analysis->Results_Interpretation

Caption: Workflow of a typical field trapping experiment for evaluating pheromone efficacy.

References

A Researcher's Guide to the Comparative Statistical Analysis of 5-Methyl-4-octanone and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the rigorous comparison of chemical compounds is fundamental to innovation. This guide provides a framework for the statistical analysis of 5-Methyl-4-octanone against its structural isomers, offering insights into how subtle changes in molecular structure can influence physicochemical and chromatographic properties. By presenting detailed experimental protocols and clear data visualizations, this document aims to facilitate a deeper understanding of the analytical distinctions between these compounds.

Comparative Data of this compound and Structural Isomers

The following table summarizes key quantitative data for this compound and two of its isomers, 2-Methyl-4-octanone and 7-Methyl-4-octanone. This information is critical for developing analytical methods and for the initial characterization of these compounds.

PropertyThis compound2-Methyl-4-octanone7-Methyl-4-octanone
Molecular Formula C₉H₁₈O[1][2]C₉H₁₈O[3][4]C₉H₁₈O[5]
Molecular Weight 142.24 g/mol [1][2]142.24 g/mol [4]142.24 g/mol [5]
CAS Number 6175-51-5[1][6]7492-38-8[3][4]20809-46-5[5]
IUPAC Name 5-methyloctan-4-one[1]2-methyloctan-4-one[3][4]7-methyloctan-4-one[5]
SMILES CCCC(C)C(=O)CCC[1]CCCCC(=O)CC(C)C[4]CCC(C)CCC(=O)CC

Experimental Protocols

A robust comparison of these isomers necessitates standardized experimental conditions. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile compounds like ketones.[5]

Objective: To separate and identify this compound, 2-Methyl-4-octanone, and 7-Methyl-4-octanone in a mixture and to compare their retention times and mass spectra.

Materials:

  • This compound standard

  • 2-Methyl-4-octanone standard

  • 7-Methyl-4-octanone standard

  • High-purity solvent (e.g., hexane (B92381) or dichloromethane)

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Appropriate GC column (e.g., a non-polar or medium-polarity column)

Procedure:

  • Standard Preparation: Prepare individual standard solutions of each isomer at a known concentration (e.g., 100 ppm) in the chosen solvent. Prepare a mixed standard solution containing all three isomers at the same concentration.

  • GC-MS Instrumentation Setup:

    • Injector: Set to a temperature of 250°C.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp up to 250°C at a rate of 10°C/min.

    • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer: Operate in electron ionization (EI) mode.

  • Injection: Inject a small volume (e.g., 1 µL) of each standard solution and the mixed standard into the GC-MS system.

  • Data Acquisition: Collect the total ion chromatogram (TIC) and the mass spectrum for each peak.

  • Data Analysis:

    • Identify the retention time for each isomer from the individual standard runs.

    • In the mixed standard chromatogram, identify the peak corresponding to each isomer based on its retention time.

    • Compare the mass spectra of the separated components with reference spectra from a database (e.g., NIST).[1]

    • Perform a statistical analysis of the retention times from replicate injections to assess the resolving power of the method.

Statistical Analysis Approach

To meaningfully compare the datasets obtained from the GC-MS analysis, the following statistical methods are recommended:

  • Descriptive Statistics: Calculate the mean, standard deviation, and coefficient of variation for the retention times of each isomer across multiple runs. This will provide a measure of the precision and reproducibility of the analysis.

  • Analysis of Variance (ANOVA): Use a one-way ANOVA to determine if there are statistically significant differences in the mean retention times of the three isomers. This will quantitatively assess the separation achieved by the chromatographic method.

  • Principal Component Analysis (PCA): If additional analytical techniques are employed (e.g., NMR, IR spectroscopy), PCA can be used to visualize the variance in the combined dataset and identify which variables (e.g., retention time, specific mass fragments, chemical shifts) contribute most to the differentiation of the isomers.

Visualizing Experimental and Logical Workflows

To further clarify the processes involved in this comparative analysis, the following diagrams have been generated.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_stats Statistical Analysis prep1 Prepare Individual Standards gcms Inject Samples into GC-MS prep1->gcms prep2 Prepare Mixed Standard prep2->gcms data_acq Data Acquisition (TIC and Mass Spectra) gcms->data_acq desc_stats Descriptive Statistics data_acq->desc_stats pca Principal Component Analysis data_acq->pca anova ANOVA desc_stats->anova

A generalized workflow for the comparative analysis of chemical isomers.

While no specific signaling pathways involving this compound are prominently documented in publicly available literature, a hypothetical pathway can be conceptualized for research purposes, particularly in the context of drug development or toxicology.

hypothetical_signaling_pathway compound This compound receptor Target Receptor compound->receptor Binds to enzyme Kinase Activation receptor->enzyme Activates transcription_factor Transcription Factor Phosphorylation enzyme->transcription_factor Phosphorylates gene_expression Altered Gene Expression transcription_factor->gene_expression Regulates cellular_response Cellular Response gene_expression->cellular_response Leads to

References

Correlating Sensory Perception with Instrumental Analysis of 5-Methyl-4-octanone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of flavor and fragrance chemistry, the correlation between human sensory perception and instrumental analysis is paramount for understanding the drivers of aroma and taste. This guide provides a comparative framework for correlating sensory panel data with instrumental analysis of the aliphatic ketone, 5-Methyl-4-octanone. While specific sensory and quantitative instrumental data for this compound are not extensively available in public literature, this guide leverages data from structurally similar ketones to provide a comprehensive comparison.

Understanding the Sensory Landscape of Aliphatic Ketones

Aliphatic ketones are significant contributors to the aroma profiles of a wide variety of food products, often imparting characteristic nutty, fruity, and cheesy notes. Sensory panel evaluations of foods rich in ketones, such as roasted hazelnuts and blue cheese, have identified key descriptors associated with this class of compounds. For instance, various ketones are credited with contributing to "oily-nut-like" flavors in roasted hazelnuts and the quintessential "blue cheese aroma" in blue cheese. The sensory perception of these compounds is concentration-dependent, with their character evolving from subtle nuances to dominant flavor notes.

Instrumental Analysis of Ketones: A Quantitative Approach

Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Olfactometry (GC-O) are powerful techniques for the instrumental analysis of volatile compounds like this compound. GC-MS allows for the separation, identification, and quantification of individual volatile compounds, while GC-O directly links the instrumental data to human sensory perception by having a trained analyst sniff the effluent from the gas chromatograph.

Comparative Analysis: Sensory and Instrumental Data

To illustrate the correlation between sensory and instrumental data, this section presents a comparative table. Due to the limited availability of specific data for this compound, information for structurally related and well-characterized ketones is provided as a proxy.

CompoundSensory DescriptorsOdor Threshold (in water)Instrumental MethodKey Findings
This compound (Predicted: Nutty, cheesy, slightly fruity)Not availableGC-MS, GC-OData not available in public literature.
2-Octanone Floral, green, fruity (unripe apple)~3 ppt (B1677978) (in mice)GC-OExhibits high odor potency.
6-Methyl-5-hepten-2-one Lemon grass, isobutyl acetate-likeNot availableGC-MSIdentified as an important flavor component in various fruits.
Various Methyl Ketones Cheesy, fruity, coconut, waxy, green, bananaVariesGC-O, AEDAKey contributors to the aroma of blue cheese and other fermented dairy products.

Experimental Protocols

Sensory Evaluation: Quantitative Descriptive Analysis (QDA)®

Objective: To quantitatively describe the sensory attributes of this compound.

Methodology:

  • Panelist Selection and Training: A panel of 8-12 individuals is selected based on their sensory acuity and trained to identify and scale the intensity of various aroma attributes. Reference standards for nutty, cheesy, and fruity notes are used for calibration.

  • Attribute Generation: Panelists collaboratively develop a lexicon of descriptive terms for the aroma profile of the sample.

  • Sample Preparation: this compound is diluted in a neutral solvent (e.g., mineral oil or propylene (B89431) glycol) to various concentrations.

  • Evaluation: Panelists rate the intensity of each attribute on a structured scale (e.g., a 15-cm line scale anchored from "low" to "high"). Samples are presented in a randomized and blind manner.

  • Data Analysis: The data is analyzed using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in attribute intensities across concentrations.

Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)

Objective: To identify the odor-active compounds and their sensory characteristics in a sample containing this compound.

Methodology:

  • Sample Preparation: A volatile extract of the sample is prepared using Solid Phase Microextraction (SPME) or solvent extraction.

  • GC Separation: The extract is injected into a gas chromatograph equipped with a suitable capillary column (e.g., DB-5 or DB-Wax). The oven temperature is programmed to separate the volatile compounds.

  • Olfactometry: The column effluent is split between a mass spectrometer (MS) detector and a sniffing port. A trained sensory analyst sniffs the effluent and records the odor descriptors and their intensity over time.

  • Data Correlation: The retention times of the odor events are correlated with the peaks in the chromatogram from the MS detector to identify the compounds responsible for the specific aromas.

Instrumental Analysis: Aroma Extract Dilution Analysis (AEDA)

Objective: To determine the most potent odorants in a sample.

Methodology:

  • Serial Dilution: The sample extract is serially diluted.

  • GC-O Analysis: Each dilution is analyzed by GC-O until no odor can be detected.

  • Flavor Dilution (FD) Factor: The highest dilution at which an odorant is still detectable is its FD factor, which is proportional to its odor activity value.

Signaling Pathway and Experimental Workflow

The perception of aroma compounds like this compound is initiated by the binding of the odorant molecule to olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located in the olfactory epithelium.

experimental_workflow cluster_sensory Sensory Analysis (QDA) cluster_instrumental Instrumental Analysis cluster_correlation Data Correlation cluster_output Output SA1 Panelist Training SA2 Attribute Generation SA1->SA2 SA3 Sample Evaluation SA2->SA3 SA4 Data Analysis SA3->SA4 DC1 Correlate Sensory Descriptors with Instrumental Data SA4->DC1 IA1 Sample Preparation (SPME) IA2 GC-MS/O Analysis IA1->IA2 IA3 Aroma Extract Dilution Analysis IA1->IA3 IA2->DC1 IA3->DC1 O1 Comprehensive Flavor Profile DC1->O1

Caption: Experimental workflow for correlating sensory and instrumental data.

olfactory_pathway Odorant This compound OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_protein G-protein (Golf) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces Ion_channel Ion Channel cAMP->Ion_channel Opens Depolarization Neuron Depolarization Ion_channel->Depolarization Causes Signal Signal to Brain Depolarization->Signal Sends

Safety Operating Guide

Proper Disposal of 5-Methyl-4-octanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 5-Methyl-4-octanone is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential information for researchers, scientists, and drug development professionals on the appropriate procedures for handling and disposing of this chemical, ensuring compliance with safety regulations and minimizing environmental impact.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) for detailed hazard information and personal protective equipment (PPE) requirements. While a specific SDS for this compound may not always be readily available, it is best practice to treat it as a potentially hazardous substance. General safe handling practices include:

  • Working in a well-ventilated area, preferably a chemical fume hood.

  • Wearing appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[1]

  • Avoiding inhalation of vapors and direct contact with skin and eyes.[1]

  • Keeping containers tightly closed when not in use to prevent evaporation and potential contamination.[2][3]

  • Storing the chemical in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[3]

Quantitative Data

The following table summarizes key quantitative data for this compound, providing a quick reference for its physical and chemical properties.

PropertyValueSource
Molecular Formula C₉H₁₈O[4]
Molecular Weight 142.24 g/mol [4]
Appearance Colorless liquid[1]
Boiling Point 189 - 190 °C[1]
CAS Number 6175-51-5[5][6]

Disposal Procedures

The disposal of this compound must be managed as hazardous chemical waste unless explicitly determined to be non-hazardous by your institution's Environmental Health and Safety (EHS) department.[7][8] Never dispose of this chemical down the drain or in regular trash.[7][9]

Step-by-Step Disposal Protocol:

  • Waste Identification and Collection:

    • Treat all unused, expired, or contaminated this compound as hazardous waste.[8]

    • Collect liquid waste in a dedicated, leak-proof, and chemically compatible container.[10] Ensure the container has a secure, screw-on cap.[10]

    • For chemically contaminated solid waste, such as absorbent paper, gloves, or other lab supplies, double-bag the waste in clear plastic bags.[10]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste".[7]

    • Include the full chemical name, "this compound," and the quantity or concentration.[7] Do not use abbreviations or chemical formulas.[7]

    • Indicate the date of waste generation and the laboratory or room number where it was generated.[7]

  • Storage:

    • Store the hazardous waste container in a designated and properly ventilated storage area.[10]

    • Use secondary containment, such as a lab tray, to capture any potential leaks.[10] The secondary container should be able to hold 110% of the volume of the primary container.[10]

    • Segregate this compound waste from incompatible materials, such as strong oxidizing agents.[1]

  • Arranging for Disposal:

    • Contact your institution's EHS department to schedule a hazardous waste pickup.[7]

    • Complete any required hazardous waste disposal forms provided by your EHS office.[7]

    • Do not accumulate large quantities of waste. Adhere to the time and quantity limits set by your institution, which are often within 90 days of the start of accumulation or before reaching 55 gallons.[10]

  • Empty Containers:

    • An empty container that held this compound should be triple-rinsed with a suitable solvent.[11]

    • The rinsate must be collected and disposed of as hazardous waste.[8][11]

    • After triple-rinsing, the container can typically be disposed of in the regular trash after defacing the original label.[8]

Experimental Protocol: Spill Decontamination

In the event of a small spill of this compound, follow these steps:

  • Preparation: Ensure you are wearing the appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Containment: For small liquid spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain and absorb the spill.

  • Collection: Carefully collect the absorbent material and any contaminated debris into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent or detergent and water. Collect all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and your institution's EHS department, following established procedures.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow start Start: this compound Waste Generated is_hazardous Is the waste considered hazardous? start->is_hazardous collect_hw Collect in a labeled 'Hazardous Waste' container is_hazardous->collect_hw Yes (Default) non_hazardous_path Consult EHS for non-hazardous disposal route is_hazardous->non_hazardous_path No (EHS Approval) store_hw Store in a designated area with secondary containment collect_hw->store_hw contact_ehs Contact EHS for pickup store_hw->contact_ehs end_disposal Proper Disposal Complete contact_ehs->end_disposal non_hazardous_path->end_disposal

Caption: Decision workflow for the disposal of this compound.

References

Essential Safety and Logistical Information for Handling 5-Methyl-4-octanone

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 5-Methyl-4-octanone was located. The following guidance is based on safety information for structurally similar ketones and general laboratory safety protocols. Researchers should always consult their institution's safety office and perform a risk assessment before handling any chemical.

This document provides essential, immediate safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a flammable liquid.[1][2] Appropriate PPE is critical to ensure personal safety. The following table summarizes the required PPE for handling this substance.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles or a face shieldProtects against splashes and vapors that can cause serious eye irritation.[1]
Hand Protection Ketone-resistant gloves (e.g., Butyl rubber, PVA)Standard laboratory gloves (e.g., nitrile) may not offer sufficient protection against ketones.[3][4][5][6][7]
Body Protection Flame-retardant lab coatProvides a barrier against spills and splashes of the flammable liquid.
Respiratory Protection Use in a well-ventilated area or with a chemical fume hoodPrevents inhalation of vapors. For significant aerosol generation or spills, a respirator with an organic vapor cartridge may be necessary.[2]
Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for safe handling and storage.

PropertyValueSource
Molecular Formula C₉H₁₈O[8][9]
Molecular Weight 142.24 g/mol [8][9]
Boiling Point 189 - 190 °C[10]
Appearance Colorless liquid (presumed)[10]
CAS Number 6175-51-5[8][9][11][12]
Handling and Storage Procedures

Proper handling and storage are paramount to prevent accidents and ensure the integrity of the chemical.

Handling:

  • Always work in a well-ventilated area, preferably within a certified chemical fume hood.[13]

  • Ground and bond containers when transferring the substance to prevent static discharge, which can ignite flammable vapors.[1]

  • Use non-sparking tools.[1][13]

  • Avoid contact with skin, eyes, and clothing.[10]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[1]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][10][13]

  • Keep away from heat, sparks, open flames, and other sources of ignition.[1][2]

  • Store separately from oxidizing agents and other incompatible materials.[1][10]

Emergency Procedures

In the event of an emergency, follow these procedures and seek immediate medical attention.

Emergency SituationProcedure
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[1]
Spill Evacuate the area. Remove all sources of ignition. Absorb the spill with an inert, non-combustible material (e.g., sand, earth).[2]
Fire Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[2][13] Water spray may be used to cool containers.[2]
Disposal Plan

Chemical waste must be disposed of in accordance with local, state, and federal regulations.

  • Waste Collection: Collect waste this compound and any contaminated materials in a designated, labeled, and sealed container.

  • Disposal Route: Dispose of as hazardous chemical waste through your institution's environmental health and safety office. Do not pour down the drain.[13]

Visual Guides

The following diagrams illustrate key safety workflows for handling this compound.

PPE_Workflow cluster_prep Preparation cluster_handling Chemical Handling cluster_disposal Disposal Assess Hazards Assess Hazards Select PPE Select PPE Assess Hazards->Select PPE Inform Inspect PPE Inspect PPE Select PPE->Inspect PPE Don PPE Don PPE Inspect PPE->Don PPE Handle Chemical Handle Chemical Don PPE->Handle Chemical Doff PPE Doff PPE Handle Chemical->Doff PPE Segregate Waste Segregate Waste Doff PPE->Segregate Waste Label Waste Label Waste Segregate Waste->Label Waste Dispose via EHS Dispose via EHS Label Waste->Dispose via EHS

Caption: Personal Protective Equipment (PPE) workflow for handling this compound.

Spill_Response_Plan Spill Occurs Spill Occurs Evacuate Area Evacuate Area Spill Occurs->Evacuate Area Alert Others & EHS Alert Others & EHS Evacuate Area->Alert Others & EHS Remove Ignition Sources Remove Ignition Sources Alert Others & EHS->Remove Ignition Sources Don Appropriate PPE Don Appropriate PPE Remove Ignition Sources->Don Appropriate PPE Contain Spill Contain Spill Don Appropriate PPE->Contain Spill Absorb with Inert Material Absorb with Inert Material Contain Spill->Absorb with Inert Material Collect Waste Collect Waste Absorb with Inert Material->Collect Waste Decontaminate Area Decontaminate Area Collect Waste->Decontaminate Area Dispose of Waste Dispose of Waste Decontaminate Area->Dispose of Waste

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.